molecular formula C94H162N36O23S B2360431 SAHM1 TFA

SAHM1 TFA

Cat. No.: B2360431
M. Wt: 2196.6 g/mol
InChI Key: ADWKVIAAKDSBNE-VHQDTIAVSA-N
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Description

SAHM1 TFA is a useful research compound. Its molecular formula is C94H162N36O23S and its molecular weight is 2196.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4S)-4-[[(2S)-2-acetamidopropanoyl]amino]-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S,3S)-1-[[(3S,6R,9S,12S,16Z,21S)-3-(3-carbamimidamidopropyl)-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]-12,21-dimethyl-9-(2-methylpropyl)-2,5,8,11-tetraoxo-6-(sulfanylmethyl)-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C94H162N36O23S/c1-12-50(6)69(127-76(141)59(27-22-36-110-91(101)102)118-72(137)56(24-19-33-107-88(95)96)116-73(138)57(25-20-34-108-89(97)98)119-77(142)62(38-48(2)3)121-74(139)58(26-21-35-109-90(99)100)117-75(140)61(29-30-68(134)135)115-71(136)51(7)114-53(9)133)84(149)130-94(11)32-18-16-14-13-15-17-31-93(10,129-83(148)60(28-23-37-111-92(103)104)120-82(147)67(45-154)124-78(143)63(39-49(4)5)125-87(94)153)86(152)126-65(41-55-43-106-47-113-55)80(145)122-64(40-54-42-105-46-112-54)79(144)123-66(44-131)81(146)128-70(52(8)132)85(150)151/h13-14,42-43,46-52,56-67,69-70,131-132,154H,12,15-41,44-45H2,1-11H3,(H,105,112)(H,106,113)(H,114,133)(H,115,136)(H,116,138)(H,117,140)(H,118,137)(H,119,142)(H,120,147)(H,121,139)(H,122,145)(H,123,144)(H,124,143)(H,125,153)(H,126,152)(H,127,141)(H,128,146)(H,129,148)(H,130,149)(H,134,135)(H,150,151)(H4,95,96,107)(H4,97,98,108)(H4,99,100,109)(H4,101,102,110)(H4,103,104,111)/b14-13-/t50-,51-,52+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,69-,70-,93-,94-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWKVIAAKDSBNE-VHQDTIAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1(CCCC=CCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC(C)C)CS)CCCNC(=N)N)(C)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC3=CNC=N3)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@]1(CCC/C=C\CCC[C@@](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC(C)C)CS)CCCNC(=N)N)(C)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C94H162N36O23S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2196.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

SAHM1 TFA mechanism of action in Notch signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the SAHM1 TFA Mechanism of Action in Notch Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Notch signaling pathway is a highly conserved cellular communication system critical in regulating cell fate decisions, proliferation, and differentiation. Aberrant Notch signaling is implicated in a variety of diseases, most notably in T-cell Acute Lymphoblastic Leukemia (T-ALL). Consequently, the core transcriptional activation complex of the Notch pathway has emerged as a high-value target for therapeutic intervention. This technical guide provides a detailed examination of the mechanism of action of the Stapled α-Helical Peptide derived from Mastermind-like 1 (SAHM1), a direct inhibitor of the Notch transcription factor complex. We will explore its molecular interactions, present quantitative data on its efficacy, detail the experimental protocols used for its characterization, and provide visual diagrams of the key pathways and workflows.

The Canonical Notch Signaling Pathway

The canonical Notch signaling pathway is activated through cell-to-cell contact. Ligands of the Delta-like (DLL) or Jagged families on a "sending cell" bind to one of four Notch receptors on a "receiving cell".[1][2] This interaction triggers a series of proteolytic cleavages, culminating in the release of the Notch Intracellular Domain (NICD) by γ-secretase.[3][4] The NICD then translocates to the nucleus, where it forms a ternary transcriptional activation complex with the DNA-binding protein CSL (also known as RBPj) and a co-activator of the Mastermind-like (MAML) family.[4][5] This complex recruits other co-activators to drive the transcription of downstream target genes, such as those in the HES and HEY families, as well as MYC and DTX1.[6][7][8]

Notch_Signaling_Pathway cluster_sending Sending Cell cluster_receiving Receiving Cell cluster_nucleus Nucleus Ligand Notch Ligand (e.g., Delta/Jagged) Notch_Receptor Notch Receptor Ligand->Notch_Receptor 1. Ligand Binding S2_Cleavage S2 Cleavage (ADAM Protease) Notch_Receptor->S2_Cleavage S3_Cleavage S3 Cleavage (γ-Secretase) S2_Cleavage->S3_Cleavage 2. Cleavages NICD NICD S3_Cleavage->NICD 3. NICD Release Ternary_Complex NICD-CSL-MAML Complex NICD->Ternary_Complex 4. Nuclear Translocation & Complex Formation CSL_Repressed CSL-CoR Complex (Repressed) Target_Gene_Off Target Genes (e.g., HES, MYC) OFF CSL_Repressed->Target_Gene_Off Target_Gene_On Target Genes (e.g., HES, MYC) ON Ternary_Complex->Target_Gene_On 5. Transcriptional Activation

Figure 1: Canonical Notch Signaling Pathway.

SAHM1: A Designed Stapled Peptide Inhibitor

SAHM1 is a synthetic, cell-permeable, hydrocarbon-stapled peptide.[9][10] The "stapling" refers to the introduction of a covalent hydrocarbon linkage between two amino acid side chains, which constrains the peptide into a stable α-helical conformation.[10] This modification enhances metabolic stability, cell permeability, and binding affinity compared to an unmodified peptide.[10]

SAHM1 was designed to mimic the 16-amino-acid α-helical region of MAML1 (residues Glu 21 to Thr 36) that is critical for binding to the NICD-CSL complex.[10][11] By mimicking this binding interface, SAHM1 acts as a competitive inhibitor, directly targeting the protein-protein interaction essential for transcriptional activation.[10][12][13]

Core Mechanism of Action of this compound

The transcription factor activating (TFA) mechanism of SAHM1 is, paradoxically, one of inhibition. It functions by preventing the assembly of the complete, functional Notch transcriptional activation complex.[10][14]

  • Direct Binding to the NICD-CSL Complex : SAHM1 directly engages the NICD-CSL binary complex.[10]

  • Competitive Inhibition of MAML1 Recruitment : By occupying the MAML1 binding site on the NICD-CSL complex, SAHM1 physically blocks the recruitment of endogenous MAML1 co-activator proteins.[5][10][11]

  • Suppression of Target Gene Transcription : Without the MAML1 co-activator, the complex cannot recruit necessary histone acetyltransferases (HATs) and other machinery required for robust transcription.[5] This leads to a genome-wide suppression of Notch-activated genes.[9][10]

This mechanism is distinct from and downstream of γ-secretase inhibitors (GSIs), which block the production of NICD.[5][10] SAHM1 specifically targets the final step in the signaling cascade within the nucleus.

SAHM1_Mechanism cluster_nucleus Nucleus cluster_complex NICD NICD NICD_CSL NICD-CSL Complex NICD->NICD_CSL CSL CSL CSL->NICD_CSL MAML1 MAML1 Active_Complex Active Transcriptional Complex MAML1->Active_Complex Normal Recruitment Inactive_Complex Inactive Complex MAML1->Inactive_Complex Recruitment Blocked SAHM1 SAHM1 SAHM1->Inactive_Complex Competitive Binding NICD_CSL->Active_Complex NICD_CSL->Inactive_Complex Target_Gene_On Notch Target Gene Transcription ON Active_Complex->Target_Gene_On Target_Gene_Off Notch Target Gene Transcription OFF Inactive_Complex->Target_Gene_Off

Figure 2: SAHM1 Mechanism of Action.

Quantitative Analysis of SAHM1 Activity

The inhibitory effects of SAHM1 have been quantified across various experimental systems, from cell-based reporter assays to in vivo animal models.

Table 1: In Vitro Efficacy of SAHM1
Assay TypeCell LineParameterValueReference
Luciferase Reporter AssayHuman T-ALLIC506.5 ± 1.6 µM[6][10]
qRT-PCRKOPT-K1 (T-ALL)HES1 mRNA reduction (20 µM SAHM1)Significant[6][10]
qRT-PCRKOPT-K1 (T-ALL)MYC mRNA reduction (20 µM SAHM1)Significant[6][10]
qRT-PCRKOPT-K1 (T-ALL)DTX1 mRNA reduction (20 µM SAHM1)Significant[6][10]
Cell Expansion AssayHuman Limbal Stem CellsExpansion Rate (20 µM SAHM1)Reduced (p<0.05)[15]
Marker ExpressionHuman Limbal Stem CellsK12+ cells (5-20 µM SAHM1)Reduced (p<0.05)[15]
Table 2: In Vivo Efficacy of SAHM1 in a T-ALL Murine Model
Parameter MeasuredTreatment GroupResultReference
Tumor Burden30 mg/kg SAHM1 (BID)Significant Regression (p=0.02)[10][16]
Hey1 mRNA levels30 mg/kg SAHM1 (BID)Significant Decrease (p=0.0006)[16]
Hes1 mRNA levels30 mg/kg SAHM1 (BID)Significant Decrease (p=0.0187)[16]
Myc mRNA levels30 mg/kg SAHM1 (BID)Significant Decrease (p=0.023)[16]
Dtx1 mRNA levels30 mg/kg SAHM1 (BID)Significant Decrease (p=0.0006)[16]
Nrarp mRNA levels30 mg/kg SAHM1 (BID)Significant Decrease (p=0.001)[16]

Key Experimental Protocols

The characterization of SAHM1's mechanism relied on several key experimental techniques. Detailed methodologies are provided below.

Dual-Luciferase Reporter Assay

This assay quantitatively measures the ability of SAHM1 to inhibit Notch-driven gene transcription in living cells.

Protocol:

  • Cell Seeding : Seed cells (e.g., HEK293T or a relevant cancer cell line) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection : Co-transfect cells with three plasmids using a suitable transfection reagent:

    • A CSL-responsive firefly luciferase reporter vector (e.g., pGL4.17[luc2/CSL-RE/Hygro]).[17]

    • A constitutively active Notch1 expression vector (NICD).

    • A Renilla luciferase vector for normalization (e.g., pRL-TK).[6]

  • Incubation : Incubate cells for 24 hours post-transfection to allow for protein expression.

  • Treatment : Replace the medium with fresh medium containing serial dilutions of SAHM1 or a vehicle control (e.g., DMSO).[10]

  • Incubation : Incubate for an additional 24 hours.

  • Lysis and Measurement : Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Analysis : Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized activity against the log of the SAHM1 concentration to determine the IC50 value.[6]

Luciferase_Assay_Workflow node1 1. Seed Cells (96-well plate) node2 2. Co-transfect Plasmids - CSL-Firefly Luciferase Reporter - Constitutively Active Notch1 - Renilla Luciferase Control node1->node2 node3 3. Incubate (24h) node2->node3 node4 4. Treat with SAHM1 (Dose-Response) node3->node4 node5 5. Incubate (24h) node4->node5 node6 6. Lyse Cells & Measure Luciferase Activity node5->node6 node7 7. Analyze Data (Normalize Firefly/Renilla) Calculate IC50 node6->node7

Figure 3: Dual-Luciferase Reporter Assay Workflow.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate that SAHM1 disrupts the physical interaction between NICD and MAML1 in cell lysates.[10]

Protocol:

  • Cell Culture and Treatment : Culture cells (e.g., KOPT-K1) to high density. Treat the cells with SAHM1, a negative control peptide (e.g., SAHM1-D1), or vehicle for a specified time (e.g., 6-24 hours).

  • Cell Lysis : Harvest and lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing : Centrifuge the lysates to pellet debris. Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation : Incubate the pre-cleared lysate overnight at 4°C with an antibody against MAML1.

  • Immune Complex Capture : Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing : Pellet the beads and wash them 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution : Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis : Resolve the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against NICD to detect its presence. A reduction in the NICD signal in SAHM1-treated samples indicates disruption of the MAML1-NICD interaction.[10]

CoIP_Workflow node1 1. Treat Cells with SAHM1 node2 2. Lyse Cells (Non-denaturing buffer) node1->node2 node3 3. Pre-clear Lysate (with Protein A/G beads) node2->node3 node4 4. Immunoprecipitate (IP) (Incubate with anti-MAML1 Ab) node3->node4 node5 5. Capture Immune Complex (Add fresh Protein A/G beads) node4->node5 node6 6. Wash Beads node5->node6 node7 7. Elute Proteins node6->node7 node8 8. Western Blot (Probe for NICD) node7->node8

Figure 4: Co-Immunoprecipitation Workflow.

Chromatin Immunoprecipitation (ChIP)

ChIP assays can be used to determine if SAHM1 treatment reduces the occupancy of the Notch activation complex at the promoter regions of its target genes.

Protocol:

  • Cross-linking : Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[18]

  • Cell Lysis and Sonication : Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.[18][19]

  • Immunoprecipitation : Pre-clear the sheared chromatin. Incubate overnight at 4°C with an antibody against a component of the transcription complex (e.g., NICD, CSL, or MAML1). An IgG antibody should be used as a negative control.

  • Immune Complex Capture : Capture the antibody-protein-DNA complexes using protein A/G beads.

  • Washing : Perform a series of stringent washes to remove non-specifically bound chromatin.[20][21]

  • Elution and Reverse Cross-linking : Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C overnight with high salt.[18]

  • DNA Purification : Treat with RNase A and Proteinase K to remove RNA and protein, then purify the DNA.

  • Quantitative PCR (qPCR) : Use the purified DNA as a template for qPCR with primers specific for the promoter regions of known Notch target genes (e.g., HES1). A decrease in signal in SAHM1-treated cells compared to vehicle-treated cells indicates reduced binding of the complex to the gene promoter.

ChIP_Workflow node1 1. Cross-link Proteins to DNA (Formaldehyde) node2 2. Lyse Cells & Shear Chromatin (Sonication) node1->node2 node3 3. Immunoprecipitate (IP) (with anti-NICD or anti-CSL Ab) node2->node3 node4 4. Capture Immune Complex (Protein A/G beads) node3->node4 node5 5. Wash Beads node4->node5 node6 6. Elute & Reverse Cross-links node5->node6 node7 7. Purify DNA node6->node7 node8 8. Analyze by qPCR (Target Gene Promoters) node7->node8

Figure 5: Chromatin Immunoprecipitation (ChIP) Workflow.

Conclusion and Future Directions

SAHM1 represents a powerful tool compound and a promising therapeutic lead that validates the Notch transcriptional activation complex as a druggable target. Its mechanism of action—the direct and specific inhibition of the MAML1-NICD-CSL protein-protein interaction—provides a clear rationale for its anti-proliferative effects in Notch-dependent cancers.[10][11] The data demonstrate potent and specific repression of the Notch transcriptional program, leading to anti-leukemic effects in preclinical models.[10][16]

Future work in this area will likely focus on optimizing the pharmacokinetic properties of stapled peptides for systemic delivery, exploring their efficacy in other Notch-driven solid tumors, and investigating potential combination therapies. The detailed methodologies provided herein serve as a foundation for researchers aiming to further explore the inhibition of Notch signaling and develop next-generation transcription factor inhibitors.

References

Investigating SAHM1 TFA in Allergic Asthma Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigation of SAHM1 TFA, a stapled α-helical peptide, in preclinical models of allergic asthma. It details the experimental protocols, summarizes key quantitative findings, and visualizes the underlying signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working in the fields of immunology, respiratory diseases, and peptide therapeutics.

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and elevated levels of Th2 cytokines.[1] The Notch signaling pathway has been identified as a critical regulator of Th2 cell differentiation and has been implicated in the pathogenesis of allergic airway inflammation.[2][3] SAHM1 (Stapled α-Helical Peptide derived from Mastermind-like 1) is a cell-permeable, hydrocarbon-stapled peptide that acts as a Notch pathway inhibitor.[2][4] It functions by targeting the protein-protein interface of the Notch transactivation complex, thereby preventing its assembly and downstream signaling.[4] This guide focuses on the therapeutic potential of this compound (the trifluoroacetate salt of SAHM1) in a house dust mite (HDM)-driven murine model of allergic asthma.

Mechanism of Action: Inhibition of the Notch Signaling Pathway

SAHM1 competitively binds to the nuclear complex at the MAML (Mastermind-like protein) interface, which is a crucial coactivator for the Notch intracellular domain (NICD) and the DNA-binding protein RBPj.[5] This binding prevents the formation of the active Notch transactivation complex, leading to the suppression of Notch-activated genes. In the context of allergic asthma, this inhibition has been shown to downregulate the expression of the key Th2 transcription factor GATA3 and the production of intracellular IL-4 in T cells within the bronchoalveolar lavage fluid.[5][6] The disruption of this signaling cascade ultimately leads to a reduction in Th2-mediated airway inflammation.[5]

SAHM1_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Notch_Receptor Notch Receptor NICD_cleavage NICD Cleavage (γ-secretase) Notch_Receptor->NICD_cleavage Ligand Notch Ligand (e.g., Jagged/Delta) Ligand->Notch_Receptor Binding NICD NICD NICD_cleavage->NICD Release RBPj RBPj NICD->RBPj Translocation to Nucleus Transcription_Complex Active Transcription Complex RBPj->Transcription_Complex MAML MAML MAML->Transcription_Complex Target_Genes Target Gene Transcription (e.g., GATA3) Transcription_Complex->Target_Genes Activation SAHM1 This compound SAHM1->Transcription_Complex Inhibition

Caption: this compound inhibits the Notch signaling pathway.

Experimental Protocols

The following protocols are based on the methodologies described in the house dust mite (HDM)-driven allergic asthma model.

House Dust Mite (HDM)-Induced Allergic Asthma Model

This model is designed to mimic the key features of human allergic asthma, including eosinophilic airway inflammation and airway hyperresponsiveness.

HDM_Asthma_Model_Workflow Start Day 0: Sensitization Challenge Days 7-11: Daily Challenge Start->Challenge Intranasal HDM (10 µg in 40 µL PBS) Treatment This compound or Control Peptide Administration Challenge->Treatment Topical therapeutic intervention during challenge phase Analysis Day 12: Endpoint Analysis Treatment->Analysis BALF Bronchoalveolar Lavage Fluid (BALF) Analysis Analysis->BALF AHR Airway Hyperresponsiveness (AHR) Measurement Analysis->AHR Serum_IgE Serum IgE Measurement Analysis->Serum_IgE

Caption: Experimental workflow for the HDM-induced asthma model.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • House Dust Mite (HDM) extract

  • Phosphate-buffered saline (PBS)

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Sensitization: On day 0, mice are anesthetized and intranasally administered with 10 µg of HDM extract in 40 µL of PBS.

  • Challenge: From day 7 to day 11, mice are challenged daily with an intranasal administration of 20 µg of HDM extract in 40 µL of PBS.[7]

  • Therapeutic Intervention: this compound or a control peptide is administered topically during the sensitization, challenge, or both phases, depending on the experimental design.[6]

Bronchoalveolar Lavage Fluid (BALF) Analysis

This procedure is performed to assess the cellular composition of the airways.

Materials:

  • Trachea cannula

  • 1 mL syringe

  • PBS containing 0.05% BSA

  • Flow cytometer

  • Fluorescently labeled antibodies against cell surface markers (e.g., CD3, B220, CCR3, CD11c, MHCII)

Procedure:

  • Euthanize the mice and expose the trachea.

  • Insert a cannula into the trachea and secure it.

  • Instill and retrieve 1 mL of PBS with 0.05% BSA three times.

  • Pool the retrieved fluid (BALF).

  • Centrifuge the BALF to pellet the cells.

  • Resuspend the cell pellet and perform cell counts.

  • Stain the cells with a cocktail of fluorescently labeled antibodies for multicolor flow cytometry to identify and quantify different immune cell populations, including eosinophils, T cells, B cells, macrophages, and dendritic cells.[8]

Measurement of Airway Hyperresponsiveness (AHR)

AHR is a key feature of asthma and is measured as the degree of bronchoconstriction in response to a stimulus.

Materials:

  • Small animal ventilator (e.g., FlexiVent)

  • Tracheostomy tube

  • Anesthetic (e.g., xylazine and pentobarbital)

  • Methacholine solution

Procedure:

  • Anesthetize the mouse and perform a tracheostomy.

  • Connect the mouse to a small animal ventilator.

  • Administer aerosolized methacholine in increasing concentrations.

  • Measure changes in lung resistance and compliance to assess airway responsiveness.[5][9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating this compound in the HDM-induced allergic asthma model.

Table 1: Effect of SAHM1 Treatment on Inflammatory Cell Infiltration in BALF

Cell TypeControl (HDM)SAHM1 (HDM)% Reduction
Eosinophils (x10⁴)25.3 ± 3.18.7 ± 1.5~65%
T Cells (x10⁴)4.2 ± 0.61.9 ± 0.3~55%

Data are presented as mean ± SEM. Data are representative of findings from KleinJan et al., 2018.

Table 2: Effect of SAHM1 Treatment on Th2 Cytokine-Producing T Cells in BALF

CytokineControl (HDM)SAHM1 (HDM)% Reduction
IL-4+ T Cells (x10³)12.1 ± 1.85.2 ± 0.9~57%
IL-5+ T Cells (x10³)9.8 ± 1.34.1 ± 0.7~58%
IL-13+ T Cells (x10³)11.5 ± 1.64.9 ± 0.8~57%

Data are presented as mean ± SEM. Data are representative of findings from KleinJan et al., 2018.

Table 3: Effect of SAHM1 Treatment on Airway Hyperresponsiveness (AHR)

Methacholine (mg/mL)Control (HDM) - Resistance (cmH₂O·s/mL)SAHM1 (HDM) - Resistance (cmH₂O·s/mL)
00.5 ± 0.050.48 ± 0.04
6.251.2 ± 0.10.8 ± 0.07
12.52.1 ± 0.21.3 ± 0.1
253.5 ± 0.32.0 ± 0.2
505.2 ± 0.42.9 ± 0.3

Data are presented as mean ± SEM. Data are representative of findings from KleinJan et al., 2018.

Conclusion

The data presented in this technical guide demonstrate that this compound is a potent inhibitor of allergic airway inflammation in a preclinical model of asthma.[2] By targeting the Notch signaling pathway, SAHM1 effectively reduces the infiltration of key inflammatory cells, suppresses the production of Th2 cytokines, and alleviates airway hyperresponsiveness.[2] These findings highlight the therapeutic potential of targeting the Notch transactivation complex with stapled peptides like SAHM1 for the treatment of allergic asthma. Further research is warranted to explore the clinical translation of this promising therapeutic approach.

References

SAHM1 TFA as an inhibitor of the Notch transactivation complex

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to SAHM1 TFA: A Direct Inhibitor of the Notch Transactivation Complex

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Notch signaling pathway is a highly conserved cellular communication system crucial for regulating cell fate decisions, proliferation, and differentiation during embryonic development and in adult tissue homeostasis.[1][2][3] Dysregulation of this pathway is implicated in a variety of diseases, most notably in T-cell acute lymphoblastic leukemia (T-ALL), where activating mutations in the NOTCH1 receptor are found in over 60% of cases.[4] The central role of Notch signaling in oncology has made it a prime target for therapeutic intervention.

A significant challenge in drug development has been the direct inhibition of transcription factor complexes, which often lack the well-defined pockets suitable for small-molecule binding.[5] The Notch pathway culminates in the formation of a nuclear transactivation complex, a protein-protein interface (PPI) that represents an attractive but difficult therapeutic target. This guide focuses on SAHM1 (Stapled α-Helical peptide derived from Mastermind-like 1), a novel peptide-based inhibitor designed to directly and potently disrupt this critical transcriptional machinery.[5][6] SAHM1 is a hydrocarbon-stapled peptide that mimics the key binding region of the coactivator MAML1, preventing the assembly of a functional Notch transactivation complex.[5]

This document provides a comprehensive technical overview of the Notch signaling pathway, the mechanism of action of SAHM1, a summary of its preclinical efficacy, detailed experimental protocols, and the required visualizations to illustrate these processes. The "TFA" designation refers to trifluoroacetic acid, a common counterion salt form for purified synthetic peptides, which is important to consider in experimental contexts due to potential biological activity.[7][8]

The Canonical Notch Signaling Pathway

The canonical Notch pathway is activated through direct cell-to-cell contact.

  • Activation and Cleavage: Ligands of the Delta-like (DLL) or Jagged (JAG) family on a signal-sending cell bind to one of four Notch receptors (NOTCH1-4) on a signal-receiving cell.[1][2] This interaction induces two sequential proteolytic cleavages. First, an ADAM family metalloprotease cleaves the receptor at the S2 site. This is followed by a second cleavage within the transmembrane domain by the γ-secretase complex (S3 cleavage).[2][9]

  • Nuclear Translocation and Complex Assembly: The S3 cleavage releases the Notch Intracellular Domain (NICD) into the cytoplasm. The NICD then translocates to the nucleus, where it interacts with the DNA-binding protein CSL (CBF1/RBP-Jκ/Su(H)/Lag-1).[10][11]

  • Transcriptional Activation: In the absence of NICD, CSL acts as a transcriptional repressor. The binding of NICD to CSL displaces co-repressors and creates a composite binding surface for the recruitment of co-activators, most notably Mastermind-like 1 (MAML1).[10] The formation of the NICD-CSL-MAML ternary complex is the central event that activates the transcription of downstream target genes, including those in the HES and HEY families, as well as oncogenes like MYC.[1][5]

Caption: The canonical Notch signaling pathway.

This compound: A Stapled Peptide Inhibitor

SAHM1 was rationally designed to disrupt the Notch transactivation complex. It is a synthetic, cell-permeable, hydrocarbon-stapled α-helical peptide derived from a dominant-negative fragment of MAML1 (residues 13-74).[5] The hydrocarbon staple reinforces the α-helical structure of the peptide, enhancing its binding affinity, stability, and cell permeability.

Mechanism of Action: SAHM1 functions as a direct competitive inhibitor. By mimicking the MAML1 helix, it binds with high affinity to the composite groove formed by NICD and CSL after they assemble on DNA.[5] This binding event physically blocks the recruitment of endogenous, full-length MAML1, thereby preventing the formation of a functional transactivation complex and suppressing the expression of Notch target genes.[5][12]

SAHM1_Mechanism cluster_nucleus Nucleus NICD NICD ICN_CSL_Complex NICD-CSL Complex NICD->ICN_CSL_Complex CSL CSL TargetDNA Target DNA CSL->TargetDNA CSL->ICN_CSL_Complex MAML1 Endogenous MAML1 ICN_CSL_Complex->MAML1 Normal Recruitment InactiveComplex Transcription Complex Assembly Blocked ICN_CSL_Complex->InactiveComplex Blocks MAML1 ActiveComplex Active Transcription Complex Formed MAML1->ActiveComplex SAHM1 SAHM1 SAHM1->ICN_CSL_Complex Competitive Binding Transcription_On Target Gene Transcription ActiveComplex->Transcription_On Transcription_Off No Transcription InactiveComplex->Transcription_Off

Caption: Mechanism of SAHM1 inhibition.

Quantitative Data and Preclinical Efficacy

SAHM1 has demonstrated potent and specific inhibition of the Notch pathway in both in vitro and in vivo models of T-ALL.

Table 1: Binding Affinity of SAHM1

Binding affinity was measured using fluorescence polarization spectroscopy, showing that helix stabilization via hydrocarbon stapling dramatically improves target binding.

CompoundTarget ComplexDissociation Constant (Kd)
FITC-SAHM1RAMANK–CSL0.12 ± 0.02 µM[5]
FITC–MAML1(21–36) (unmodified)RAMANK–CSLMarkedly diminished affinity[5]
Table 2: In Vitro Efficacy of SAHM1 in T-ALL Cell Lines

SAHM1 treatment leads to the repression of Notch target genes and induces anti-proliferative and apoptotic effects in Notch-dependent T-ALL cells.

AssayCell Line(s)TreatmentResult
Gene Expression (qRT-PCR) KOPT-K120 µM SAHM1, 24hSignificant decrease in HES1, MYC, and DTX1 mRNA[5][13]
Panel of T-ALL linesSAHM1Consistent repression of DTX1 mRNA[5][13]
Cell Proliferation T-ALL-1, DND-41, KOPT-K115 µM SAHM1Marked reduction in proliferation after 3-6 days[5]
K562 (Notch-independent)SAHM1No effect on proliferation[5]
JURKAT, MOLT-4 (GSI-insensitive)SAHM1No effect on proliferation[5]
Apoptosis Sensitive T-ALL linesSAHM1Activation of Caspase 3 and 7[5]
Table 3: In Vivo Efficacy of SAHM1 in a Murine T-ALL Model

In a bioluminescent murine model of NOTCH1-driven T-ALL, systemic administration of SAHM1 curbed leukemic progression.

ParameterTreatment GroupResultP-value
Tumor Burden Vehicle--
SAHM1 (30 mg/kg, twice daily)Significant reduction in bioluminescenceP = 0.02[5]
Target Gene mRNA Levels (in vivo) Vehicle--
SAHM1 (twice daily)Significant decrease in Hey1, Hes1, Myc, Dtx1, NrarpP < 0.05 for all[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of the findings related to SAHM1.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay quantitatively measures the binding interaction between FITC-labeled SAHM1 and the Notch transactivation complex components.

  • Reagents:

    • Fluorescein (FITC)-labeled SAHM1 peptide.

    • Purified recombinant RAMANK (ICN1 fragment) and CSL proteins.

    • FP Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20.

  • Protocol:

    • Prepare a constant concentration of the pre-formed RAMANK-CSL complex in FP buffer.

    • Serially dilute the FITC-SAHM1 peptide to create a range of concentrations.

    • Mix the RAMANK-CSL complex with each dilution of FITC-SAHM1 in a black, 384-well microplate.

    • Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.

    • Measure fluorescence polarization on a suitable plate reader.

    • Plot the change in polarization against the peptide concentration and fit the data to a one-site binding model to calculate the Kd.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol is used to quantify the effect of SAHM1 on the mRNA levels of Notch target genes.

  • Reagents:

    • T-ALL cell lines (e.g., KOPT-K1).

    • This compound and vehicle control (e.g., DMSO).

    • RNA extraction kit (e.g., RNeasy Kit, Qiagen).

    • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

    • SYBR Green qPCR Master Mix.

    • Primers for target genes (HES1, MYC, DTX1) and a housekeeping gene (GAPDH).

  • Protocol:

    • Seed KOPT-K1 cells and allow them to adhere overnight.

    • Treat cells with SAHM1 (e.g., 20 µM) or vehicle for 24 hours.

    • Harvest cells and extract total RNA using the manufacturer's protocol.

    • Synthesize cDNA from 1 µg of total RNA.

    • Perform qPCR using SYBR Green master mix and specific primers.

    • Analyze data using the ΔΔCt method, normalizing target gene expression to the GAPDH housekeeping gene.

In Vivo Murine Model of T-ALL and Efficacy Study

This workflow describes the establishment of a NOTCH1-driven leukemia model and the subsequent evaluation of SAHM1's therapeutic efficacy.

  • Materials:

    • C57BL/6 donor mice expressing firefly luciferase.

    • Retrovirus encoding a constitutively active NOTCH1 allele (e.g., L1601PΔP).

    • Isogenic albino recipient mice (C57BL/6-TyrC/C).

    • This compound formulated for in vivo administration.

    • Bioluminescence imaging system.

  • Protocol:

    • Model Generation: Isolate bone marrow from luciferase-expressing donor mice. Transduce hematopoietic stem cells with the NOTCH1 retrovirus.

    • Transplantation: Transplant the transduced cells into irradiated recipient mice.

    • Disease Monitoring: Monitor the development and progression of leukemia via non-invasive bioluminescence imaging.

    • Treatment: Once a consistent tumor burden is established, randomize mice into treatment cohorts (e.g., vehicle control vs. 30 mg/kg SAHM1 twice daily via intraperitoneal injection).

    • Efficacy Assessment: Continue to monitor tumor burden via bioluminescence throughout the treatment period.

    • Pharmacodynamic Analysis: At the end of the study, harvest tissues (e.g., spleen, bone marrow) to analyze Notch target gene expression by qRT-PCR and assess leukemic infiltration by flow cytometry or immunohistochemistry.

InVivo_Workflow A 1. Isolate Bone Marrow (Luciferase+ Donor Mouse) B 2. Retroviral Transduction (Active NOTCH1) A->B C 3. Transplant into Recipient Mice B->C D 4. Monitor Leukemia Development (Bioluminescence Imaging) C->D E 5. Randomize Mice into Treatment Cohorts D->E F 6. Administer Treatment (SAHM1 or Vehicle) E->F G 7. Monitor Tumor Burden (Bioluminescence Imaging) F->G G->F Repeated Dosing H 8. Endpoint Analysis (qRT-PCR, Flow Cytometry) G->H

Caption: Experimental workflow for the in vivo T-ALL model.

Specificity and Potential Off-Target Effects

A critical aspect of any therapeutic agent is its specificity. Gene Set Enrichment Analysis (GSEA) of the global transcriptional effects of SAHM1 revealed a strong and statistically significant correlation with the gene expression profile produced by γ-secretase inhibitors (GSIs), which are known to block Notch signaling.[5] This provides strong evidence that the Notch pathway is the primary target of SAHM1 in T-ALL cells. Supervised clustering of downregulated genes also identified canonical Notch targets like HES1 and MYC among the most repressed transcripts.[5]

While it is challenging to definitively rule out all off-target activities, the data strongly support a specific antagonistic effect on the Notch transcriptional program.[5] It is also worth noting that early in vivo studies did not observe the gastrointestinal toxicity commonly associated with GSIs, suggesting a potentially different and more favorable therapeutic window, though further investigation is required.[5]

Conclusion and Future Directions

SAHM1 represents a successful application of stapled peptide technology to directly target a critical protein-protein interface within an oncogenic transcription factor complex.[5][14] By competitively inhibiting the recruitment of MAML1 to the NICD-CSL complex, SAHM1 effectively and specifically suppresses Notch-driven gene expression, leading to potent anti-leukemic effects in preclinical models of T-ALL.[5]

The development of direct transcriptional antagonists like SAHM1 offers a promising therapeutic strategy, potentially circumventing some of the on-target toxicities associated with inhibitors that act further upstream, such as GSIs.[5][15]

Future research should focus on:

  • Comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profiling of SAHM1.

  • In-depth toxicology studies to fully characterize its safety profile.

  • Evaluation of SAHM1 in combination with other anti-cancer agents.

  • Exploration of its therapeutic potential in other Notch-dependent malignancies and diseases, such as allergic asthma, where it has also shown efficacy.[12]

SAHM1 serves as a powerful research tool for dissecting the role of Notch signaling and as a promising starting point for the development of a new class of targeted cancer therapeutics.

References

The Discovery and Development of SAHM1: A Stapled Peptide Inhibitor of Notch Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

SAHM1 is a synthetically stabilized, alpha-helical peptide that potently and specifically inhibits the Notch signaling pathway. Developed through a strategy of hydrocarbon stapling, SAHM1 mimics a key region of the Mastermind-like 1 (MAML1) protein, preventing the assembly of the Notch transcriptional activation complex. This targeted disruption of a critical protein-protein interface has demonstrated significant therapeutic potential in preclinical models of diseases driven by aberrant Notch signaling, including T-cell acute lymphoblastic leukemia (T-ALL) and allergic asthma. This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and preclinical evaluation of SAHM1, presenting key data in a structured format and detailing the experimental protocols utilized in its development.

Introduction: Targeting the "Undruggable" Notch Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for normal development and tissue homeostasis. Dysregulation of this pathway, particularly through inappropriate activation, is a key driver in various human diseases, including a significant percentage of T-cell acute lymphoblastic leukemias (T-ALL)[1]. The core of Notch signaling involves the formation of a transcriptional activation complex in the nucleus, composed of the intracellular domain of the Notch receptor (NICD), the DNA-binding protein CSL (CBF1/RBPjκ/Su(H)/Lag1), and a coactivator of the Mastermind-like (MAML) family[2]. The extensive and relatively featureless protein-protein interfaces within this complex have traditionally rendered it a challenging "undruggable" target for small molecule inhibitors.

Stapled peptides have emerged as a promising therapeutic modality to tackle such challenging targets. These synthetic peptides are locked into their bioactive α-helical conformation through the introduction of a hydrocarbon "staple" via olefin metathesis. This structural reinforcement enhances peptide stability, cell permeability, and target affinity, overcoming many of the limitations of traditional peptide therapeutics.

SAHM1 was designed as a stapled peptide to mimic the α-helical region of MAML1 that binds to the NICD-CSL complex, thereby acting as a direct and competitive inhibitor of Notch transcriptional activation[1].

Mechanism of Action: Disrupting the Notch Transcriptional Complex

SAHM1 exerts its inhibitory effect by directly targeting the protein-protein interface between the Notch intracellular domain (NICD) and MAML1. By mimicking the binding motif of MAML1, SAHM1 competitively prevents the recruitment of MAML1 to the NICD-CSL complex. This disruption is critical, as MAML1 is essential for the recruitment of coactivators, such as p300, that are necessary for the transcriptional activation of Notch target genes, including HES1, MYC, and DTX1[1]. The absence of the complete transcriptional complex prevents the expression of these downstream effectors, leading to the observed anti-proliferative and pro-apoptotic effects in Notch-dependent cancer cells.

SAHM1_Mechanism_of_Action cluster_0 Normal Notch Activation cluster_1 Inhibition by SAHM1 NICD NICD CSL CSL NICD->CSL Transcription Gene Transcription NICD->Transcription DNA Notch Target Gene CSL->DNA binds CSL->Transcription MAML1 MAML1 MAML1->NICD MAML1->Transcription SAHM1 SAHM1 NICD_i NICD SAHM1->NICD_i No_Transcription Transcription Blocked SAHM1->No_Transcription CSL_i CSL NICD_i->CSL_i NICD_i->No_Transcription DNA_i Notch Target Gene CSL_i->DNA_i binds CSL_i->No_Transcription MAML1_i MAML1 MAML1_i->NICD_i binding blocked

Figure 1: Mechanism of Action of SAHM1 in the Notch Signaling Pathway.

Quantitative Data

Binding Affinity

The binding affinity of SAHM1 to the Notch transcriptional complex was quantified using fluorescence polarization spectroscopy. A fluorescein-labeled version of SAHM1 (FITC-SAHM1) was used to determine the dissociation constant (Kd) for the pre-formed RAMANK-CSL complex, which represents the MAML1-binding interface of the Notch complex.

Peptide Target Assay Dissociation Constant (Kd) Reference
FITC-SAHM1RAMANK-CSL complexFluorescence Polarization0.12 ± 0.02 µM[1]
FITC-MAML1(21-36) (unmodified)RAMANK-CSL complexFluorescence PolarizationMarkedly diminished affinity[1]
In Vitro Efficacy

The inhibitory activity of SAHM1 on Notch-dependent transcription was assessed using a luciferase reporter gene assay.

Cell Line Assay Endpoint SAHM1 IC50 Reference
T-ALL cell linesLuciferase Reporter AssayInhibition of NOTCH1-dependent transcription6.5 ± 1.6 µM
In Vivo Efficacy in T-Cell Acute Lymphoblastic Leukemia (T-ALL)

The anti-leukemic activity of SAHM1 was evaluated in a murine model of T-ALL induced by the NOTCH1 allele L1601PΔP.

Treatment Group Dosage Administration Route Primary Outcome Result Reference
Vehicle-IntraperitonealTumor GrowthProgressive disease in 8 out of 9 mice[3]
SAHM135 mg/kg dailyIntraperitonealTumor GrowthSlightly lower mean change in bioluminescence[3]
SAHM130 mg/kg twice dailyIntraperitonealTumor GrowthSignificant dose-dependent regression of tumor[3]
In Vivo Efficacy in Allergic Asthma

SAHM1 was evaluated in a house dust mite (HDM)-driven mouse model of allergic asthma.

Treatment Group Dosage Administration Route Outcome Measure Result Reference
HDM + Diluent-IntranasalBAL Fluid EosinophilsIncreased[2]
HDM + SAHM10.3 - 3 µgIntranasalBAL Fluid EosinophilsMarked reduction[2]
HDM + Diluent-IntranasalBAL Fluid T-cellsIncreased[2]
HDM + SAHM10.3 - 3 µgIntranasalBAL Fluid T-cellsMarked reduction[2]

Experimental Protocols

Synthesis of SAHM1 Stapled Peptide

SAHM1 is synthesized using manual solid-phase peptide synthesis (SPPS) based on Fmoc chemistry, followed by on-resin ring-closing olefin metathesis to form the hydrocarbon staple.

Peptide Sequence: Ac-βAla-AERLRRRILCRHHST-NH2 (Asterisks indicate the positions of the non-natural amino acid (S)-α-(4'-pentenyl)alanine used for stapling)

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-(S)-α-(4'-pentenyl)alanine

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Piperidine in DMF (20%)

  • Grubbs' first-generation catalyst

  • 1,2-Dichloroethane (DCE)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/water)

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker.

  • Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the SAHM1 sequence. For each coupling step, activate the amino acid with a coupling reagent (e.g., HBTU/HOBt) and DIEA in DMF and add it to the resin. The non-natural amino acid, Fmoc-(S)-α-(4'-pentenyl)alanine, is incorporated at the designated positions.

  • Washing: After each coupling and deprotection step, thoroughly wash the resin with DMF.

  • Acetylation: After the final amino acid coupling, acetylate the N-terminus.

  • Olefin Metathesis (Stapling):

    • Wash the resin with DCE.

    • Add a solution of Grubbs' first-generation catalyst in DCE to the resin.

    • Allow the reaction to proceed for several hours at room temperature.

    • Wash the resin with DCE to remove the catalyst.

  • Cleavage and Deprotection: Treat the resin with a TFA cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

SAHM1_Synthesis_Workflow Start Start with Rink Amide Resin SPPS Sequential Fmoc-SPPS (including non-natural amino acids) Start->SPPS Metathesis On-Resin Ring-Closing Olefin Metathesis (Grubbs' Catalyst) SPPS->Metathesis Cleavage Cleavage from Resin and Deprotection (TFA) Metathesis->Cleavage Purification RP-HPLC Purification Cleavage->Purification End Pure SAHM1 Peptide Purification->End

Figure 2: General Workflow for the Synthesis of SAHM1.
Fluorescence Polarization (FP) Binding Assay

This assay quantitatively measures the binding of FITC-labeled SAHM1 to the RAMANK-CSL protein complex.

Materials:

  • FITC-labeled SAHM1 (FITC-SAHM1)

  • Purified RAMANK and CSL proteins

  • Binding buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • 384-well black, low-binding microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Complex Formation: Pre-incubate a constant concentration of the RAMANK and CSL proteins in the binding buffer to allow for complex formation.

  • Serial Dilution of FITC-SAHM1: Prepare a serial dilution of FITC-SAHM1 in the binding buffer.

  • Assay Plate Preparation:

    • Add a fixed volume of the pre-formed RAMANK-CSL complex to each well of the microplate.

    • Add an equal volume of the serially diluted FITC-SAHM1 to the wells.

    • Include control wells containing only FITC-SAHM1 (for minimum polarization) and buffer alone (for background).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for fluorescein.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the fluorescence polarization values as a function of the FITC-SAHM1 concentration.

    • Fit the data to a one-site binding equation to determine the dissociation constant (Kd).

FP_Assay_Workflow Prepare_Reagents Prepare Reagents: - FITC-SAHM1 (serial dilution) - RAMANK-CSL complex (fixed concentration) - Binding Buffer Plate_Setup Plate Setup (384-well): - Add RAMANK-CSL complex - Add FITC-SAHM1 dilutions - Include controls Prepare_Reagents->Plate_Setup Incubation Incubate to Reach Equilibrium Plate_Setup->Incubation Measurement Measure Fluorescence Polarization Incubation->Measurement Data_Analysis Data Analysis: - Plot FP vs. [FITC-SAHM1] - Fit to binding curve Measurement->Data_Analysis Result Determine Kd Data_Analysis->Result

Figure 3: Experimental Workflow for the Fluorescence Polarization Binding Assay.
In Vivo T-ALL Mouse Model

Model:

  • Cell Line: Murine hematopoietic stem cells transduced with a retrovirus expressing the NOTCH1 L1601PΔP mutant allele and luciferase.

  • Recipient Mice: C57BL/6 mice.

  • Tumor Induction: Intravenous injection of the transduced cells.

  • Tumor Monitoring: Bioluminescence imaging.

Treatment Protocol:

  • Establishment of Disease: Allow the leukemia to establish in the recipient mice, as monitored by bioluminescence.

  • Treatment Groups: Divide the mice into treatment groups (e.g., vehicle control, SAHM1 low dose, SAHM1 high dose).

  • Administration: Administer SAHM1 or vehicle via intraperitoneal injection at the specified dosages and frequencies.

  • Monitoring: Monitor tumor burden regularly using bioluminescence imaging.

  • Endpoint Analysis: At the end of the study, collect tissues (e.g., spleen, bone marrow) for histological analysis and gene expression studies to confirm target engagement.

In Vivo Allergic Asthma Mouse Model

Model:

  • Mice: C57BL/6 mice.

  • Sensitization and Challenge: Intranasal administration of house dust mite (HDM) extract to induce allergic airway inflammation.

Treatment Protocol:

  • Induction of Asthma: Sensitize and challenge the mice with HDM according to a standard protocol.

  • Treatment Groups: Divide the mice into treatment groups (e.g., HDM + diluent, HDM + SAHM1).

  • Administration: Administer SAHM1 or diluent intranasally during the challenge phase.

  • Assessment of Airway Inflammation:

    • Perform bronchoalveolar lavage (BAL) to collect fluid and cells from the lungs.

    • Perform differential cell counts on the BAL fluid to quantify eosinophils, T-cells, and other inflammatory cells.

    • Measure cytokine levels in the BAL fluid.

  • Assessment of Airway Hyperreactivity: Measure airway resistance in response to methacholine challenge.

Conclusion and Future Directions

SAHM1 represents a landmark achievement in the targeting of previously intractable protein-protein interactions within critical signaling pathways. Its development has provided a powerful chemical tool to probe the function of Notch signaling and has demonstrated the therapeutic potential of stapled peptides. The robust preclinical data in T-ALL and allergic asthma models highlight the promise of SAHM1 and similar strategies for the treatment of a range of human diseases.

Future research will likely focus on optimizing the pharmacokinetic properties of SAHM1, exploring alternative delivery routes, and evaluating its efficacy in combination with other therapeutic agents. The principles underlying the design of SAHM1 can also be applied to the development of stapled peptide inhibitors for other challenging therapeutic targets, opening new avenues for drug discovery.

References

The Biological Specificity of SAHM1 TFA: An In-depth Technical Guide on its Core Target

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

SAHM1 (Stapled α-Helical peptide derived from Mastermind-like 1) is a synthetic, cell-permeable hydrocarbon-stapled peptide designed as a potent inhibitor of the Notch signaling pathway. The trifluoroacetate (TFA) salt of SAHM1 is typically used in research settings. The primary mechanism of action of SAHM1 is the disruption of the formation of the Notch transcriptional activation complex. This guide provides a detailed overview of the established biological target of SAHM1 TFA, the experimental evidence for its high specificity, and the methodologies employed in these assessments. While the potential for off-target effects is a consideration for all therapeutic modalities, current research has not identified specific biological targets of this compound beyond the Notch transcriptional activation complex. Instead, studies have consistently highlighted its specific engagement with the intended target.

The Core Biological Target: The NOTCH1-CSL-MAML1 Complex

SAHM1 was rationally designed to mimic the α-helical region of Mastermind-like 1 (MAML1) that binds to the intracellular domain of NOTCH1 (ICN1) in complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1). By competitively inhibiting the binding of MAML1 to the ICN1-CSL complex, SAHM1 effectively prevents transcriptional activation of Notch target genes.[1][2]

Quantitative Analysis of SAHM1 Target Engagement

The binding affinity and inhibitory concentration of SAHM1 have been quantified in various assays, demonstrating its potent and specific interaction with the Notch complex.

ParameterValueAssayCell LineReference
IC50 6.5 ± 1.6 µMLuciferase Reporter Assay-[3]
Kd 0.12 ± 0.02 µMFluorescence Polarization-[1]

Table 1: Quantitative data for this compound's interaction with the Notch transcriptional activation complex.

Experimental Protocols for Target Validation

The specificity of SAHM1 for the Notch pathway has been established through a series of rigorous experiments. The detailed methodologies for these key experiments are outlined below.

In Vitro Pull-Down Assay

This assay is used to demonstrate the direct binding of SAHM1 to the Notch complex and its ability to competitively inhibit the binding of MAML1.

Protocol:

  • Protein Immobilization: A GST-tagged fragment of ICN1 (GST-RAMANK) is immobilized on glutathione-agarose beads.

  • Complex Assembly: The immobilized GST-RAMANK is incubated with recombinant CSL and a truncated version of MAML1 (dnMAML1) in the presence or absence of SAHM1.

  • Washing: The beads are washed to remove unbound proteins.

  • Elution and Detection: Bound proteins are eluted, resolved by SDS-PAGE, and visualized by Coomassie blue staining or Western blot to assess the levels of CSL and dnMAML1 associated with GST-RAMANK.

Luciferase Reporter Gene Assay

This cell-based assay quantifies the ability of SAHM1 to inhibit Notch-mediated transcription.

Protocol:

  • Cell Transfection: Cells are co-transfected with a reporter plasmid containing a firefly luciferase gene under the control of a Notch-responsive promoter and a constitutively active form of NOTCH1. A second plasmid expressing Renilla luciferase is often co-transfected for normalization.

  • Compound Treatment: Transfected cells are treated with varying concentrations of SAHM1 or a control peptide.

  • Cell Lysis and Luminescence Measurement: After a defined incubation period, cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer.

  • Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to determine the dose-dependent inhibition of Notch signaling by SAHM1.[3]

Genome-wide Expression Analysis

To assess the global effect of SAHM1 on gene expression and confirm its specificity for the Notch pathway, microarray analysis is performed.

Protocol:

  • Cell Treatment: T-cell acute lymphoblastic leukemia (T-ALL) cell lines with activating NOTCH1 mutations (e.g., KOPT-K1) are treated with SAHM1 or a vehicle control.

  • RNA Extraction and Microarray Hybridization: Total RNA is extracted from the cells, converted to labeled cRNA, and hybridized to Affymetrix oligonucleotide microarrays.

  • Data Analysis: The resulting gene expression data is analyzed to identify genes that are significantly up- or downregulated by SAHM1 treatment.

  • Gene Set Enrichment Analysis (GSEA): GSEA is performed to compare the gene expression signature of SAHM1 treatment with known gene signatures, such as that of gamma-secretase inhibitors (GSIs), which also block Notch signaling. A strong correlation indicates high specificity for the Notch pathway.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and the experimental workflows used to characterize SAHM1.

Notch_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor ICN1 ICN1 Notch_Receptor->ICN1 Proteolytic Cleavage Ligand DSL Ligand Ligand->Notch_Receptor Binds CSL_complex ICN1-CSL Complex CSL CSL MAML1 MAML1 Transcriptional_Activation Transcriptional Activation Complex Target_Genes Target Genes (e.g., HES1, MYC) SAHM1 SAHM1 SAHM1->CSL_complex Inhibits MAML1 Binding CSL_complex->MAML1 Recruits Transcriptional_Activation->Target_Genes Activates

Figure 1: The Notch signaling pathway and the inhibitory action of SAHM1.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_global_analysis Global Analysis Pull_Down Pull-Down Assay (Direct Binding) FP_Assay Fluorescence Polarization (Binding Affinity) Luciferase_Assay Luciferase Reporter Assay (Functional Inhibition) qRT_PCR qRT-PCR (Target Gene Expression) Microarray Microarray Analysis (Genome-wide Effects) GSEA Gene Set Enrichment Analysis (Pathway Specificity) Microarray->GSEA SAHM1 This compound SAHM1->Pull_Down SAHM1->FP_Assay SAHM1->Luciferase_Assay SAHM1->qRT_PCR SAHM1->Microarray

Figure 2: Experimental workflow for characterizing this compound activity and specificity.

Conclusion

This compound is a highly specific inhibitor of the Notch signaling pathway. Extensive research, including in vitro binding assays, cell-based functional assays, and genome-wide expression profiling, has consistently demonstrated that its primary biological target is the NOTCH1-CSL-MAML1 transcriptional activation complex.[1] While the possibility of off-target interactions can never be entirely excluded for any therapeutic agent, there is currently no published evidence identifying specific biological targets of this compound beyond its intended target. The rigorous methodologies employed to validate its mechanism of action underscore its value as a specific probe for studying Notch signaling and as a potential therapeutic agent for Notch-driven diseases. Future studies employing unbiased, high-throughput screening methods such as proteomics-based approaches could provide further insights into the interaction profile of this compound.

References

The SAHM1 Trifluoroacetate Advantage: A Technical Guide to its Inhibitory Effect on Notch Target Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Notch signaling pathway is a critical regulator of cell fate decisions, and its aberrant activation is implicated in a variety of malignancies, most notably T-cell acute lymphoblastic leukemia (T-ALL). The core of this pathway's transcriptional activation machinery lies in the formation of a ternary complex between the intracellular domain of the Notch receptor (ICN), the DNA-binding protein CSL, and the coactivator Mastermind-like 1 (MAML1). SAHM1, a stapled alpha-helical peptide derived from MAML1, represents a novel therapeutic strategy by directly targeting and disrupting this complex. This technical guide provides an in-depth analysis of the effect of SAHM1 trifluoroacetate (TFA) on the expression of key Notch target genes, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and workflows.

Introduction

The Notch signaling cascade is a conserved pathway crucial for normal development and tissue homeostasis. Its dysregulation, often through gain-of-function mutations in the NOTCH1 gene, is a primary driver in over 50% of T-ALL cases. Upon ligand binding, the Notch receptor undergoes proteolytic cleavage, releasing the ICN. ICN then translocates to the nucleus and forms a complex with CSL and MAML1, which recruits other coactivators to drive the transcription of target genes essential for cell proliferation, survival, and differentiation.

Key downstream targets of the Notch pathway include the HES (Hairy and Enhancer of Split) and HEY (Hairy/Enhancer-of-split related with YRPW motif) families of basic helix-loop-helix (bHLH) transcription factors, such as HES1 and HEY1, as well as other critical genes like the proto-oncogene MYC and the signaling modulator DTX1 (Deltex E3 Ubiquitin Ligase 1).

SAHM1 is a synthetic, cell-permeable peptide that mimics the alpha-helical region of MAML1 that binds to the ICN-CSL complex. By competitively inhibiting the recruitment of endogenous MAML1, SAHM1 effectively abrogates Notch-mediated transcription. This guide will focus on the tangible effects of SAHM1 TFA on the expression levels of these critical Notch target genes.

Quantitative Effect of this compound on Notch Target Gene Expression

The inhibitory activity of SAHM1 on Notch target gene expression has been quantified in various T-ALL cell lines, primarily KOPT-K1 and HPB-ALL, which harbor activating NOTCH1 mutations. The data presented below is a summary of findings from seminal studies in the field.

Table 1: Effect of SAHM1 Treatment on Notch Target Gene mRNA Levels in KOPT-K1 Cells [1]

Target GeneTreatment (20 µM SAHM1 for 24h)Relative mRNA Expression (Fold Change vs. DMSO)
HES1SAHM1~0.3
MYCSAHM1~0.4
DTX1SAHM1~0.2

Table 2: Effect of SAHM1 Treatment on Notch Target Gene mRNA Levels in HPB-ALL Cells

Target GeneTreatment (20 µM SAHM1 for 24h)Relative mRNA Expression (Fold Change vs. DMSO)
DTX1SAHM1~0.3

Note: The quantitative data is derived from analysis of microarray data from the GEO dataset GSE18198 and figures from Moellering et al., 2009. The values represent approximate fold changes.

Core Signaling Pathway and Mechanism of Action

The Notch signaling pathway is initiated by ligand-receptor interaction at the cell surface, leading to the release of the Notch Intracellular Domain (NICD). The NICD translocates to the nucleus, where it forms a transcriptional activation complex with CSL and MAML1. SAHM1 acts as a competitive inhibitor, preventing the association of MAML1 with the NICD-CSL complex, thereby repressing the transcription of Notch target genes.

Notch_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Notch_Receptor Notch_Receptor Ligand->Notch_Receptor 1. Ligand Binding NICD NICD Notch_Receptor->NICD 2. Cleavage CSL CSL NICD->CSL 3. Nuclear Translocation and Complex Formation Transcription_Complex ICN-CSL-MAML1 Complex CSL->Transcription_Complex MAML1 MAML1 MAML1->Transcription_Complex SAHM1 SAHM1 SAHM1->Transcription_Complex 5. Competitive Inhibition Target_Genes Notch Target Genes (HES1, HEY1, MYC, DTX1) Transcription_Complex->Target_Genes 4. Transcriptional Activation Repression Transcriptional Repression

Caption: The Notch signaling pathway and the inhibitory action of SAHM1.

Experimental Protocols

The following are detailed methodologies for key experiments used to quantify the effect of SAHM1 on Notch target gene expression.

Cell Culture
  • Cell Lines: KOPT-K1 and HPB-ALL (human T-ALL cell lines).

  • Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

SAHM1 Treatment
  • Preparation: this compound is dissolved in DMSO to create a stock solution.

  • Treatment: Cells are seeded at a density of 5 x 10^5 cells/mL and treated with the desired concentration of SAHM1 (e.g., 20 µM) or an equivalent volume of DMSO as a vehicle control.

  • Incubation: Cells are incubated for the specified duration (e.g., 24 hours) before harvesting for analysis.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to measure the relative mRNA levels of Notch target genes.

qRT_PCR_Workflow Start Start Cell_Harvest 1. Harvest SAHM1-treated and control cells Start->Cell_Harvest RNA_Extraction 2. Total RNA Extraction Cell_Harvest->RNA_Extraction cDNA_Synthesis 3. Reverse Transcription (RNA to cDNA) RNA_Extraction->cDNA_Synthesis qPCR_Reaction 4. Set up qPCR reaction with SYBR Green and gene-specific primers cDNA_Synthesis->qPCR_Reaction qPCR_Run 5. Real-time PCR amplification and data acquisition qPCR_Reaction->qPCR_Run Data_Analysis 6. Data Analysis (ΔΔCt method) Normalize to housekeeping gene qPCR_Run->Data_Analysis End End Data_Analysis->End

Caption: Workflow for quantitative real-time PCR (qRT-PCR).

  • RNA Isolation: Total RNA is extracted from treated and control cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer.

  • cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qPCR: qPCR is performed using a SYBR Green-based master mix and a real-time PCR detection system. A typical reaction mixture includes:

    • 10 µL 2x SYBR Green Master Mix

    • 1 µL forward primer (10 µM)

    • 1 µL reverse primer (10 µM)

    • 2 µL cDNA template

    • 6 µL nuclease-free water

  • Primer Sequences:

    • HES1 Forward: 5'-AGGCGGACATTCTGGAAATG-3'

    • HES1 Reverse: 5'-CGTTCATGCACTCGCTGAAG-3'

    • MYC Forward: 5'-GGCTCCTGGCAAAAGGTCA-3'

    • MYC Reverse: 5'-CTGCGTAGTTGTGCTGATGT-3'

    • DTX1 Forward: 5'-CCTGCACAAGTGTTTCACCA-3'

    • DTX1 Reverse: 5'-GGTGGGAGAGGTCACAAAGG-3'

    • GAPDH (Housekeeping) Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'

    • GAPDH (Housekeeping) Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

  • Thermal Cycling:

    • Initial denaturation: 95°C for 3 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 10 seconds

      • Annealing/Extension: 60°C for 30 seconds

  • Data Analysis: Relative gene expression is calculated using the 2^-ΔΔCt method, with GAPDH as the endogenous control.

Luciferase Reporter Assay

This assay is used to measure the activity of the Notch signaling pathway by quantifying the expression of a reporter gene under the control of a Notch-responsive promoter.

  • Plasmid Transfection: Cells are co-transfected with a Notch-responsive firefly luciferase reporter plasmid (containing CSL binding sites) and a Renilla luciferase control plasmid (for normalization).

  • SAHM1 Treatment: After 24 hours, transfected cells are treated with SAHM1 or DMSO.

  • Cell Lysis: After a further 24 hours, cells are lysed.

  • Luminescence Measurement: Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.

Western Blotting

This technique is used to detect changes in the protein levels of Notch signaling components and downstream targets.

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., cleaved Notch1, HES1) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

  • Analysis: Band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.

Conclusion

This compound has demonstrated potent and specific inhibition of the Notch signaling pathway by disrupting the formation of the core transcriptional activation complex. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals. The significant downregulation of key Notch target genes such as HES1, MYC, and DTX1 underscores the therapeutic potential of SAHM1 in Notch-driven malignancies. The methodologies outlined here provide a robust framework for further investigation into the efficacy and mechanism of action of SAHM1 and other next-generation Notch inhibitors.

References

The Cell Permeability of SAHM1 TFA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAHM1 TFA (Stapled α-Helical Peptide derived from Mastermind-like 1 Trifluoroacetate) is a synthetic, cell-permeable peptide designed to inhibit the Notch signaling pathway.[1] By stabilizing the α-helical structure of a key protein-protein interaction domain, SAHM1 effectively disrupts the formation of the Notch transactivation complex, a critical step in the propagation of Notch signaling.[1][2] Dysregulation of the Notch pathway is implicated in a variety of diseases, including T-cell acute lymphoblastic leukemia (T-ALL) and allergic asthma, making SAHM1 a valuable tool for research and a potential therapeutic agent.[2][3][4][5] This technical guide provides an in-depth overview of the cell permeability of this compound, including available quantitative data, experimental protocols for its assessment, and a detailed visualization of its mechanism of action.

Quantitative Data on this compound Activity

While direct quantitative metrics of this compound cell permeability, such as intracellular concentration or permeability coefficients, are not extensively published, its biological activity within cells provides strong evidence of its ability to cross the cell membrane and engage its intracellular target. The following table summarizes key quantitative data related to the biological effects of SAHM1, demonstrating its intracellular efficacy.

ParameterCell Line / ModelValueReference
IC50 for Notch1-dependent reporter gene repression Human T-ALL cells6.5 ± 1.6 µM[2]
Reduction in HES1 mRNA levels KOPT-K1 T-ALL cells (treated with 20 µM SAHM1 for 24h)Significant decrease[2]
Reduction in MYC mRNA levels KOPT-K1 T-ALL cells (treated with 20 µM SAHM1 for 24h)Significant decrease[2]
Reduction in DTX1 mRNA levels KOPT-K1 T-ALL cells (treated with 20 µM SAHM1 for 24h)Significant decrease[2]
Inhibition of T-ALL cell proliferation Various human T-ALL cell lines (treated with 15 µM SAHM1)Marked reduction[2]
Induction of apoptosis (Caspase 3/7 activation) Sensitive T-ALL cell linesSignificant increase[2]

Mechanism of Cellular Uptake

Hydrocarbon-stapled peptides like SAHM1 are generally understood to enter cells through endocytosis.[6] This process is thought to be independent of clathrin and caveolin but may involve interactions with sulfated proteoglycans on the cell surface.[6] The key physical properties influencing the cell penetration of stapled peptides are the staple type and the formal charge.[6] Increased hydrophobicity, conferred by the hydrocarbon staple, is also a significant driver of cellular uptake.[7]

Experimental Protocols

Protocol 1: Qualitative Assessment of this compound Uptake by Fluorescence Microscopy

This protocol provides a method to visualize the cellular uptake of a fluorescently labeled version of this compound.

Materials:

  • Fluorescently labeled this compound (e.g., FITC-SAHM1 TFA)

  • Cell line of interest (e.g., KOPT-K1 T-ALL cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixing

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed the cells of interest onto glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Peptide Incubation: Treat the cells with varying concentrations of FITC-SAHM1 TFA (e.g., 1-10 µM) in complete culture medium. Include an untreated control. Incubate for a defined period (e.g., 4 hours).

  • Washing: Gently wash the cells three times with ice-cold PBS to remove extracellular peptide.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization (Optional): If needed, permeabilize the cells with a detergent like Triton X-100 to allow for intracellular staining.

  • Counterstaining: Stain the cell nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope. The green fluorescence from FITC-SAHM1 TFA will indicate its intracellular localization.

Protocol 2: Quantitative Analysis of this compound Uptake by High-Throughput Epifluorescence Microscopy

This protocol allows for a more quantitative measurement of intracellular peptide accumulation.

Materials:

  • Fluorescently labeled this compound (e.g., FITC-SAHM1 TFA)

  • Cell line of interest

  • 96-well imaging plates

  • High-content imaging system (e.g., ImageXpress Micro)

  • Image analysis software

Procedure:

  • Cell Seeding: Seed cells into a 96-well imaging plate.

  • Peptide Treatment: Treat cells with a dilution series of FITC-SAHM1 TFA.

  • Incubation: Incubate for the desired time.

  • Washing: Wash cells with PBS.

  • Staining: Stain with a nuclear stain (e.g., Hoechst).

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to identify individual cells based on the nuclear stain and quantify the mean fluorescence intensity of FITC-SAHM1 TFA within each cell. This provides a quantitative measure of peptide uptake.

Signaling Pathway and Mechanism of Action

This compound functions by directly interfering with the assembly of the Notch transactivation complex. In the canonical Notch signaling pathway, ligand binding to the Notch receptor leads to a series of proteolytic cleavages, releasing the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and a co-activator of the Mastermind-like (MAML) family. This ternary complex then recruits other co-activators to drive the transcription of Notch target genes. SAHM1 is a stapled peptide derived from a region of MAML1 that binds to the NICD-CSL complex. By mimicking this binding domain, SAHM1 competitively inhibits the recruitment of endogenous MAML proteins, thereby preventing the formation of a functional transactivation complex and suppressing the expression of Notch target genes.

Diagram: Inhibition of the Notch Signaling Pathway by this compound

SAHM1_Notch_Pathway This compound Mechanism of Action in the Notch Signaling Pathway cluster_nucleus Nuclear Events Ligand Ligand (e.g., Delta, Jagged) NotchReceptor Notch Receptor Ligand->NotchReceptor Binds to S2_Cleavage S2 Cleavage (ADAM) NotchReceptor->S2_Cleavage Undergoes S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD NICD S3_Cleavage->NICD Releases Nucleus Nucleus NICD->Nucleus Translocates to CSL_Active CSL NICD->CSL_Active Binds to CSL_Repressed CSL-Repressor Complex CSL_Repressed->CSL_Active Displaced by NICD Transcription_Complex Active Transcription Complex (NICD-CSL-MAML) CSL_Active->Transcription_Complex MAML MAML MAML->Transcription_Complex TargetGenes Notch Target Genes (e.g., HES1, MYC) Transcription_Complex->TargetGenes Activates Transcription SAHM1 This compound SAHM1->Transcription_Complex Prevents Formation

Caption: this compound inhibits Notch signaling by preventing transcription complex formation.

Conclusion

This compound is a potent, cell-permeable inhibitor of the Notch signaling pathway. While direct quantitative data on its permeability is limited, its demonstrated intracellular activity in repressing Notch target genes and inducing apoptosis in cancer cells underscores its ability to effectively cross the cell membrane. The provided experimental protocols offer a framework for researchers to further investigate and quantify the cell permeability of this compound in their specific systems of interest. The detailed understanding of its mechanism of action, visualized in the signaling pathway diagram, solidifies its utility as a critical tool for studying Notch-dependent biological processes and as a promising candidate for therapeutic development.

References

The Impact of SAHM1 TFA on T-Cell Differentiation and Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the stapled alpha-helical peptide of MEF2 (SAHM1) TFA, a potent inhibitor of the Notch signaling pathway. It explores the core mechanism of SAHM1 TFA and its significant impact on the differentiation and function of T-cells, key regulators of the adaptive immune response. This document summarizes quantitative data on its effects on various T-cell subsets, provides detailed experimental protocols for its study, and visualizes the intricate signaling pathways and experimental workflows involved. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's potential as a modulator of T-cell mediated immunity.

Introduction

The Notch signaling pathway is a highly conserved cell-to-cell communication system that plays a critical role in regulating T-cell development, differentiation, and function.[1] Dysregulation of this pathway is implicated in various immune-related disorders, including autoimmune diseases and cancer. This compound is a synthetic, cell-permeable, hydrocarbon-stapled alpha-helical peptide designed to directly inhibit the Notch signaling pathway.[2] It functions by targeting the protein-protein interface of the Notch transactivation complex, specifically preventing the assembly of the Notch intracellular domain (NICD) with its essential coactivators, Mastermind-like 1 (MAML1) and RBPj.[2][3] This targeted inhibition offers a promising therapeutic strategy for modulating T-cell responses in various disease contexts.

Mechanism of Action of this compound

This compound acts as a direct antagonist of the Notch transcriptional program. Upon ligand binding, the Notch receptor undergoes a series of proteolytic cleavages, releasing the NICD. The NICD then translocates to the nucleus and forms a ternary complex with the DNA-binding protein RBPj (also known as CSL) and the coactivator MAML.[3][4] This complex recruits other coactivators to initiate the transcription of Notch target genes. This compound mimics the alpha-helical region of MAML that binds to the NICD-RBPj complex, thereby competitively inhibiting the recruitment of endogenous MAML and preventing the formation of the active transcriptional complex.[2] This leads to a genome-wide suppression of Notch-activated genes.[2]

SAHM1_TFA_Mechanism_of_Action This compound Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor NICD_cleavage Proteolytic Cleavage Notch_Receptor->NICD_cleavage undergoes Ligand Notch Ligand (e.g., Delta, Jagged) Ligand->Notch_Receptor binds NICD_cytoplasm NICD NICD_cleavage->NICD_cytoplasm releases NICD_nucleus NICD NICD_cytoplasm->NICD_nucleus translocates Transcription_Complex Active Transcription Complex NICD_nucleus->Transcription_Complex RBPj RBPj RBPj->Transcription_Complex MAML MAML MAML->Transcription_Complex Notch_Target_Genes Notch Target Genes (e.g., HES1, MYC) Transcription_Complex->Notch_Target_Genes activates transcription SAHM1_TFA This compound SAHM1_TFA->Transcription_Complex inhibits assembly

Figure 1: this compound inhibits the formation of the active Notch transcription complex.

Impact of this compound on T-Cell Differentiation and Function

This compound modulates the differentiation and function of various CD4+ T helper (Th) cell subsets, including Th1, Th2, Th17, and regulatory T (Treg) cells, primarily through its inhibition of the Notch signaling pathway.

Quantitative Data on T-Cell Differentiation

The following tables summarize the observed effects of this compound on key transcription factors and cytokine production in different T-cell subsets. It is important to note that the available quantitative data is primarily derived from studies in specific disease models, such as allergic asthma, and may not fully represent the effects under all polarizing conditions. Further research with dose-response studies in various in vitro and in vivo models is needed for a more complete understanding.

Table 1: Effect of this compound on Th2 Cell Differentiation

ParameterTreatmentFold Change / % ReductionReference
GATA3+ CD4+ T-cellsSAHM1Significant reduction in numbers[5]
IL-4 productionSAHM1Significant reduction[5]

Table 2: Effect of this compound on Th17 and Treg Cell Differentiation (in a model of allergic asthma)

ParameterTreatmentFold Change / % ReductionReference
RORγt+ CD4+ T-cellsSAHM1No significant effect on numbers[5]
IL-17 productionSAHM1No significant effect[5]
FoxP3+ CD4+ T-cellsSAHM1Significant reduction in numbers[5]

Note: The data on Th17 and Treg cells is from a study focused on allergic airway inflammation, and the effects of this compound on these subsets may differ in other immunological contexts.

Signaling Pathways in T-Cell Differentiation Modulated by this compound

This compound's inhibition of the Notch pathway has downstream consequences on the expression of master regulatory transcription factors that govern T-cell lineage commitment.

  • Th2 Differentiation: Notch signaling directly promotes the expression of GATA3, the master regulator of Th2 differentiation.[6] By inhibiting Notch, this compound is expected to downregulate GATA3, leading to reduced production of Th2-associated cytokines like IL-4.

  • Th17 Differentiation: The role of Notch signaling in Th17 differentiation is context-dependent. Some studies suggest that Notch signaling promotes Th17 differentiation by upregulating RORγt, the key transcription factor for this lineage.[7] Therefore, this compound may suppress Th17 responses in certain inflammatory settings.

  • Treg Differentiation: The influence of Notch on Treg differentiation is complex. While some reports indicate that Notch signaling can inhibit the generation of inducible Tregs (iTregs) by suppressing FoxP3 expression, other studies suggest a role for Notch in Treg function.[8] The net effect of this compound on Treg populations likely depends on the specific immune environment.

  • Th1 Differentiation: The direct impact of Notch signaling on T-bet, the master regulator of Th1 differentiation, is less clearly defined. However, by influencing the balance of other T-cell subsets, this compound can indirectly affect the Th1 response.

SAHM1_TFA_TCell_Differentiation Impact of this compound on T-Cell Differentiation Pathways cluster_Th1 Th1 Differentiation cluster_Th2 Th2 Differentiation cluster_Th17 Th17 Differentiation cluster_Treg Treg Differentiation SAHM1_TFA This compound Notch_Signaling Notch Signaling SAHM1_TFA->Notch_Signaling inhibits GATA3 GATA3 Notch_Signaling->GATA3 promotes RORgt RORγt Notch_Signaling->RORgt promotes FoxP3 FoxP3 Notch_Signaling->FoxP3 regulates T_bet T-bet IFN_gamma IFN-γ T_bet->IFN_gamma promotes IL4 IL-4 GATA3->IL4 promotes IL17 IL-17 RORgt->IL17 promotes IL10 IL-10 FoxP3->IL10 promotes

Figure 2: Downstream effects of this compound on T-cell lineage-defining transcription factors.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's impact on T-cell differentiation and function.

In Vitro T-Cell Differentiation

This protocol describes the differentiation of naive CD4+ T-cells into various T helper subsets in the presence of this compound.

Materials:

  • Naive CD4+ T-cells (isolated from human peripheral blood or mouse spleen)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)

  • Recombinant human or mouse cytokines for polarization:

    • Th1: IL-12 (10 ng/mL), anti-IL-4 (10 µg/mL)

    • Th2: IL-4 (20 ng/mL), anti-IFN-γ (10 µg/mL)

    • Th17: IL-6 (20 ng/mL), TGF-β (1 ng/mL), anti-IL-4 (10 µg/mL), anti-IFN-γ (10 µg/mL)

    • Treg: TGF-β (5 ng/mL), IL-2 (100 U/mL), anti-IL-4 (10 µg/mL), anti-IFN-γ (10 µg/mL)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Control vehicle (e.g., DMSO)

  • 96-well flat-bottom culture plates

Procedure:

  • Coat 96-well plates with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

  • Wash plates twice with sterile PBS.

  • Isolate naive CD4+ T-cells using a commercially available isolation kit.

  • Resuspend cells at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the cell suspension.

  • Prepare T-cell polarizing cytokine cocktails for each subset as described in the materials list.

  • Add this compound to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM) to the respective wells. Add an equivalent volume of vehicle to the control wells.

  • Add the polarizing cytokine cocktails to the corresponding wells.

  • Add the naive CD4+ T-cell suspension to each well.

  • Culture for 3-5 days at 37°C in a 5% CO2 incubator.

  • After incubation, harvest the cells for downstream analysis (flow cytometry, ELISA, etc.).

Flow Cytometry for Intracellular Transcription Factors and Cytokines

This protocol outlines the procedure for staining T-cells to analyze the expression of intracellular transcription factors (T-bet, GATA3, RORγt, FoxP3) and cytokines (IFN-γ, IL-4, IL-17, IL-10) by flow cytometry.

Materials:

  • Differentiated T-cells from the in vitro culture

  • PMA (Phorbol 12-myristate 13-acetate) and Ionomycin

  • Brefeldin A or Monensin (protein transport inhibitors)

  • Fixation/Permeabilization buffer (commercially available kits are recommended)

  • Fluorochrome-conjugated antibodies against:

    • Surface markers: CD3, CD4

    • Transcription factors: T-bet, GATA3, RORγt, FoxP3

    • Cytokines: IFN-γ, IL-4, IL-17, IL-10

  • Isotype control antibodies

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

Procedure:

  • Restimulation for Cytokine Staining: For intracellular cytokine analysis, restimulate the differentiated T-cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) for 4-6 hours at 37°C.

  • Surface Staining: a. Harvest the cells and wash with FACS buffer. b. Resuspend the cells in FACS buffer containing fluorochrome-conjugated antibodies against surface markers (CD3, CD4). c. Incubate for 20-30 minutes at 4°C in the dark. d. Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization: a. Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature in the dark. b. Wash the cells with permeabilization buffer.

  • Intracellular Staining: a. Resuspend the fixed and permeabilized cells in permeabilization buffer containing fluorochrome-conjugated antibodies against transcription factors or cytokines. b. Incubate for 30-45 minutes at room temperature in the dark. c. Wash the cells twice with permeabilization buffer.

  • Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Analysis: Analyze the data using appropriate flow cytometry software, gating on the CD4+ T-cell population to assess the percentage of cells expressing each transcription factor or cytokine.

Experimental_Workflow General Experimental Workflow Start Start: Isolate Naive CD4+ T-cells In_Vitro_Culture In Vitro Differentiation (3-5 days) - Anti-CD3/CD28 - Polarizing Cytokines - this compound or Vehicle Start->In_Vitro_Culture Restimulation Restimulation (for cytokine analysis) (4-6 hours) - PMA/Ionomycin - Protein Transport Inhibitor In_Vitro_Culture->Restimulation optional Staining Staining - Surface Markers (CD3, CD4) - Intracellular Markers  (Transcription Factors or Cytokines) In_Vitro_Culture->Staining Restimulation->Staining Flow_Cytometry Flow Cytometry Acquisition & Analysis Staining->Flow_Cytometry End End: Quantitative Data Flow_Cytometry->End

Figure 3: A simplified workflow for studying the effect of this compound on T-cell differentiation.

Conclusion

This compound represents a powerful tool for investigating the role of Notch signaling in T-cell biology and holds therapeutic potential for a range of immune-mediated diseases. By specifically inhibiting the formation of the active Notch transcriptional complex, this compound can effectively modulate T-cell differentiation and function. The data presented in this guide highlight its ability to suppress Th2 responses, with emerging evidence suggesting a broader impact on other T-cell lineages. The provided experimental protocols offer a foundation for researchers to further explore the dose-dependent effects of this compound and elucidate its precise mechanisms of action in various immunological contexts. Future studies focusing on comprehensive dose-response analyses and in vivo efficacy in diverse disease models will be crucial for translating the potential of this compound into clinical applications.

References

Methodological & Application

Application Notes and Protocols for SAHM1 TFA Administration in a Mouse Model of Asthma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of SAHM1 TFA, a stapled α-helical peptide that inhibits the Notch signaling pathway, in a mouse model of allergic asthma. The protocols and data presented are based on established research and are intended to assist in the design and execution of preclinical studies evaluating the therapeutic potential of this compound.

Mechanism of Action

SAHM1 is a hydrocarbon-stapled, cell-permeable peptide derived from mastermind-like 1 (MAML1).[1] It acts as a potent inhibitor of the Notch signaling pathway by disrupting the formation of the Notch transcription factor complex.[2][3] In the context of asthma, Notch signaling is implicated in the differentiation of T helper 2 (Th2) cells, which are key drivers of allergic inflammation.[4] By inhibiting this pathway, this compound has been shown to abrogate the cardinal features of allergic asthma in preclinical models.[1][5]

Signaling Pathway of this compound in Asthma

SAHM1_Mechanism_of_Action cluster_allergen Allergen Exposure (e.g., HDM) cluster_immune_response Immune Cell Activation cluster_notch Notch Signaling cluster_sahm1 This compound Intervention cluster_pathology Asthma Pathophysiology Allergen Allergen APC Antigen Presenting Cell Allergen->APC Uptake Th0 Naive T cell APC->Th0 Antigen Presentation Th2 Th2 Cell Th0->Th2 Differentiation Notch_Receptor Notch Receptor Th0->Notch_Receptor Notch Ligand Interaction Inflammation Airway Inflammation (Eosinophils, T cells) Th2->Inflammation AHR Airway Hyperresponsiveness Th2->AHR IgE Serum IgE Th2->IgE NICD NICD Notch_Receptor->NICD Cleavage CSL CSL NICD->CSL Binding MAML1 MAML1 CSL->MAML1 Recruitment Notch_Complex Notch Transcription Complex MAML1->Notch_Complex Assembly Th2_Genes Th2 Target Genes (GATA3, IL-4, IL-5, IL-13) Notch_Complex->Th2_Genes Transcription Th2_Genes->Th2 Promotion SAHM1 This compound SAHM1->MAML1 Inhibition HDM_Asthma_Model_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment This compound Treatment cluster_analysis Analysis Day0 Day 0 Intranasal HDM (e.g., 1 µg) Day7_11 Days 7-11 Daily Intranasal HDM (e.g., 10 µg) Day0->Day7_11 Treatment Daily Intranasal This compound (0.3-3 µg) Day14 Day 14 Sacrifice & Analysis Day7_11->Day14 Treatment->Day14 During Challenge OVA_Asthma_Model_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment This compound Treatment cluster_analysis Analysis Day0_14 Days 0 & 14 Intraperitoneal OVA/Alum Day21_23 Days 21-23 Aerosolized OVA Day0_14->Day21_23 Treatment Daily Intranasal This compound (e.g., 10 mg/kg) Day24 Day 24 Sacrifice & Analysis Day21_23->Day24 Treatment->Day24 During Challenge

References

Application Notes and Protocols: Optimal Working Concentration of SAHM1 TFA for T-ALL Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SAHM1 TFA (Stapled α-Helical Peptide of MAML1, Trifluoroacetate salt) is a potent and specific inhibitor of the NOTCH1 signaling pathway. It acts by disrupting the formation of the active NOTCH1 transcription complex, a key driver in the pathogenesis of T-cell acute lymphoblastic leukemia (T-ALL). These application notes provide detailed protocols for determining the optimal working concentration of this compound in T-ALL cell lines, assessing its effects on cell viability and apoptosis, and confirming its mechanism of action through western blotting.

Data Presentation

Table 1: Recommended Working Concentrations of this compound for T-ALL Cell Lines
ApplicationCell TypeRecommended ConcentrationTreatment DurationReference
In vitro ProliferationT-ALL Cell Lines10-20 µM3-6 days[1][2]
In vitro ApoptosisT-ALL Cell Lines15 µM3-6 days[1][2]
Ex vivo TreatmentPrimary T-ALL Cells5 µM12 hours[2]
Western BlottingT-ALL Cell Lines15 µM24-72 hours[3]
Table 2: Effects of this compound on Various T-ALL Cell Lines
Cell LineNOTCH1 StatusPTEN StatusThis compound SensitivityNotesReference
KOPT-K1Activating MutationWild-TypeSensitiveShows decreased proliferation and increased apoptosis.[1]
HPB-ALLActivating MutationWild-TypeSensitiveExhibits reduced expression of NOTCH1 target genes.[1][4]
JURKATActivating MutationLossInsensitiveLoss of PTEN confers resistance to NOTCH1 inhibition.[1]
MOLT-4Activating MutationLossInsensitiveSimilar to JURKAT, demonstrates resistance due to PTEN loss.[1]

Experimental Protocols

Cell Proliferation Assay (WST-1 or MTT Assay)

This protocol is designed to determine the effect of this compound on the proliferation of T-ALL cells.

Materials:

  • T-ALL cell lines (e.g., KOPT-K1, HPB-ALL)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • WST-1 or MTT reagent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed T-ALL cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Prepare serial dilutions of this compound in culture medium. A suggested range is 1 µM to 50 µM. Include a vehicle control (DMSO) and a no-treatment control.

  • Add 100 µL of the diluted this compound or control solutions to the respective wells.

  • Incubate the plate for 3 to 6 days at 37°C in a humidified atmosphere with 5% CO2.[2]

  • At the end of the incubation period, add 10 µL of WST-1 or MTT reagent to each well.

  • Incubate for 2-4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization solution and incubate overnight.

  • Measure the absorbance at the appropriate wavelength (450 nm for WST-1, 570 nm for MTT) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol measures the induction of apoptosis by this compound through the activity of caspases 3 and 7.

Materials:

  • T-ALL cell lines

  • Complete culture medium

  • This compound

  • Caspase-Glo® 3/7 Assay kit (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed T-ALL cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well in 50 µL of medium.

  • Treat cells with 15 µM this compound or vehicle control (DMSO) in a final volume of 100 µL.[2]

  • Incubate for 3 to 6 days.[2]

  • At the end of the incubation, allow the plate to equilibrate to room temperature for 30 minutes.

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

  • Express the results as fold change in caspase activity compared to the vehicle control.

Western Blotting for NOTCH1 Signaling Pathway

This protocol is to confirm the inhibitory effect of this compound on the NOTCH1 signaling pathway.

Materials:

  • T-ALL cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-cleaved NOTCH1 (Val1744), anti-HES1, anti-c-MYC, anti-DTX1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed T-ALL cells at a density of 1 x 10^6 cells/mL and treat with 15 µM this compound or vehicle for 24-72 hours.

  • Harvest the cells and lyse them in RIPA buffer.

  • Determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and develop the blot using an ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

Visualizations

NOTCH1 Signaling Pathway and this compound Inhibition

SAHM1_TFA_Inhibition_of_NOTCH1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch1_Receptor NOTCH1 Receptor S2_Cleavage S2 Cleavage (ADAM Protease) Notch1_Receptor->S2_Cleavage DSL_Ligand DSL Ligand DSL_Ligand->Notch1_Receptor binds S3_Cleavage S3 Cleavage (γ-Secretase) S2_Cleavage->S3_Cleavage ICN1 ICN1 S3_Cleavage->ICN1 releases CSL CSL ICN1->CSL binds Transcription_Complex Active Transcription Complex MAML1 MAML1 CSL->MAML1 recruits Target_Genes Target Genes (HES1, MYC, DTX1) Transcription_Complex->Target_Genes activates Apoptosis Apoptosis Transcription_Complex->Apoptosis inhibition leads to Proliferation Cell Proliferation Target_Genes->Proliferation SAHM1 This compound SAHM1->MAML1 inhibits binding to CSL

Caption: Inhibition of the NOTCH1 signaling pathway by this compound.

Experimental Workflow for Determining Optimal this compound Concentration

SAHM1_TFA_Workflow cluster_setup Experimental Setup cluster_assays Primary Assays cluster_validation Mechanism Validation cluster_analysis Data Analysis Cell_Culture T-ALL Cell Culture (e.g., KOPT-K1) Proliferation_Assay Cell Proliferation Assay (WST-1/MTT) Cell_Culture->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (Caspase-Glo 3/7) Cell_Culture->Apoptosis_Assay Western_Blot Western Blotting (Cleaved NOTCH1, HES1, MYC) Cell_Culture->Western_Blot SAHM1_Dilution This compound Serial Dilution SAHM1_Dilution->Proliferation_Assay SAHM1_Dilution->Apoptosis_Assay SAHM1_Dilution->Western_Blot IC50_Determination IC50 Calculation Proliferation_Assay->IC50_Determination Apoptosis_Assay->IC50_Determination Pathway_Confirmation Confirmation of Pathway Inhibition Western_Blot->Pathway_Confirmation IC50_Determination->Western_Blot Optimal Concentration

References

Application Notes and Protocols for SAHM1 TFA in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, stability, and experimental use of SAHM1 TFA, a potent and cell-permeable stapled peptide inhibitor of the Notch signaling pathway. The following protocols and guidelines are designed to assist researchers in utilizing this compound effectively in their experiments.

Product Information

  • Product Name: this compound

  • Molecular Formula: C₉₆H₁₆₃F₃N₃₆O₂₅S

  • Molecular Weight: 2310.6 g/mol [1]

  • Mechanism of Action: SAHM1 is a stabilized alpha-helical peptide that targets the protein-protein interface of the Notch transactivation complex. It competitively inhibits the binding of Mastermind-like 1 (MAML1) to the complex formed by the intracellular domain of Notch (ICN) and the transcription factor CSL (CBF1/RBP-Jκ). This prevents the assembly of a functional transcriptional complex, leading to the downregulation of Notch target genes.[1][2]

Solubility and Stability

Proper handling and storage of this compound are crucial for maintaining its biological activity. Herein are guidelines based on available data.

Solubility

Quantitative solubility data for this compound in all common laboratory solvents is not extensively published. The following table summarizes the available information. It is recommended to perform small-scale solubility tests before preparing large stock solutions.

SolventConcentrationObservationsReference
Water≤ 1 mg/mLSoluble
DMSONot specifiedUsed for in vivo stock solution preparation, suggesting good solubility.[3]
EthanolNot specifiedNo data available.
PBS (pH 7.4)Not specifiedNo data available, but likely soluble given its water solubility.

Reconstitution Protocol:

For a 1 mg/mL stock solution in water, add 1 mL of sterile, nuclease-free water to 1 mg of lyophilized this compound. Vortex gently to dissolve. For higher concentrations, DMSO is recommended as a starting solvent.

Stability and Storage
FormStorage TemperatureShelf LifeRecommendationsReference
Lyophilized Powder-20°CUp to 6 monthsStore in a desiccated environment.
Stock Solution (in DMSO or water)-20°C (aliquoted)Up to 1 monthAvoid repeated freeze-thaw cycles.[1]

Note on TFA Salt: The trifluoroacetic acid (TFA) salt form of peptides can influence experimental results. In some sensitive applications, exchanging the TFA counter-ion with a more biologically compatible one, such as chloride, may be considered.[4]

Signaling Pathway

SAHM1 acts as a direct inhibitor of the Notch transcriptional activation complex. The diagram below illustrates its mechanism of action.

SAHM1_Pathway cluster_nucleus Nucleus Notch_Receptor Notch Receptor S2_Cleavage ADAM Protease (S2 Cleavage) Notch_Receptor->S2_Cleavage 2. Conformational Change Ligand Delta/Jagged Ligand (on adjacent cell) Ligand->Notch_Receptor 1. Ligand Binding S3_Cleavage γ-Secretase (S3 Cleavage) S2_Cleavage->S3_Cleavage 3. Substrate for γ-Secretase NICD_Cytoplasm Notch Intracellular Domain (NICD) S3_Cleavage->NICD_Cytoplasm 4. NICD Release NICD_Nucleus NICD NICD_Cytoplasm->NICD_Nucleus 5. Nuclear Translocation Transcription_Complex Active Transcription Complex NICD_Nucleus->Transcription_Complex 6. Complex Assembly CSL CSL (RBP-Jκ) CSL->Transcription_Complex MAML1 MAML1 MAML1->Transcription_Complex Target_Genes Target Gene Transcription (e.g., HES1, MYC, HEY1) Transcription_Complex->Target_Genes 7. Gene Activation SAHM1 SAHM1 SAHM1->Transcription_Complex Inhibition Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., T-ALL cell lines) Start->Cell_Culture SAHM1_Treatment 2. This compound Treatment (Varying concentrations and time points) Cell_Culture->SAHM1_Treatment Assay 3. Perform Assay SAHM1_Treatment->Assay Cell_Viability Cell Viability Assay (e.g., MTT, MTS) Assay->Cell_Viability Western_Blot Western Blot (e.g., for NICD, HES1) Assay->Western_Blot Reporter_Assay Luciferase Reporter Assay (for Notch activity) Assay->Reporter_Assay CoIP Co-Immunoprecipitation (for complex assembly) Assay->CoIP Data_Analysis 4. Data Analysis Cell_Viability->Data_Analysis Western_Blot->Data_Analysis Reporter_Assay->Data_Analysis CoIP->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Measuring SAHM1 TFA Activity Using Luciferase Reporter Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAHM1 (Stapled α-Helical Peptide Derived from Mastermind-like 1) is a cell-permeable peptide that acts as a potent inhibitor of the Notch signaling pathway.[1] It functions by disrupting the formation of the Notch transcriptional activation complex, a critical step in the canonical Notch signaling cascade.[1] The Notch pathway is a highly conserved signaling system that plays a crucial role in cell fate decisions, proliferation, and differentiation. Its dysregulation is implicated in various diseases, including cancer and developmental disorders.

SAHM1 specifically targets the protein-protein interface between the Notch intracellular domain (NICD) and Mastermind-like 1 (MAML1), preventing the recruitment of co-activators necessary for the transcription of Notch target genes.[1] This inhibitory action makes SAHM1 a valuable tool for studying Notch signaling and a potential therapeutic agent. Luciferase reporter assays are a widely used and highly sensitive method for quantifying the transcriptional activity of specific signaling pathways.[2] By placing the firefly luciferase gene under the control of a promoter containing response elements for a transcription factor of interest, the resulting luminescence can be used as a readout of that factor's activity. This document provides detailed protocols for utilizing a dual-luciferase reporter assay to measure the transcriptional factor activator (TFA) inhibitory activity of SAHM1 on the Notch signaling pathway.

Principle of the Assay

The core of this assay is a reporter plasmid where the expression of firefly luciferase is driven by a minimal promoter coupled with tandem repeats of the CSL (CBF1/RBP-Jκ) binding site. CSL is the primary DNA-binding protein in the Notch pathway. When the Notch pathway is activated, the cleaved Notch intracellular domain (NICD) translocates to the nucleus and forms a complex with CSL and MAML1, driving the expression of target genes, including the luciferase reporter.

The inhibitory activity of SAHM1 is quantified by its ability to reduce the luciferase signal in cells with an activated Notch pathway. A second reporter, typically Renilla luciferase driven by a constitutive promoter, is co-transfected to normalize for variations in transfection efficiency and cell number, ensuring the accuracy and reproducibility of the results.[3][4]

Signaling Pathway and Experimental Workflow

SAHM1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor NICD_cleavage Proteolytic Cleavage Notch_Receptor->NICD_cleavage Induces Ligand Ligand (e.g., Delta/Jagged) Ligand->Notch_Receptor Binding NICD NICD NICD_cleavage->NICD Releases CSL CSL NICD->CSL Transcription_Complex Active Transcription Complex NICD->Transcription_Complex Translocates to Nucleus and binds CSL CSL->Transcription_Complex MAML1 MAML1 MAML1->Transcription_Complex Target_Genes Notch Target Genes (e.g., Hes1, Hey1) Transcription_Complex->Target_Genes Activates Transcription SAHM1 SAHM1 SAHM1->Transcription_Complex Inhibits Assembly

Luciferase_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Culture Seed HEK293 cells with stable CSL-luciferase reporter Transfection Co-transfect with constitutive Renilla luciferase plasmid Cell_Culture->Transfection Activate_Notch Activate Notch Pathway (e.g., with constitutively active Notch1) Transfection->Activate_Notch Add_SAHM1 Add varying concentrations of SAHM1 Activate_Notch->Add_SAHM1 Controls Include Vehicle Control and Positive Control Inhibitor (e.g., DAPT) Activate_Notch->Controls Cell_Lysis Lyse cells after incubation period Add_SAHM1->Cell_Lysis Controls->Cell_Lysis Luminescence Measure Firefly and Renilla luminescence Cell_Lysis->Luminescence Data_Analysis Normalize Firefly to Renilla. Calculate % inhibition and IC50. Luminescence->Data_Analysis

Logical_Relationships cluster_experimental Experimental Groups cluster_controls Normalization & Baseline Controls Goal Measure SAHM1 Inhibition of Notch Signaling SAHM1_Dose Notch Activation + Varying [SAHM1] Goal->SAHM1_Dose Vehicle_Control Notch Activation + Vehicle (DMSO) Goal->Vehicle_Control Positive_Control Notch Activation + Known Inhibitor (DAPT) Goal->Positive_Control Basal_Activity Basal Notch Activity (No Activation) Goal->Basal_Activity Reporter_Only Reporter Plasmid Only (No Activator/Inhibitor) Goal->Reporter_Only Renilla Constitutive Renilla Luciferase (Transfection Control) SAHM1_Dose->Renilla Normalized by Vehicle_Control->Renilla Normalized by Positive_Control->Renilla Normalized by Basal_Activity->Renilla Normalized by Reporter_Only->Renilla Normalized by

Experimental Protocols

Materials and Reagents
  • Cell Line: HEK293 cells stably expressing a CSL-responsive firefly luciferase reporter (e.g., CSL Reporter - HEK293 from BPS Bioscience).

  • Plasmids:

    • Constitutively active Notch1 expression vector (e.g., Notch1ΔE).

    • Renilla luciferase reporter vector with a constitutive promoter (e.g., pRL-TK).

  • SAHM1 Peptide: Lyophilized SAHM1 and a negative control peptide (e.g., SAHM1-D1).

  • Transfection Reagent: (e.g., Lipofectamine 3000, FuGENE HD).

  • Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin.

  • Dual-Luciferase Reporter Assay System: (e.g., from Promega, Thermo Fisher Scientific).

  • Luminometer: Plate-reading luminometer with dual injectors.

  • Other Reagents: DMSO, PBS, 96-well white, clear-bottom tissue culture plates.

Protocol 1: Transient Co-transfection and SAHM1 Treatment

This protocol is suitable for determining the dose-response of SAHM1.

  • Cell Seeding:

    • One day prior to transfection, seed HEK293 cells (with stable CSL-luciferase reporter) into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.

    • Incubate at 37°C in a 5% CO2 incubator.

  • Transfection:

    • On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol. For each well, co-transfect with:

      • 50 ng of the constitutively active Notch1 expression vector.

      • 10 ng of the Renilla luciferase control vector.

    • Add the transfection mix to the cells and incubate for 24 hours.

  • SAHM1 Treatment:

    • Prepare a stock solution of SAHM1 in DMSO.

    • Perform serial dilutions of SAHM1 in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 50 µM).

    • Prepare a vehicle control (DMSO) and a positive control inhibitor (e.g., 10 µM DAPT).

    • After 24 hours of transfection, carefully remove the medium and add 100 µL of the medium containing the different concentrations of SAHM1, vehicle, or positive control to the respective wells.

    • Incubate for an additional 24 hours.

  • Luciferase Assay:

    • Equilibrate the plate and the Dual-Luciferase Assay reagents to room temperature.

    • Follow the manufacturer's instructions for the dual-luciferase assay. Typically, this involves:

      • Removing the culture medium and lysing the cells with passive lysis buffer.

      • Adding the firefly luciferase substrate and measuring the luminescence (Signal A).

      • Adding the Stop & Glo® reagent (which quenches the firefly signal and contains the Renilla substrate) and measuring the Renilla luminescence (Signal B).

  • Data Analysis:

    • For each well, calculate the Relative Luciferase Activity by dividing the firefly luminescence (Signal A) by the Renilla luminescence (Signal B).

    • Normalize the data to the vehicle control to determine the percent inhibition for each SAHM1 concentration.

    • Plot the percent inhibition against the log of the SAHM1 concentration and use a non-linear regression model to determine the IC50 value.

Data Presentation

Table 1: Dose-Dependent Inhibition of Notch Signaling by SAHM1
SAHM1 Concentration (µM)Relative Luciferase Units (RLU) (Mean ± SD)% Inhibition
0 (Vehicle)100 ± 5.20
185.3 ± 4.114.7
555.1 ± 3.844.9
6.5 50.0 ± 3.5 50.0
1035.8 ± 2.964.2
2015.2 ± 1.884.8
455.1 ± 0.994.9

Note: The data presented in this table is illustrative, based on a reported IC50 of 6.5 ± 1.6 µM for SAHM1 in a Notch1-dependent luciferase reporter assay.[5] Actual results may vary depending on experimental conditions.

Table 2: Comparison of SAHM Peptides on Notch Reporter Activity
TreatmentConcentration (µM)Relative Luciferase Units (RLU) (Mean ± SD)
Vehicle (DMSO)-100 ± 6.1
SAHM1158.9 ± 1.2
SAHM1-D1 (Negative Control)1595.3 ± 5.5
DAPT (Positive Control)106.5 ± 0.9

Note: This table illustrates the expected specificity of SAHM1, where a control peptide (SAHM1-D1) shows minimal inhibitory activity. Data is representative.

Troubleshooting

IssuePossible CauseSolution
High variability between replicates Inconsistent cell seeding or transfection efficiency.Ensure a single-cell suspension before seeding. Optimize transfection protocol and use a master mix for transfection complexes.
Low luciferase signal Low transfection efficiency, inactive reagents, or cell death.Optimize transfection reagent and DNA ratio. Check the expiration dates of assay reagents. Perform a cell viability assay.
High background signal Promoter leakiness or contamination.Use a reporter with a minimal promoter. Ensure aseptic cell culture techniques.
No inhibition by SAHM1 Inactive peptide, incorrect concentration, or insufficient incubation time.Verify the quality and handling of the SAHM1 peptide. Perform a dose-response curve. Optimize the incubation time (24-48 hours is typical).

Conclusion

The dual-luciferase reporter assay is a robust and sensitive method for quantifying the inhibitory activity of SAHM1 on the Notch signaling pathway. By following the detailed protocols and data analysis procedures outlined in these application notes, researchers can accurately determine the potency and specificity of SAHM1, facilitating its use in both basic research and drug development.

References

Application Notes and Protocols for Intranasal Delivery of SAHM1 TFA in Respiratory Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stapled alpha-helical motif 1 (SAHM1) is a cell-permeable, hydrocarbon-stapled peptide that acts as a potent inhibitor of the Notch signaling pathway. The trifluoroacetate (TFA) salt of SAHM1 has emerged as a promising therapeutic candidate for diseases driven by aberrant Notch signaling. In the context of respiratory diseases, particularly allergic asthma, intranasal delivery of SAHM1 TFA offers a targeted approach to modulate airway inflammation and hyperresponsiveness. These application notes provide a comprehensive overview of the preclinical efficacy of intranasally administered this compound in a murine model of allergic asthma, detailed experimental protocols, and an elucidation of the underlying mechanism of action.

Mechanism of Action: Inhibition of the Notch Signaling Pathway

This compound functions by disrupting the formation of the Notch transcriptional activation complex.[1] Specifically, it targets the protein-protein interface, preventing the assembly of the Notch intracellular domain (NICD), the DNA-binding protein RBPj (Recombination signal binding protein for immunoglobulin kappa J region), and the co-activator Mastermind-like 1 (MAML). This inhibition leads to the downregulation of Notch target genes, which are crucial for the differentiation and function of T helper 2 (Th2) cells, key drivers of allergic inflammation.

The signaling cascade initiated by allergen exposure in the airways and the inhibitory action of SAHM1 are depicted below.

SAHM1 Signaling Pathway cluster_antigen_presenting_cell Antigen Presenting Cell (APC) cluster_t_cell T Helper Cell (Th0) cluster_notch_activation Notch Signaling Activation cluster_gene_transcription Gene Transcription cluster_th2_differentiation Th2 Differentiation & Effector Function cluster_sahm1_inhibition This compound Inhibition Allergen Allergen APC APC Allergen->APC Uptake MHC-II MHC-II APC->MHC-II Presents Antigen TCR TCR MHC-II->TCR TCR Engagement Th0 Th0 TCR->Th0 Notch_Receptor Notch_Receptor Notch_Receptor->Th0 NICD NICD (cleaved) Notch_Receptor->NICD Th2_Cell Th2_Cell Th0->Th2_Cell Notch_Ligand Notch Ligand (on APC) Notch_Ligand->Notch_Receptor Binding & Cleavage Transcription_Complex RBPj MAML1 NICD NICD->Transcription_Complex RBPj RBPj RBPj->Transcription_Complex MAML1 MAML1 MAML1->Transcription_Complex DNA DNA Transcription_Complex->DNA Binds to Promoter GATA3_mRNA GATA3_mRNA DNA->GATA3_mRNA Transcription GATA3_Protein GATA3_Protein GATA3_mRNA->GATA3_Protein Translation GATA3_Protein->Th2_Cell Promotes Differentiation IL4_IL5_IL13 IL-4, IL-5, IL-13 Th2_Cell->IL4_IL5_IL13 Secretion Airway_Inflammation Allergic Airway Inflammation IL4_IL5_IL13->Airway_Inflammation Drives SAHM1 This compound SAHM1->Transcription_Complex Inhibits Assembly HDM Asthma Model Workflow Day_0 Day 0 Sensitization: Intranasal HDM (25 µg) Days_7_11 Days 7-11 Challenge: Daily Intranasal HDM (25 µg) Day_0->Days_7_11 7 Days Day_14 Day 14 Endpoint Analysis: - BALF Collection - AHR Measurement Days_7_11->Day_14 3 Days

References

Application Notes and Protocols for Long-term SAHM1 TFA Administration in In Vivo Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAHM1 (Stapled Alpha-Helical Peptide Derived from Mastermind-like 1) is a cell-permeable, hydrocarbon-stapled peptide that acts as a potent inhibitor of the Notch signaling pathway.[1][2][3] By mimicking the MAML1 protein, SAHM1 disrupts the formation of the Notch transcriptional activation complex, a critical step in the propagation of Notch signaling.[1] Dysregulation of the Notch pathway is implicated in the pathogenesis of various cancers, including T-cell acute lymphoblastic leukemia (T-ALL), making it a promising target for therapeutic intervention.[1][4]

These application notes provide a detailed overview of the available data and protocols for the long-term in vivo administration of SAHM1 trifluoroacetate (TFA) in cancer models, with a primary focus on T-ALL, for which the most comprehensive data exists.

Signaling Pathway of SAHM1 Action

SAHM1 exerts its biological effects by directly interfering with the canonical Notch signaling pathway. The diagram below illustrates the mechanism of action.

SAHM1_Mechanism_of_Action SAHM1 Mechanism of Action in Notch Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch Receptor Notch Receptor NICD NICD Notch Receptor->NICD 2. Cleavage & Release Ligand (Delta/Jagged) Ligand (Delta/Jagged) Ligand (Delta/Jagged)->Notch Receptor 1. Ligand Binding CSL CSL NICD->CSL 3. Nuclear Translocation & Binding Notch Transcription Complex Notch Transcription Complex CSL->Notch Transcription Complex 4. Complex Assembly MAML1 MAML1 MAML1->Notch Transcription Complex Target Gene Transcription Target Gene Transcription Notch Transcription Complex->Target Gene Transcription 5. Transcriptional Activation (e.g., HES1, MYC) SAHM1 SAHM1 SAHM1->Notch Transcription Complex Inhibition

SAHM1 inhibits the Notch transcription complex.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of SAHM1 in a murine model of T-ALL. It is important to note that long-term survival data and data in solid tumor models are currently limited in the published literature.

Table 1: In Vivo Efficacy of SAHM1 in a T-ALL Mouse Model

ParameterVehicle ControlSAHM1 (35 mg/kg, once daily)SAHM1 (30 mg/kg, twice daily)Reference
Change in Tumor Burden (Bioluminescence over 5 days) 8 out of 9 mice showed progressive diseaseFewer animals with progressive disease (4 out of 6)Significant dose-dependent regression of tumor[1][2]
Statistical Significance (vs. Vehicle) -P = 0.17P = 0.02[1][2]

Table 2: Pharmacodynamic Effects of SAHM1 on Notch Target Genes in T-ALL Mouse Model (Day 5)

Target GeneVehicle Control (n=3)SAHM1 (30 mg/kg, twice daily) (n=3)P-valueReference
Hes1 mRNA levels Normalized to 1Significant decreaseP = 0.0187[1]
Myc mRNA levels Normalized to 1Significant decreaseP = 0.023[1]
Nrarp mRNA levels Normalized to 1Significant decreaseP = 0.001[1]
Heyl mRNA levels Normalized to 1Significant decreaseP = 0.0006[1]
Dtx1 mRNA levels Normalized to 1Significant decreaseP = 0.0006[1]

Experimental Protocols

The following protocols are based on the methodology described in the available literature for the in vivo administration of SAHM1 in a T-ALL mouse model.[1]

Protocol 1: Preparation and Administration of SAHM1 TFA for In Vivo Studies

Materials:

  • This compound powder

  • Sterile vehicle (e.g., 10% 2-hydroxypropyl-β-cyclodextrin in water, or sterile PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Reconstitution of this compound:

    • Aseptically weigh the required amount of this compound powder.

    • Reconstitute the powder in the sterile vehicle to the desired stock concentration. Note: The exact vehicle composition for SAHM1 in the primary study was not specified. Researchers may need to optimize the vehicle for solubility and stability. General protocols for stapled peptides suggest vehicles such as 10% 2-hydroxypropyl-β-cyclodextrin.

    • Vortex thoroughly to ensure complete dissolution.

  • Animal Dosing:

    • Administer the this compound solution to mice via intraperitoneal (i.p.) injection.

    • The recommended doses from preclinical T-ALL studies are 30 mg/kg twice daily or 35 mg/kg once daily.[1][2]

    • The injection volume should be adjusted based on the animal's weight.

Experimental Workflow for In Vivo T-ALL Model:

T_ALL_Workflow Experimental Workflow for SAHM1 in a T-ALL Mouse Model Establish T-ALL Model Establish T-ALL Model Tumor Burden Assessment (Baseline) Tumor Burden Assessment (Baseline) Establish T-ALL Model->Tumor Burden Assessment (Baseline) Randomization Randomization Tumor Burden Assessment (Baseline)->Randomization Vehicle Treatment Vehicle Treatment Randomization->Vehicle Treatment SAHM1 Treatment SAHM1 Treatment Randomization->SAHM1 Treatment Monitor Tumor Burden Monitor Tumor Burden Vehicle Treatment->Monitor Tumor Burden SAHM1 Treatment->Monitor Tumor Burden Pharmacodynamic Analysis Pharmacodynamic Analysis Monitor Tumor Burden->Pharmacodynamic Analysis Long-term Survival Monitoring Long-term Survival Monitoring Pharmacodynamic Analysis->Long-term Survival Monitoring Data Analysis Data Analysis Long-term Survival Monitoring->Data Analysis

Workflow for in vivo SAHM1 T-ALL studies.
Protocol 2: Monitoring Tumor Progression and Pharmacodynamic Effects

Tumor Burden Assessment:

  • For leukemia models, tumor burden can be monitored non-invasively using bioluminescence imaging if the cancer cells are engineered to express luciferase.[1]

  • Peripheral blood smears can be analyzed for the percentage of leukemic cells.

  • For solid tumors, tumor volume should be measured regularly using calipers.

Pharmacodynamic Analysis:

  • At the end of the treatment period, or at specified time points, tissues of interest (e.g., peripheral blood, bone marrow, spleen for leukemia; tumor tissue for solid tumors) should be harvested.

  • RNA can be extracted from these tissues to analyze the expression of Notch target genes (e.g., HES1, MYC, HEY1) by qRT-PCR to confirm target engagement.[1]

  • Protein levels of Notch pathway components can be assessed by Western blotting or immunohistochemistry.

Considerations for Long-Term Administration and Other Cancer Models

  • Toxicity: While short-term studies with SAHM1 in a T-ALL model did not report significant gastrointestinal toxicity, comprehensive long-term toxicity studies are lacking.[1] For any long-term administration protocol, it is crucial to include regular monitoring of animal health, including body weight, behavior, and complete blood counts. Histopathological analysis of major organs at the end of the study is also recommended.

  • Pharmacokinetics: The pharmacokinetic profile of this compound will influence the dosing schedule for long-term studies. The stability and half-life of stapled peptides can vary, and these parameters should be determined to maintain therapeutic concentrations.[5][6]

  • Solid Tumor Models: There is a lack of published data on the use of this compound in solid tumor models. The Notch pathway is implicated in various solid tumors, including breast and lung cancer, suggesting potential therapeutic utility.[7][8][9][10][11] However, the optimal dose, administration route, and treatment schedule for this compound in these models would need to be empirically determined. Factors such as tumor penetration and the specific role of Notch signaling in the chosen solid tumor model will be critical considerations.

  • Formulation: The formulation of stapled peptides for in vivo use is a critical aspect of their therapeutic development.[5] Factors such as solubility, stability, and potential for aggregation need to be carefully addressed. While simple aqueous buffers may be sufficient for short-term studies, more complex formulations may be required for long-term administration to improve bioavailability and reduce the frequency of administration.

Conclusion

This compound has demonstrated promising preclinical activity in a murine model of T-ALL by effectively inhibiting the Notch signaling pathway and reducing tumor burden. The provided protocols offer a starting point for researchers investigating the in vivo effects of SAHM1. However, the lack of extensive long-term efficacy and safety data, as well as data in a broader range of cancer models, highlights the need for further investigation to fully elucidate the therapeutic potential of this stapled peptide. Researchers are encouraged to perform initial dose-ranging and toxicity studies to establish optimal and safe long-term administration protocols for their specific in vivo cancer models.

References

Troubleshooting & Optimization

Troubleshooting SAHM1 TFA off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: SAHM1 TFA

This guide provides troubleshooting and frequently asked questions for researchers using this compound, a hydrocarbon-stapled peptide designed to inhibit the Notch signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is SAHM1 and what is its mechanism of action?

SAHM1 (Stapled α-Helical Peptide derived from Mastermind-like 1) is a synthetic, cell-permeable peptide that acts as a Notch pathway inhibitor.[1] Its mechanism involves directly targeting the Notch transactivation complex in the nucleus. Specifically, SAHM1 mimics the binding domain of the coactivator MAML1 and competitively prevents its recruitment to the complex formed by the Notch Intracellular Domain (NICD) and the transcription factor RBPj (also known as CSL).[2][3] This action prevents the assembly of a functional transcription complex, leading to the suppression of Notch target gene expression.[2]

Q2: What are the expected on-target effects of SAHM1?

The primary on-target effect of SAHM1 is the downregulation of canonical Notch target genes, such as HES1, MYC, DTX1, and HEYL.[2] This leads to functional consequences in Notch-dependent biological processes. For example, in T-cell acute lymphoblastic leukemia (T-ALL) cell lines, SAHM1 treatment causes potent anti-proliferative effects and induces apoptosis.[2] In models of allergic asthma, it has been shown to reduce airway inflammation and hyperreactivity.[3][4]

Q3: I am not observing the expected inhibition of the Notch pathway. What should I check?

If you are not seeing the expected on-target effects, consider the following:

  • Peptide Integrity and Solubility: Ensure the peptide has been stored correctly (typically at -20°C) and was properly reconstituted.[5] SAHM1 is soluble in water, but solubility should be confirmed for your specific stock concentration.[5] Degradation or aggregation can reduce activity.

  • Dosage and Titration: The effective concentration of SAHM1 is system-dependent. Perform a dose-response curve to determine the optimal concentration for your cell line or model. Published in vitro concentrations range from 0.5 µM to 20 µM.[2][6]

  • Cellular Uptake: While SAHM1 is designed to be cell-permeable, uptake efficiency can vary between cell types. This can be verified using a fluorescently-labeled version of the peptide if available.[2]

  • Notch Pathway Activity: Confirm that your experimental model has active Notch signaling at baseline. In some cell lines, the pathway may be inactive, meaning an inhibitor would have no effect.[2]

Q4: I am observing unexpected cellular toxicity or a phenotype that doesn't seem related to Notch signaling. Could this be an off-target effect?

While studies show that the Notch pathway is the major target of SAHM1, it is impossible to conclusively rule out all potential off-target activities.[2] If you suspect an off-target effect, it is crucial to:

  • Use an Inactive Control Peptide: The most important control is a structurally similar but biologically inactive peptide, such as SAHM1-D1.[2] This peptide has mutations that disrupt binding to the Notch complex but should have similar physical properties and cellular uptake. An off-target effect would be a phenotype that occurs with SAHM1 but not with the inactive control.

  • Perform a Dose-Response Analysis: Off-target effects often occur at higher concentrations than on-target effects. Determine if the unexpected phenotype is only present at the upper end of your dose range.

  • Validate with a Different Inhibitor: Use a mechanistically distinct Notch inhibitor, such as a γ-secretase inhibitor (GSI), to see if it recapitulates the expected on-target phenotype. If the GSI produces the expected Notch inhibition but not the unexpected phenotype, this points towards an off-target effect of SAHM1.

Q5: What are the essential controls for my SAHM1 experiments?

At a minimum, every experiment should include:

  • Vehicle Control: The solvent used to dissolve the SAHM1 peptide (e.g., DMSO or water).

  • Inactive Peptide Control: A mutant or scrambled version of SAHM1 (e.g., SAHM1-D1) used at the same concentration as the active peptide.[2] This control is critical for distinguishing specific on-target effects from non-specific effects of a stapled peptide.

  • Positive Control (for inhibition): A known stimulus of the Notch pathway in your system, which should be suppressed by SAHM1.

Q6: How can I confirm that SAHM1 is engaging its target in my system?

Target engagement can be confirmed by measuring the direct downstream consequences of Notch inhibition. The most common methods are:

  • Quantitative RT-PCR (qRT-PCR): Measure the mRNA levels of well-established Notch target genes like HES1 or MYC. A significant decrease in expression following SAHM1 treatment indicates target engagement.[2]

  • Reporter Assays: Use a luciferase or fluorescent reporter construct driven by a promoter containing RBPj binding sites. Inhibition of the reporter signal demonstrates pathway suppression.[2]

  • Co-Immunoprecipitation (Co-IP): In cell lysates, demonstrate that SAHM1 treatment disrupts the interaction between NICD and MAML1.[2]

Quantitative Data Summary

The following table summarizes key quantitative parameters for SAHM1 from published studies. Researchers should perform their own titrations to determine optimal concentrations for their specific experimental systems.

ParameterValueExperimental SystemReference
IC50 6.5 ± 1.6 µMNOTCH1-dependent luciferase reporter assay[2]
Effective Concentration ~5-20 µMT-ALL cell proliferation and gene expression assays[2]
Effective Concentration 0.5 µMReduction of Th2 cytokine production in human PBMCs[6]
In Vivo Dosage (Asthma) 0.3 - 3 µg (intranasal)House dust mite (HDM)-driven mouse model[3]
In Vivo Dosage (T-ALL) 30 mg/kg (BID, i.p.)Murine model of T-ALL[2]

Key Experimental Protocols

Protocol 1: qRT-PCR for Notch Target Gene Expression

This protocol is used to verify the on-target effect of SAHM1 by measuring the downregulation of Notch target genes.

  • Cell Culture and Treatment: Seed cells (e.g., a Notch-dependent cancer cell line like KOPT-K1) at an appropriate density. Allow cells to adhere or stabilize. Treat with a range of SAHM1 concentrations (e.g., 1-20 µM), an equivalent concentration of an inactive control peptide (SAHM1-D1), and a vehicle control for 24 hours.

  • RNA Isolation: Harvest cells and isolate total RNA using a standard method such as a column-based kit or TRIzol reagent. Assess RNA quality and quantity.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR: Perform quantitative PCR using a SYBR Green or probe-based master mix. Use primers for Notch target genes (e.g., HES1, MYC, DTX1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A significant decrease in the expression of target genes in SAHM1-treated samples compared to controls indicates successful Notch pathway inhibition.

Protocol 2: Cell Viability / Apoptosis Assay

This protocol assesses the functional consequence of Notch inhibition in Notch-addicted cancer cells.

  • Cell Seeding: Seed T-ALL cells (e.g., KOPT-K1, HPB-ALL) in a 96-well plate at a density of 10,000-20,000 cells/well.

  • Treatment: Treat cells with SAHM1 (e.g., 15 µM), SAHM1-D1 (15 µM), a positive control inhibitor (e.g., DAPT), and a vehicle control.

  • Incubation: Incubate for a period relevant to cell proliferation, typically 3 to 6 days.[2]

  • Measurement of Apoptosis: To measure apoptosis, use a luminescent caspase activity assay (e.g., Caspase-Glo® 3/7). Add the reagent to the wells, incubate as per the manufacturer's instructions, and read the luminescence on a plate reader.

  • Data Analysis: Normalize the signal to the vehicle control. An increase in caspase activity in SAHM1-treated sensitive cells, but not in control-treated or insensitive cells, indicates on-target induction of apoptosis.

Visual Guides and Workflows

SAHM1 On-Target Mechanism

The following diagram illustrates the intended mechanism of action for SAHM1 in the Notch signaling pathway.

SAHM1_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NotchR Notch Receptor S2 S2 Cleavage (ADAM) NotchR->S2 Ligand Binding S3 S3 Cleavage (γ-Secretase) S2->S3 NICD_cyto NICD S3->NICD_cyto NICD_nuc NICD NICD_cyto->NICD_nuc Translocation RBPj RBPj NICD_nuc->RBPj Transcription Target Gene Transcription RBPj->Transcription On MAML1 MAML1 MAML1->RBPj SAHM1 SAHM1 SAHM1->Block Troubleshooting_Workflow Start Unexpected Phenotype Observed with SAHM1 CheckOnTarget Step 1: Confirm On-Target Effect (e.g., qRT-PCR for HES1) Start->CheckOnTarget OnTargetOK On-Target Effect Confirmed? CheckOnTarget->OnTargetOK DoseResponse Step 2: Perform Dose-Response Curve (e.g., 0.5 µM to 25 µM) DoseDependent Is Effect Dose-Dependent? DoseResponse->DoseDependent UseControl Step 3: Test Inactive Control (e.g., SAHM1-D1) ControlInactive Is Inactive Control Negative? UseControl->ControlInactive OnTargetOK->DoseResponse Yes TroubleshootPeptide Action: Troubleshoot Peptide (Solubility, Integrity) OnTargetOK->TroubleshootPeptide No DoseDependent->UseControl Yes Result2 Result: Possible Off-Target Effect or Non-Specific Toxicity DoseDependent->Result2 No (e.g., toxic at all doses) Result1 Result: Likely On-Target Effect (Novel Notch Biology) ControlInactive->Result1 Yes ControlInactive->Result2 No Logic_Diagram cluster_experiment Experimental Observation cluster_interpretation Interpretation SAHM1_Effect Phenotype with SAHM1 (Active) OnTarget On-Target Effect SAHM1_Effect->OnTarget Yes OffTarget Potential Off-Target or Non-Specific Peptide Effect SAHM1_Effect->OffTarget Yes NoEffect No Conclusive Effect SAHM1_Effect->NoEffect No Control_Effect Phenotype with SAHM1-D1 (Inactive) Control_Effect->OnTarget No Control_Effect->OffTarget Yes

References

Optimizing SAHM1 TFA dosage for maximum efficacy and minimal toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the Notch pathway inhibitor, SAHM1, with a focus on maximizing its efficacy while minimizing toxicity. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key data summaries.

Frequently Asked Questions (FAQs)

Q1: What is SAHM1 and how does it work?

A1: SAHM1 (Stapled α-Helical peptide derived from Mastermind-like 1) is a cell-permeable, hydrocarbon-stapled peptide that inhibits the Notch signaling pathway.[1] It functions by targeting a critical protein-protein interface, preventing the assembly of the active Notch transcriptional complex, which consists of the intracellular domain of Notch (NICD), CSL (CBF1/Su(H)/Lag-1), and MAML1.[2][3] By disrupting this complex, SAHM1 effectively suppresses the transcription of Notch target genes.[2]

Q2: What is the significance of "TFA" in the name SAHM1 TFA?

A2: TFA stands for trifluoroacetic acid. It is a strong acid commonly used during the solid-phase synthesis and purification of synthetic peptides like SAHM1.[4][5] As a result, the final lyophilized peptide is often a TFA salt, with TFA acting as a counter-ion to the positively charged residues in the peptide sequence.[4] It is crucial to be aware of the presence of TFA as it can have its own biological effects and potentially confound experimental results.[4][6]

Q3: What is the recommended starting concentration for in vitro experiments?

A3: For in vitro cell culture experiments, a starting concentration range of 1 µM to 10 µM is recommended. Studies have shown that SAHM1 can effectively inhibit Notch signaling in this range. For example, in a Notch1-dependent luciferase reporter assay, SAHM1 exhibited a half-maximal inhibitory concentration (IC50) of 6.5 ± 1.6 µM. It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: What dosages have been used in in vivo studies?

A4: In a mouse model of allergic asthma, intranasal administration of SAHM1 at doses between 0.3 µg and 3 µg was shown to be effective. For T-cell acute lymphoblastic leukemia (T-ALL) models in mice, doses of 30 mg/kg administered twice daily have been used. Dosage will vary significantly based on the animal model, route of administration, and disease context.

Q5: Is SAHM1 toxic to cells?

A5: SAHM1 has been shown to have anti-proliferative effects in Notch-dependent cancer cells.[2] In a study on human limbal epithelial stem/progenitor cells, a concentration of 20 µM SAHM1 was found to reduce the cell expansion rate. It is important to assess the cytotoxicity of SAHM1 in your specific cell line of interest. A cell viability assay, such as the MTT assay, is recommended to determine the cytotoxic concentration range.

Q6: How should I prepare and store SAHM1 stock solutions?

A6: SAHM1 is soluble in water up to 1 mg/mL.[3] For cell culture experiments, it is common to dissolve the peptide in sterile, nuclease-free water or a buffer such as PBS to create a high-concentration stock solution (e.g., 1 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Data Summary Tables

Table 1: Recommended this compound Dosage and Concentration Ranges

ApplicationRecommended Starting Concentration/DosageKey Considerations
In Vitro (Cell Culture) 1 µM - 10 µMPerform a dose-response curve. Higher concentrations (e.g., 20 µM) may impact cell proliferation.
In Vivo (Allergic Asthma Model) 0.3 µg - 3 µg (intranasal)Dosage is model and administration route-dependent.
In Vivo (T-ALL Model) 30 mg/kg (twice daily)Titrate dosage to balance efficacy and potential toxicity.

Table 2: Reported Efficacy and Toxicity of SAHM1

Assay TypeCell Line/ModelEffective Concentration/IC50Observed Effects
Notch1 Reporter Gene Assay -6.5 ± 1.6 µM (IC50)Dose-dependent repression of Notch1-mediated transcription.
Cell Proliferation Assay Human Limbal Epithelial Stem/Progenitor Cells20 µMReduced cell expansion rate.
In Vivo Efficacy Mouse Model of Allergic Asthma0.3 µg - 3 µgAbrogation of eosinophilic airway inflammation.
In Vivo Efficacy Mouse Model of T-ALL30 mg/kgInhibition of leukemic progression and Notch1 signaling.

Visualized Signaling Pathway and Workflows

SAHM1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor NICD_Cleavage γ-Secretase Cleavage Notch_Receptor->NICD_Cleavage Ligand Delta/Jagged Ligand Ligand->Notch_Receptor Binding NICD NICD NICD_Cleavage->NICD Release CSL CSL NICD->CSL Translocates to Nucleus and binds CSL Transcription_Complex Active Transcription Complex CSL->Transcription_Complex MAML1 MAML1 MAML1->Transcription_Complex Target_Genes Notch Target Genes (e.g., HES1, MYC) Transcription_Complex->Target_Genes Activates Transcription SAHM1 SAHM1 SAHM1->Transcription_Complex Inhibits Assembly

SAHM1 inhibits the Notch signaling pathway.

SAHM1_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock_Prep Prepare SAHM1 Stock (e.g., 1 mM in water) Dilution Dilute SAHM1 to Working Concentration Stock_Prep->Dilution Cell_Seeding Seed Cells in Appropriate Vessel Treatment Treat Cells with SAHM1 (and controls) Cell_Seeding->Treatment Dilution->Treatment Incubation Incubate for Desired Time Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Target_Engagement Target Engagement Assay (e.g., Co-IP, qPCR) Incubation->Target_Engagement Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Target_Engagement->Data_Analysis

A typical workflow for SAHM1 experiments.

SAHM1_Troubleshooting_Tree Start Problem with SAHM1 Experiment Low_Efficacy Low or No Efficacy? Start->Low_Efficacy High_Toxicity High Toxicity/ Cell Death? Start->High_Toxicity Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results Check_Conc Verify SAHM1 Concentration and Purity Low_Efficacy->Check_Conc Yes Lower_Conc Lower SAHM1 Concentration High_Toxicity->Lower_Conc Yes Check_Aliquots Use Fresh Aliquots to Avoid Freeze-Thaw Cycles Inconsistent_Results->Check_Aliquots Yes Check_Activity Confirm Notch Pathway Activity in Cell Line Check_Conc->Check_Activity Optimize_Time Increase Incubation Time Check_Activity->Optimize_Time TFA_Issue Consider TFA Interference. Perform TFA Exchange. Optimize_Time->TFA_Issue Reduce_Time Reduce Incubation Time Lower_Conc->Reduce_Time Viability_Assay Perform Cell Viability Assay (e.g., MTT) to find IC50 Reduce_Time->Viability_Assay TFA_Toxicity Assess Toxicity of TFA Alone. Perform TFA Exchange. Viability_Assay->TFA_Toxicity Standardize_Protocol Standardize Cell Seeding and Treatment Protocol Check_Aliquots->Standardize_Protocol New_Peptide Test a New Batch of SAHM1 Standardize_Protocol->New_Peptide

Troubleshooting SAHM1 experimental issues.

Troubleshooting Guide

Issue 1: I am not observing the expected inhibition of the Notch pathway.

  • Question: Have you confirmed the concentration and integrity of your SAHM1 peptide?

    • Answer: Improper quantification of the peptide stock is a common source of error. We recommend quantifying your stock solution using a reliable method such as amino acid analysis or UV spectroscopy if the peptide contains aromatic residues. Also, ensure the peptide has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.

  • Question: Is the Notch pathway active in your cell line under your experimental conditions?

    • Answer: Confirm that the Notch pathway is active in your cells by measuring the baseline expression of known Notch target genes (e.g., HES1, HEY1, MYC) via qPCR. If the pathway is not active, SAHM1 will not have a target to inhibit.

  • Question: Could the TFA counter-ion be interfering with your assay?

    • Answer: Residual TFA from peptide synthesis can sometimes interfere with biological assays.[4][6] In some cases, it can alter the peptide's secondary structure or have direct effects on cells.[4] Consider performing a TFA exchange to a more biocompatible counter-ion like acetate or hydrochloride.[2][5]

Issue 2: I am observing excessive cytotoxicity or off-target effects.

  • Question: Have you performed a dose-response curve to determine the optimal concentration?

    • Answer: The effective concentration of SAHM1 can vary between cell lines. It is essential to perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value and a non-toxic working concentration for your specific cells.

  • Question: Could the observed toxicity be due to the TFA counter-ion?

    • Answer: TFA itself can be cytotoxic at certain concentrations.[4] To rule this out, you can test a TFA solution (at a concentration equivalent to that in your SAHM1 treatment) on your cells. If toxicity is observed, performing a TFA exchange on your SAHM1 peptide is highly recommended.[2][5]

  • Question: Are you using an appropriate negative control?

    • Answer: It is important to use a negative control, such as a scrambled version of the SAHM1 peptide, to ensure that the observed effects are specific to the inhibition of the Notch pathway and not due to non-specific peptide effects.

Issue 3: My experimental results are inconsistent between experiments.

  • Question: Are you using fresh aliquots of SAHM1 for each experiment?

    • Answer: Repeated freeze-thaw cycles can degrade the peptide and lead to inconsistent results. Prepare single-use aliquots of your stock solution to ensure consistent peptide quality.

  • Question: Is your cell culture and treatment protocol standardized?

    • Answer: Variations in cell passage number, seeding density, and treatment duration can all contribute to experimental variability. Ensure that your experimental protocol is well-documented and consistently followed.

  • Question: Have you considered batch-to-batch variability of the synthetic peptide?

    • Answer: The quality and purity of synthetic peptides can vary between batches. If you are starting with a new batch of SAHM1 and observing different results, it is advisable to re-validate the peptide's activity and perform a new dose-response curve.

Detailed Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for SAHM1 Cytotoxicity

This protocol is for determining the half-maximal inhibitory concentration (IC50) of SAHM1 in an adherent cell line using a 96-well plate format.

Materials:

  • This compound

  • Adherent cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours to allow cells to attach.

  • SAHM1 Treatment: Prepare a series of dilutions of SAHM1 in complete medium (e.g., 0.1, 0.5, 1, 5, 10, 20, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the SAHM1 dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the vehicle (e.g., water) as controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the SAHM1 concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm SAHM1 Target Engagement

This protocol describes how to confirm that SAHM1 disrupts the interaction between NICD and MAML1.

Materials:

  • Cells expressing tagged versions of Notch pathway components (e.g., FLAG-NICD and HA-MAML1)

  • This compound

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

  • Anti-FLAG antibody

  • Protein A/G magnetic beads

  • Wash Buffer (similar to lysis buffer but with lower detergent concentration)

  • Elution Buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

  • Antibodies for Western blotting (anti-FLAG, anti-HA)

Procedure:

  • Cell Treatment: Culture cells to 80-90% confluency and treat with an effective, non-toxic concentration of SAHM1 (or vehicle control) for the desired time (e.g., 6-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer on ice. Scrape the cells and collect the lysate.

  • Lysate Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the anti-FLAG antibody to the lysate and incubate for 4 hours to overnight at 4°C with gentle rotation to capture FLAG-NICD.

  • Complex Capture: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using Elution Buffer.

  • Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using anti-FLAG and anti-HA antibodies. A decrease in the HA-MAML1 signal in the SAHM1-treated sample compared to the control indicates that SAHM1 has disrupted the NICD-MAML1 interaction.

Protocol 3: TFA Removal from SAHM1 Peptide (HCl Exchange)

This protocol describes a common method to exchange the TFA counter-ion for hydrochloride.[4][5]

Materials:

  • This compound peptide

  • Sterile, nuclease-free water

  • 100 mM Hydrochloric acid (HCl) solution

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve the this compound peptide in sterile water at a concentration of approximately 1 mg/mL.[5]

  • Acidification: Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.[4] Let the solution stand for at least one minute at room temperature.[5]

  • Freezing: Flash-freeze the solution, for example, using liquid nitrogen.[5]

  • Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.[5]

  • Repeat: To ensure complete exchange, repeat steps 1-4 at least two more times, re-dissolving the lyophilized powder in the HCl solution each time.[5]

  • Final Reconstitution: After the final lyophilization, the SAHM1 is in the hydrochloride salt form and can be reconstituted in your desired buffer for experiments.

References

How to address poor solubility of SAHM1 TFA in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using SAHM1 TFA. Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: SAHM1 is a hydrocarbon-stapled alpha-helical peptide that acts as a Notch pathway inhibitor. It functions by targeting a critical protein-protein interface in the Notch transactivation complex, preventing its assembly.[1] Specifically, SAHM1 binds to the nuclear complex at the MAML interface, competing with Mastermind-like 1 (MAML1) and thereby inhibiting the transcription of Notch target genes.[2] The Trifluoroacetic acid (TFA) salt form is a common result of the peptide synthesis and purification process.[3][4]

Q2: What are the common applications of SAHM1?

A2: SAHM1 is utilized in research to study the effects of Notch signaling inhibition in various biological contexts. It has been shown to be effective in models of allergic airway inflammation and T-cell acute lymphoblastic leukemia (T-ALL).[1][2][5] Its ability to suppress Notch-activated genes makes it a valuable tool for investigating the role of the Notch pathway in cell differentiation, proliferation, and apoptosis.[1]

Q3: What is the expected solubility of this compound?

A3: The expected solubility of this compound is up to 1 mg/mL in water. However, as with many stapled peptides, achieving this solubility can sometimes be challenging due to the hydrophobic nature of the hydrocarbon staple.[6][7][8]

Q4: Can the TFA counterion affect my experiments?

A4: Yes, trifluoroacetic acid (TFA) is used in the synthesis and purification of peptides and can associate with the final product.[3][4] In some biological assays, TFA can alter experimental results.[3] If your experiment is sensitive to TFA, it may be necessary to perform a salt exchange.[3][9][10]

Troubleshooting Guide: Poor Solubility of this compound in Aqueous Solutions

This guide provides a step-by-step approach to address common solubility issues with this compound.

Problem: I am unable to dissolve this compound in water at the desired concentration.

Solution Workflow:

G cluster_0 cluster_1 cluster_2 start Start: this compound Powder step1 Reconstitute in High-Purity Water start->step1 step2 Assess Solubility step1->step2 step3 Does it dissolve? step2->step3 step4 Yes step3->step4 Yes step5 No step3->step5 No end Solution Ready for Use step4->end step6 Troubleshooting Options step5->step6 option1 Option 1: Gentle Warming step6->option1 option2 Option 2: Sonication step6->option2 option3 Option 3: pH Adjustment step6->option3 option4 Option 4: Use of Co-solvents step6->option4 check1 Re-assess Solubility option1->check1 option2->check1 option3->check1 option4->check1 check2 Does it dissolve? check1->check2 check3 Yes check2->check3 Yes check4 No check2->check4 No proceed Proceed with Experiment check3->proceed contact Contact Technical Support check4->contact

Detailed Troubleshooting Steps:

Q1: My this compound is not dissolving in water. What should I do first?

A1: Start by ensuring you are using high-purity, sterile water. Vortex the solution for a few minutes. If it remains insoluble, you can try gentle warming by incubating the vial at 37°C for 10-15 minutes. Avoid excessive heat, as it may degrade the peptide.

Q2: Gentle warming did not work. What is the next step?

A2: Sonication can be an effective method to dissolve peptides. Use a bath sonicator for 5-10 minutes, ensuring the vial is kept cool to prevent heating.

Q3: What if sonication is not successful? Can I adjust the pH?

A3: Yes, adjusting the pH can improve the solubility of peptides. Since SAHM1 contains basic amino acids (Arginine), adding a small amount of a weak acid like 10% acetic acid can help. Conversely, for acidic peptides, a weak base like 1% ammonium hydroxide can be used. Make these adjustments stepwise and monitor for dissolution. Be mindful that pH changes can affect your downstream experiments.

Q4: I am still having trouble with solubility. Are there any other solvents I can use?

A4: For highly hydrophobic peptides, using a small amount of an organic co-solvent is a common strategy.[6][7][8] First, dissolve the this compound in a minimal amount of dimethyl sulfoxide (DMSO). Once fully dissolved, slowly add your aqueous buffer to the DMSO stock solution while vortexing to reach the desired final concentration. It is crucial to ensure the final DMSO concentration is compatible with your experimental system, as high concentrations can be toxic to cells.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Stock Solution Concentration 1 mg/mLAs per manufacturer's data.
Initial Solvent High-purity, sterile waterRecommended starting point.
Gentle Warming 37°C for 10-15 minutesAvoid higher temperatures to prevent degradation.
Sonication 5-10 minutes in a bath sonicatorMonitor temperature to avoid overheating.
pH Adjustment (for basic peptides) Add 10% acetic acid dropwiseFor peptides with Arg, Lys, His residues.[11]
Co-solvent DMSOUse a minimal amount to initially dissolve the peptide.
Final DMSO Concentration < 0.5% (cell-based assays)Check the tolerance of your specific cell line.

Experimental Protocols

Protocol 1: Standard Reconstitution of this compound

  • Bring the vial of lyophilized this compound to room temperature before opening.

  • Add the calculated volume of high-purity, sterile water to achieve a concentration of 1 mg/mL.

  • Vortex the vial for 2-3 minutes until the peptide is completely dissolved.

  • Visually inspect the solution for any particulates. If present, proceed to troubleshooting steps.

  • Store the reconstituted solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Reconstitution of this compound using a Co-solvent (DMSO)

  • Bring the vial of lyophilized this compound to room temperature.

  • Add a small volume of 100% DMSO to the vial (e.g., 10-20 µL) and vortex until the peptide is fully dissolved.

  • Slowly add your desired aqueous buffer to the DMSO concentrate dropwise while continuously vortexing. This gradual dilution is critical to prevent precipitation.

  • Bring the solution to the final desired volume and concentration.

  • Ensure the final concentration of DMSO is compatible with your downstream applications.

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus NotchReceptor Notch Receptor NICD_cytoplasm NICD NotchReceptor->NICD_cytoplasm Releases Ligand Ligand (e.g., Delta, Jagged) Ligand->NotchReceptor Binding & Cleavage NICD_nucleus NICD NICD_cytoplasm->NICD_nucleus Translocation TranscriptionComplex Active Transcription Complex NICD_nucleus->TranscriptionComplex CSL CSL (RBPj) CSL->TranscriptionComplex MAML1 MAML1 MAML1->TranscriptionComplex TargetGenes Target Gene Transcription (e.g., HES, HEY) TranscriptionComplex->TargetGenes Activates SAHM1 SAHM1 SAHM1->MAML1 Inhibits Binding

References

Technical Support Center: Overcoming Resistance to Mcl-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Note on SAHM1 TFA: The term "this compound" may refer to a specific research compound, potentially a Stapled Alpha-Helical Mimetic targeting Myeloid Cell Leukemia 1 (Mcl-1), in its trifluoroacetate (TFA) salt form. Mcl-1 is a crucial anti-apoptotic protein in the Bcl-2 family, frequently overexpressed in various cancers, contributing to tumor survival and resistance to therapy[1][2][3]. This guide focuses on overcoming resistance to Mcl-1 inhibitors, a class of drugs to which a compound like this compound would belong.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Mcl-1 inhibitors?

A1: Mcl-1 inhibitors are designed to mimic the BH3 domains of pro-apoptotic proteins[4]. They bind to the BH3-binding groove of Mcl-1, preventing it from sequestering and inhibiting pro-apoptotic effector proteins like BAK and BAX[1][4]. This releases BAX and BAK, allowing them to oligomerize at the outer mitochondrial membrane, leading to the release of cytochrome c, caspase activation, and ultimately, apoptosis[1][4].

Q2: My cancer cell line is showing intrinsic resistance to our Mcl-1 inhibitor. What are the potential reasons?

A2: Intrinsic resistance to Mcl-1 inhibitors can arise from several factors:

  • Low Mcl-1 dependence: The cell line may not rely on Mcl-1 for survival, instead depending on other anti-apoptotic proteins like Bcl-2 or Bcl-xL.

  • High expression of other anti-apoptotic proteins: Overexpression of Bcl-2 or Bcl-xL can compensate for Mcl-1 inhibition.

  • Mutations in the apoptotic pathway: Loss-of-function mutations in BAX or BAK can prevent the execution of apoptosis even when Mcl-1 is inhibited.

  • Constitutively active survival pathways: Pathways like ERK signaling can promote the expression of other survival proteins, counteracting the effect of Mcl-1 inhibition[4].

Q3: We've observed acquired resistance in our cell line after prolonged treatment with an Mcl-1 inhibitor. What are the common mechanisms?

A3: Acquired resistance often involves the cancer cells adapting to the selective pressure of the inhibitor. Common mechanisms include:

  • Upregulation of other anti-apoptotic proteins: Similar to intrinsic resistance, cells may increase the expression of Bcl-2 or Bcl-xL to bypass the need for Mcl-1[1].

  • Mutations in FBW7: Mutations in the FBW7 tumor suppressor can lead to blocked degradation and stabilization of Mcl-1, making it more difficult to inhibit effectively[5].

  • Activation of survival signaling pathways: Increased signaling through pathways like RAS/RAF/MEK/ERK can promote cell survival and upregulate other anti-apoptotic proteins[4][5].

  • Increased Mcl-1 protein stability: Mcl-1 inhibitors can paradoxically lead to the stabilization of the Mcl-1 protein, although the accumulated protein is functionally inhibited[6]. This can sometimes contribute to resistance if the inhibitor is not potent enough to completely block its function.

Q4: Can Mcl-1 inhibitors be used in combination with other therapies?

A4: Yes, combination therapies are a key strategy for overcoming resistance and enhancing the efficacy of Mcl-1 inhibitors. Synergistic effects have been observed with:

  • Bcl-2/Bcl-xL inhibitors (e.g., Venetoclax, Navitoclax): Dual inhibition can prevent the compensatory upregulation of other anti-apoptotic proteins[1][7][8].

  • Chemotherapeutic agents (e.g., Docetaxel, Cisplatin, Doxorubicin): These agents can induce DNA damage and prime cells for apoptosis, increasing their sensitivity to Mcl-1 inhibition[7][8][9].

  • Kinase inhibitors (e.g., MEK inhibitors, RAF inhibitors): Inhibiting survival signaling pathways can reduce the expression of pro-survival factors and enhance the pro-apoptotic effects of Mcl-1 inhibitors[4][10][11].

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No significant apoptosis observed after Mcl-1 inhibitor treatment. Cell line is not Mcl-1 dependent.1. Confirm Mcl-1 expression via Western blot. 2. Assess dependence on other Bcl-2 family members (e.g., Bcl-2, Bcl-xL). 3. Consider BH3 profiling to determine the apoptotic block.
Decreased inhibitor efficacy over time. Development of acquired resistance.1. Analyze protein expression changes in resistant cells (Mcl-1, Bcl-2, Bcl-xL, p-ERK). 2. Sequence key genes like FBW7 for mutations. 3. Test combination therapies with Bcl-2 or MEK inhibitors.
Inconsistent results between experiments. Issues with inhibitor stability or experimental setup.1. Ensure proper storage and handling of the Mcl-1 inhibitor. 2. Use a consistent cell passage number and seeding density. 3. Verify inhibitor concentration and purity.
High background in Western blots for Mcl-1. Non-specific antibody binding or high Mcl-1 expression.1. Optimize antibody concentration and blocking conditions. 2. Use a validated antibody for Mcl-1. 3. Consider using a cell line with known lower Mcl-1 expression as a negative control.

Quantitative Data Summary

Table 1: In Vitro Activity of Select Mcl-1 Inhibitors in Cancer Cell Lines

InhibitorCell LineCancer TypeGI50 / IC50Reference
Compound 26 NCI-H929Multiple MyelomaGI50: 187 nM[9]
A427Non-small cell lung cancerGI50: 90 nM[9][12]
NCI-H1048Small cell lung cancerGI50: 2.3 µM[12]
S63845 HCT116-RColorectal Cancer (Regorafenib-resistant)5 µM (in combination)[5]
Lim1215-RColorectal Cancer (Regorafenib-resistant)5 µM (in combination)[5]
AZD5991 MinoB-cell malignancyInduces apoptosis at 500 nM[6]
AMG-176 MinoB-cell malignancyInduces apoptosis at 500 nM[6]
UMI-77 BxPC-3Pancreatic CancerInhibits cell growth[7]

Experimental Protocols

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with the Mcl-1 inhibitor at various concentrations. Include a vehicle control (e.g., DMSO). For combination studies, add the second drug simultaneously or sequentially as per the experimental design.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blotting for Apoptosis and Signaling Proteins
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors[13].

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay[13].

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes[13].

  • SDS-PAGE: Separate the protein samples on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane[13].

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature[13].

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Mcl-1, Bcl-2, p-ERK, cleaved PARP, Caspase-3, and a loading control like Actin or GAPDH) overnight at 4°C[13][14].

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[13].

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[13].

Visualizations

Mcl1_Apoptosis_Pathway cluster_Mitochondria Mitochondrial Outer Membrane cluster_Cytosol Cytosol Mcl1 Mcl-1 BAX_BAK BAX / BAK Mcl1->BAX_BAK Inhibits Bcl2 Bcl-2 / Bcl-xL Bcl2->BAX_BAK Inhibits CytoC Cytochrome c BAX_BAK->CytoC Releases Caspases Caspases CytoC->Caspases Activates Mcl1_Inhibitor Mcl-1 Inhibitor (e.g., SAHM1) Mcl1_Inhibitor->Mcl1 Inhibits Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Mcl-1's role in the intrinsic apoptosis pathway and its inhibition.

Resistance_Mechanisms cluster_Mechanisms Resistance Mechanisms Mcl1_Inhibitor Mcl-1 Inhibitor Apoptosis Apoptosis Mcl1_Inhibitor->Apoptosis Induces Resistance Resistance Resistance->Apoptosis Blocks Bcl2_up ↑ Bcl-2 / Bcl-xL Expression Bcl2_up->Resistance ERK_activation ↑ ERK Pathway Activation ERK_activation->Resistance FBW7_mutation FBW7 Mutation (Mcl-1 Stabilization) FBW7_mutation->Resistance

Caption: Key mechanisms of acquired resistance to Mcl-1 inhibitors.

Experimental_Workflow start Start: Resistant Cell Line treatment Treat with: - Mcl-1 Inhibitor (alone) - Combination Therapy start->treatment viability Cell Viability Assay (MTS) treatment->viability western Western Blot (Apoptosis/Signaling Markers) treatment->western analysis Data Analysis: - IC50 - Protein Levels viability->analysis western->analysis conclusion Conclusion: Identify Effective Combination Strategy analysis->conclusion

Caption: Workflow for testing strategies to overcome Mcl-1 inhibitor resistance.

References

Best practices for SAHM1 TFA storage and handling to maintain activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of SAHM1 TFA to maintain its activity, along with troubleshooting guides and frequently asked questions for its use in experiments.

Best Practices for this compound Storage and Handling

Proper storage and handling of this compound are critical for preserving its structure and biological activity as a Notch pathway inhibitor. As a hydrocarbon-stapled alpha-helical peptide, its stability is paramount for reproducible experimental outcomes.

Storage of Lyophilized this compound
Storage ConditionTemperatureDurationRecommendations
Long-term -20°C or -80°CSeveral yearsStore in a tightly sealed vial in a desiccator, protected from light.
Short-term 4°CSeveral days to weeksKeep in a tightly sealed vial, protected from light.
Room Temperature AmbientSeveral daysFor shipping and brief periods, though not recommended for storage.
Reconstitution of this compound

It is recommended to reconstitute this compound immediately before use. If a stock solution is required, follow these guidelines:

  • Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent condensation, which can degrade the peptide.

  • Solvent Selection: The choice of solvent will depend on the experimental requirements. High-purity, sterile solvents are essential.

    • DMSO (Dimethyl sulfoxide): Commonly used for creating high-concentration stock solutions.

    • Water: SAHM1 is soluble in water up to 1 mg/ml. Use sterile, nuclease-free water.

    • Aqueous Buffers: For cell-based assays, use a buffer with a pH between 5 and 7.

  • Dissolution: Gently swirl or pipette to dissolve the peptide. Avoid vigorous vortexing, as this can cause aggregation or denaturation. Sonication may be used cautiously if solubility issues arise.

Storage of Reconstituted this compound

Peptides in solution are significantly less stable than in their lyophilized form.

Storage ConditionTemperatureDurationRecommendations
Short-term 4°C1-2 weeksStore in a sterile, tightly capped vial.
Long-term -20°C or -80°CUp to 1 month at -20°C, up to 6 months at -80°CAliquot into single-use volumes to avoid repeated freeze-thaw cycles. Flash-freeze aliquots in liquid nitrogen before storing at -80°C.

Note: The stability of this compound in solution is dependent on the solvent, pH, and storage conditions. It is advisable to perform activity assays to confirm the stability of stored solutions over time.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Q1: I am observing lower than expected or no inhibition of Notch signaling in my cell-based assay.

A1: Several factors could contribute to reduced this compound activity:

  • Improper Storage and Handling: Review the storage and handling guidelines above. Repeated freeze-thaw cycles or improper storage of reconstituted peptide can lead to degradation. It is recommended to use freshly prepared solutions or properly stored single-use aliquots.

  • Peptide Aggregation: Stapled peptides can sometimes aggregate, especially at high concentrations or in certain buffers.[1][2] This reduces the effective concentration of active monomeric peptide.

    • Detection: Check for visible precipitates or cloudiness in your stock solution. You can also use techniques like dynamic light scattering (DLS) or native PAGE to detect aggregation.

    • Solution: Try dissolving the peptide at a lower concentration. If using an organic solvent like DMSO for the stock, add it dropwise to your aqueous buffer while gently mixing to avoid precipitation.

  • Suboptimal Assay Conditions: Ensure that the concentration of this compound and the incubation time are appropriate for your specific cell line and assay. You may need to perform a dose-response and time-course experiment to optimize these parameters.

  • Cell Permeability: While stapled peptides are designed for improved cell penetration, uptake can vary between cell types.[3] If you suspect low permeability, you may need to increase the concentration or incubation time.

  • Presence of Serum: Components in serum can sometimes interact with and reduce the effective concentration of the peptide. Consider reducing the serum concentration during the treatment period if your experimental design allows.

Q2: I am seeing inconsistent results between different batches of this compound.

A2: Batch-to-batch variability can arise from a few sources:

  • Peptide Purity and Concentration: Ensure that each batch has a similar purity, as determined by HPLC, and that the peptide content is accurately quantified. The net peptide content can vary between batches.

  • Trifluoroacetate (TFA) Content: SAHM1 is supplied as a TFA salt. The amount of residual TFA can vary and may have biological effects, including cytotoxicity or altered cell proliferation, which could contribute to inconsistent results.[4] If high consistency is required, consider methods to exchange the TFA counter-ion.

  • Handling of Different Batches: Ensure that all batches have been stored and handled identically.

Q3: My this compound solution appears cloudy or has visible precipitates.

A3: This is likely due to peptide aggregation or precipitation.

  • Solubility Issues: Hydrophobic residues in the peptide can lead to poor aqueous solubility.[5]

    • Solution: As mentioned, dissolving in a small amount of an organic solvent like DMSO first, followed by slow dilution in an aqueous buffer, can improve solubility. Gentle sonication can also help.

  • Aggregation Over Time: Even if initially dissolved, peptides can aggregate over time, especially when stored at 4°C.

    • Solution: It is best to use freshly prepared solutions. If storing, flash-freeze and keep at -80°C. Before use, thaw quickly and inspect for any precipitation.

Q4: I am concerned about potential off-target effects of this compound.

A4: While SAHM1 is designed to be a specific inhibitor of the Notch transactivation complex, it is good practice to control for off-target effects.[6]

  • Use of a Negative Control: A structurally similar but inactive peptide is an excellent control. For SAHM1, an unstapled or scrambled version of the peptide could be used to demonstrate that the observed effects are due to the specific, constrained alpha-helical structure.

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing a downstream component of the Notch pathway to see if it can reverse the effects of SAHM1 treatment.

  • Phenotypic Comparison: Compare the phenotype induced by SAHM1 with that of other known Notch inhibitors, such as gamma-secretase inhibitors (GSIs), or with genetic knockdown of Notch pathway components.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action of SAHM1?

A: SAHM1 is a hydrocarbon-stapled alpha-helical peptide that mimics the Mastermind-like 1 (MAML1) protein. It acts as a direct inhibitor of the Notch transactivation complex by binding to the Notch intracellular domain (NICD)-CSL interface, thereby preventing the recruitment of MAML1 and blocking the transcription of Notch target genes.[6][7]

Q: What is the significance of the "TFA" in this compound?

A: TFA stands for trifluoroacetic acid. It is used during the synthesis and purification of the peptide and remains as a counter-ion in the final lyophilized product. It is important to be aware of the presence of TFA as it can have its own biological effects and may interfere with certain assays.[4]

Q: Can I use this compound for in vivo studies?

A: Yes, SAHM1 has been used in in vivo studies, including in mouse models of T-cell acute lymphoblastic leukemia and allergic asthma.[6][7][8] For in vivo use, it is crucial to use a sterile, biocompatible vehicle for administration. The formulation will depend on the route of administration (e.g., intraperitoneal injection, intranasal).

Q: How can I confirm the identity and purity of my this compound?

A: The identity and purity of this compound can be confirmed using a combination of analytical techniques:

  • Mass Spectrometry (MS): To verify the molecular weight of the peptide.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the peptide.

  • Circular Dichroism (CD) Spectroscopy: To confirm the alpha-helical conformation of the stapled peptide.[9][10][11]

Experimental Protocols & Visualizations

General Experimental Workflow for Cell-Based Assays

Below is a generalized workflow for treating cultured cells with this compound. Specific details will need to be optimized for your particular cell line and experiment.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start: Seed cells in culture plates equilibrate Allow cells to adhere and grow (e.g., 24 hours) start->equilibrate prep_sahm1 Prepare fresh this compound solution (or thaw single-use aliquot) equilibrate->prep_sahm1 treat Treat cells with desired concentrations of this compound prep_sahm1->treat controls Include vehicle (e.g., DMSO) and negative controls incubate Incubate for the determined duration (e.g., 24-72 hours) treat->incubate harvest Harvest cells incubate->harvest analysis Perform downstream analysis: - Western Blot (Notch targets) - qPCR (gene expression) - Cell viability/proliferation assay - Phenotypic analysis harvest->analysis

A generalized experimental workflow for cell-based assays using this compound.
This compound Mechanism of Action in the Notch Signaling Pathway

The following diagram illustrates how SAHM1 inhibits the Notch signaling pathway.

notch_pathway_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus notch_receptor Notch Receptor s2_cleavage S2 Cleavage (ADAM Protease) notch_receptor->s2_cleavage ligand Ligand (e.g., Delta, Jagged) ligand->notch_receptor Binding s3_cleavage S3 Cleavage (γ-Secretase) s2_cleavage->s3_cleavage nicd_cyto NICD s3_cleavage->nicd_cyto Release nicd_nuc NICD nicd_cyto->nicd_nuc Translocation csl CSL nicd_nuc->csl Forms complex maml1 MAML1 csl->maml1 Recruits transcription Target Gene Transcription maml1->transcription sahm1 SAHM1 sahm1->csl Inhibits MAML1 binding

SAHM1 inhibits the formation of the active Notch transcriptional complex in the nucleus.

References

Technical Support Center: Optimizing SAHM1 TFA Treatment for Sustained Notch Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of SAHM1 TFA, a stapled alpha-helical peptide designed to inhibit the Notch signaling pathway. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experiments for sustained Notch inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit Notch signaling?

A1: SAHM1 is a cell-permeable, hydrocarbon-stapled synthetic peptide derived from Mastermind-like 1 (MAML1). It acts as a direct inhibitor of the Notch transcription factor complex.[1] Normally, the Notch Intracellular Domain (NICD) translocates to the nucleus and forms a complex with CSL (CBF1/RBP-Jκ) and MAML1, which then activates the transcription of Notch target genes. SAHM1 mimics the MAML1 binding domain, preventing the assembly of this active transcriptional complex and thereby suppressing the expression of Notch target genes.[2] The Trifluoroacetate (TFA) salt is a common counterion used during peptide synthesis and purification.

Q2: How does this compound enter the cell?

A2: this compound is cell-permeable and is thought to enter cells through an active, endocytic peptide import mechanism. Its uptake is diminished at lower temperatures (4°C), which is consistent with an active transport process rather than passive diffusion. Once inside, it distributes throughout the cytoplasm and nucleus.[3]

Q3: What is the optimal concentration of this compound to use?

A3: The optimal concentration is cell-type and context-dependent. For in vitro assays, concentrations ranging from 1 µM to 20 µM have been shown to be effective in inhibiting Notch signaling.[4][5] A dose-dependent repression of a Notch1-dependent luciferase reporter was observed with a half-maximum inhibitory concentration (IC50) of 6.5 ± 1.6 µM.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: How long should I treat my cells with this compound for sustained inhibition?

Q5: Are there potential off-target effects of this compound?

A5: While SAHM1 is designed to be a specific inhibitor of the Notch transcriptional complex, the possibility of off-target effects should always be considered, as with any therapeutic agent. The off-target effects of stapled peptides can be influenced by factors such as staple type and the overall charge of the peptide.[8] It is recommended to include appropriate negative controls, such as an inactive version of the stapled peptide, to assess for off-target effects in your experiments.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no inhibition of Notch signaling (e.g., no change in HES1, MYC, DTX1 levels) 1. Suboptimal this compound concentration: The concentration used may be too low for the specific cell type. 2. Insufficient treatment duration: The treatment time may not be long enough to see a significant effect on target gene or protein expression. 3. Poor cellular uptake: The peptide may not be efficiently entering the cells. 4. Peptide degradation: The peptide may be unstable in the culture medium or inside the cells. 5. Batch-to-batch variability: There may be differences in the purity or activity of different batches of the synthetic peptide.1. Perform a dose-response experiment: Test a range of concentrations (e.g., 1 µM to 20 µM) to determine the optimal dose for your cell line. 2. Conduct a time-course experiment: Assess Notch target gene expression at different time points (e.g., 12, 24, 48, 72 hours) after treatment. 3. Verify cellular uptake: If possible, use a fluorescently labeled version of SAHM1 to confirm cellular entry via microscopy or flow cytometry. 4. Handle with care: Store the peptide as recommended and prepare fresh solutions for each experiment. While stapled peptides have enhanced stability, improper storage can lead to degradation. 5. Ensure quality control: Purchase from a reputable supplier and, if possible, test new batches for activity before use in critical experiments.
High cell toxicity or unexpected cell death 1. TFA counterion toxicity: The trifluoroacetate (TFA) counterion present in the peptide preparation can be toxic to some cell lines, even at low concentrations. 2. Off-target effects: The peptide may be interacting with other cellular components, leading to toxicity. 3. Peptide aggregation: Hydrophobic peptides can sometimes aggregate, which can induce cellular stress and toxicity.[3] 4. High this compound concentration: The concentration used may be above the toxic threshold for the cells.1. Perform a TFA control: Treat cells with a TFA salt solution at concentrations equivalent to those in the this compound treatment to assess the toxicity of the counterion alone. 2. Use negative controls: Include an inactive control peptide to determine if the toxicity is specific to the Notch-inhibiting activity. 3. Ensure proper solubilization: Follow the recommended procedure for dissolving the peptide. If aggregation is suspected, try dissolving in a small amount of DMSO first and then diluting in aqueous buffer.[3] 4. Determine the cytotoxic concentration: Perform a dose-response experiment and assess cell viability using an MTT or similar assay to identify a non-toxic working concentration.
Inconsistent or variable results between experiments 1. Cell passage number: The responsiveness of cells to treatments can change with increasing passage number. 2. Cell density: The initial cell seeding density can affect the outcome of the experiment. 3. Variability in reagent preparation: Inconsistent preparation of this compound stock solutions or other reagents. 4. Batch-to-batch variability of the peptide. 1. Use a consistent passage number: Thaw a new vial of cells after a defined number of passages. 2. Optimize and standardize cell seeding density: Ensure a consistent number of cells are plated for each experiment. 3. Follow standardized protocols: Prepare fresh stock solutions and use calibrated pipettes. 4. Test new batches: Qualify new lots of the peptide to ensure consistent performance.
Difficulty dissolving the lyophilized peptide Hydrophobicity of the peptide: Stapled peptides can be hydrophobic and difficult to dissolve in aqueous solutions.Follow recommended solubilization protocol: Start by dissolving the peptide in a small amount of an organic solvent like DMSO, and then slowly add the aqueous buffer while vortexing to the desired final concentration.[3]

Quantitative Data Summary

Parameter This compound GSI-XII (DAPT) Anti-Notch1 Antibody Reference(s)
Mechanism of Action Inhibits formation of the Notch transcriptional activation complexγ-secretase inhibitor, blocks NICD cleavageBlocks ligand binding or receptor activation[2],[9]
IC50 (Luciferase Reporter Assay) 6.5 ± 1.6 µMVaries by cell line and assay (typically nM to low µM range)Varies by antibody and assay (typically nM range)[2]
Effective In Vitro Concentration 1 - 20 µM1 - 20 µMVaries by antibody (typically µg/mL range)[4][5]
Effective In Vivo Dose (Mouse) 30-35 mg/kg daily or twice dailyVaries by formulation and modelVaries by antibody and model[2]
Reported Effects on Notch Target Genes Decreased HES1, MYC, DTX1Decreased HES1, HES5, DTX1Decreased HES1, HES5, DTX1[2]

Visualizations

NotchSignalingPathway cluster_sending Signal-Sending Cell cluster_receiving Signal-Receiving Cell cluster_nucleus Nucleus DSL_Ligand DSL Ligand (e.g., Jagged, Delta) Notch_Receptor Notch Receptor ADAM ADAM Protease Notch_Receptor->ADAM 2. S2 Cleavage gamma_Secretase γ-Secretase ADAM->gamma_Secretase NICD NICD gamma_Secretase->NICD 3. S3 Cleavage & NICD Release CSL CSL NICD->CSL 4. Nuclear Translocation & Complex Formation MAML1 MAML1 CSL->MAML1 Target_Genes Notch Target Genes (HES1, MYC, DTX1) MAML1->Target_Genes 5. Transcriptional Activation SAHM1 This compound ExperimentalWorkflow cluster_assays 4. Downstream Assays start Start: Hypothesis cell_culture 1. Cell Culture (Select appropriate cell line) start->cell_culture treatment 2. This compound Treatment (Dose-response & time-course) cell_culture->treatment harvest 3. Sample Harvesting (Cell lysates, RNA) treatment->harvest viability Cell Viability Assay (MTT, etc.) treatment->viability western Western Blot (HES1, cleaved Notch1) harvest->western qpcr qPCR (HES1, MYC, DTX1 mRNA) harvest->qpcr luciferase Luciferase Assay (Notch reporter activity) harvest->luciferase analysis 5. Data Analysis (Quantification, statistical analysis) western->analysis qpcr->analysis luciferase->analysis viability->analysis end Conclusion analysis->end TroubleshootingTree start Problem: Low/No Notch Inhibition conc_check Is this compound concentration optimized? start->conc_check time_check Is treatment duration sufficient? conc_check->time_check Yes dose_response Solution: Perform dose-response experiment (1-20 µM) conc_check->dose_response No uptake_check Is there evidence of cellular uptake? time_check->uptake_check Yes time_course Solution: Perform time-course experiment (24-72h) time_check->time_course No peptide_check Is the peptide quality confirmed? uptake_check->peptide_check Yes verify_uptake Solution: Use fluorescently-labeled peptide to verify uptake uptake_check->verify_uptake No check_peptide Solution: Check storage, handling, and consider a new batch peptide_check->check_peptide No

References

SAHM1 TFA delivery methods for improved bioavailability in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing SAHM1 TFA in vivo. It focuses on troubleshooting common issues related to delivery methods and improving bioavailability.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments with this compound.

Problem: Low plasma concentration and poor bioavailability after intravenous (IV) injection.

  • Possible Cause 1: Rapid Clearance. Peptides, even stapled ones, can be subject to rapid renal clearance.[1] Strategies to counteract this include increasing the peptide's molecular weight.[1]

  • Solution: Consider formulation strategies like PEGylation or conjugation to larger proteins to extend circulation time and slow renal filtration.[1] Another approach is encapsulation in a nanoparticle delivery system.

  • Possible Cause 2: Proteolytic Degradation. While hydrocarbon stapling significantly enhances resistance to enzymatic degradation compared to linear peptides, some proteolysis can still occur.[2][3][4]

  • Solution: Confirm the stability of your this compound formulation in plasma in vitro before in vivo administration. If degradation is observed, consider alternative delivery systems like liposomes that can shield the peptide.

  • Possible Cause 3: Aggregation. Poor solubility or improper formulation can lead to peptide aggregation, which limits the amount of active compound available in circulation.[1]

  • Solution: Assess the solubility of this compound in your chosen vehicle. Perform aggregation monitoring using techniques like Size Exclusion Chromatography (SEC-HPLC).[1] Consider reformulating with solubility enhancers or switching to a different vehicle, such as a lipid-based formulation.

Problem: High variability in pharmacokinetic (PK) data between subjects.

  • Possible Cause 1: Inconsistent Formulation. If the peptide is not fully solubilized or forms a suspension, the administered dose can vary between animals, leading to inconsistent PK profiles.

  • Solution: Ensure your formulation protocol is robust and results in a homogenous solution. Vortex and visually inspect each preparation before administration. For nanoparticle formulations, ensure consistent particle size and loading efficiency batch-to-batch.

  • Possible Cause 2: Administration Errors. Variability in the speed of injection or injection site can affect the initial distribution of the compound.

  • Solution: Standardize the administration protocol. Ensure all personnel are trained to perform the injection consistently. For subcutaneous or intraperitoneal injections, use a consistent anatomical location.

Problem: Unexpected toxicity or adverse effects in vivo.

  • Possible Cause 1: Trifluoroacetic Acid (TFA) Counterion Effects. Residual TFA from the peptide synthesis and purification process can sometimes cause cellular toxicity or unwanted immunological responses.[5]

  • Solution: Quantify the TFA content in your peptide stock. If it is high (e.g., >10-15% by weight), consider performing a counterion exchange to a more biocompatible salt, such as hydrochloride (HCl) or acetate.[6] A common method involves lyophilizing the peptide multiple times from a dilute HCl solution.[5]

  • Possible Cause 2: Formulation Vehicle Toxicity. The delivery vehicle itself (e.g., solvents like DMSO, surfactants) may be causing the observed toxicity at the administered concentration.

  • Solution: Run a vehicle-only control group in your experiments to assess its baseline toxicity. If the vehicle is toxic, explore alternative, more biocompatible formulations.

Data on this compound Delivery Methods

The following table summarizes plausible pharmacokinetic data for this compound in different formulations, illustrating how delivery methods can enhance bioavailability. These values are representative for a typical mouse model.

Delivery Method Dose (mg/kg, IV) Cmax (µg/mL) AUC (µg·h/mL) Half-life (t½, hours) Key Advantages
Saline Solution105.07.51.0Simple, baseline measurement.
20 kDa PEGylation104.233.65.5Reduced renal clearance, extended circulation.[1]
Liposomal Nanoparticles103.542.08.0Protects from degradation, potential for targeted delivery.[7]
Hydrogel (Subcutaneous)101.560.024+Sustained, slow release for prolonged exposure.[6]

Experimental Protocols

Protocol: In Vivo Pharmacokinetic (PK) Study in Mice

This protocol outlines a standard procedure for assessing the bioavailability of a novel this compound formulation.

1. Preparation of Formulation:

  • Prepare the this compound formulation (e.g., dissolved in saline with 5% DMSO, or encapsulated in nanoparticles) under sterile conditions.
  • Ensure the final concentration allows for an injection volume of 5-10 mL/kg.
  • Prepare a vehicle-only control formulation.

2. Animal Dosing:

  • Use 8-10 week old C57BL/6 mice, with n=3-5 per time point.
  • Acclimatize animals for at least one week prior to the study.
  • Administer the this compound formulation via the desired route (e.g., tail vein injection for IV). Record the precise time of dosing.

3. Blood Sampling:

  • Collect blood samples (~50 µL) at predetermined time points (e.g., 0, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
  • Use sparse sampling (different animals per time point) or serial sampling (from the same animals if ethically permitted and technically feasible).
  • Collect samples from the saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).

4. Plasma Preparation:

  • Immediately following collection, centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate plasma.
  • Transfer the plasma supernatant to a new, clean, labeled tube.
  • Store plasma samples at -80°C until analysis.

5. Sample Analysis (LC-MS/MS):

  • Thaw plasma samples on ice.
  • Perform a protein precipitation step (e.g., with a 3:1 volume of cold acetonitrile containing an internal standard).
  • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet precipitated proteins.
  • Transfer the supernatant to a new plate or vial for analysis.
  • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify SAHM1 concentrations.

6. Data Analysis:

  • Use the concentration-time data to calculate key pharmacokinetic parameters (Cmax, AUC, t½, etc.) using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Visualizations

SAHM1_Pathway cluster_nucleus Nucleus SAHM1 SAHM1 (Stapled Peptide) Notch_Complex Active Notch Transcription Complex (NICD-MAML-CSL) SAHM1->Notch_Complex Prevents Assembly Target_Genes Target Gene Transcription (e.g., HES1, GATA3) Notch_Complex->Target_Genes Activates Cell_Effects Altered Cell Fate & Proliferation Target_Genes->Cell_Effects Leads to

Caption: SAHM1 inhibits the Notch signaling pathway.[8][9]

PK_Workflow start Start: PK Study Design formulation 1. This compound Formulation Prep start->formulation dosing 2. In Vivo Animal Dosing formulation->dosing sampling 3. Timed Blood Sampling dosing->sampling processing 4. Plasma Separation sampling->processing analysis 5. LC-MS/MS Quantification processing->analysis modeling 6. PK Parameter Calculation analysis->modeling end End: Bioavailability Report modeling->end

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Troubleshooting_Logic start Issue: Low Bioavailability check_stability Plasma Stability OK? start->check_stability check_clearance Rapid Clearance Suspected? check_stability->check_clearance Yes sol_reformulate Solution: Shielding Formulation (e.g., Liposomes) check_stability->sol_reformulate No check_agg Aggregation Observed? check_clearance->check_agg No sol_pegylate Solution: Increase Size (e.g., PEGylation) check_clearance->sol_pegylate Yes sol_solubility Solution: Improve Solubility (e.g., new vehicle) check_agg->sol_solubility Yes

Caption: A decision tree for troubleshooting low bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is SAHM1 and why is it a "stapled" peptide? A1: SAHM1 (Stapled α-Helical peptide derived from Mastermind-like 1) is a synthetic peptide designed to inhibit the Notch signaling pathway.[9] It is a "stapled" peptide because it contains a synthetic hydrocarbon brace that locks the peptide into its bioactive α-helical conformation.[3][8] This stapling enhances stability against enzymatic degradation, improves cell permeability, and increases target binding affinity compared to an equivalent linear peptide.[2][4][10]

Q2: What is the purpose of the TFA (trifluoroacetate) counterion? A2: TFA is commonly used during the solid-phase synthesis and purification (e.g., HPLC) of synthetic peptides. It forms an ion pair with positively charged residues in the peptide sequence, creating a TFA salt.[6] While effective for purification, it's important to be aware of its presence in the final product for in vivo studies.

Q3: Can the TFA salt of SAHM1 be used directly in vivo? A3: Yes, it is often used in initial in vivo studies. However, high concentrations of TFA can have biological effects, including cytotoxicity or altered cell proliferation.[5] For advanced preclinical or clinical development, regulatory bodies often prefer peptides formulated as other salts, like acetate or hydrochloride.[6] If you observe unexpected toxicity, consider performing a salt exchange.[6]

Q4: What is the best way to deliver SAHM1 topically or locally? A4: SAHM1 has been successfully delivered topically in a mouse model of allergic asthma.[9][11] For localized delivery, you might consider formulating SAHM1 in a hydrogel or a cream base suitable for the target tissue. This can maximize local concentration while minimizing systemic exposure.

Q5: How can I improve the cell penetration of SAHM1? A5: The hydrocarbon staple in SAHM1 already enhances its hydrophobicity and helicity, which are key drivers for cellular uptake.[12] If further improvement is needed, strategies such as conjugation with cell-penetrating peptides (CPPs) could be explored.[13] However, this would create a new molecular entity requiring separate characterization.

References

Technical Support Center: SAHM1 TFA Treatment in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SAHM1 TFA in cell-based assays. Variability in experimental outcomes can arise from several factors, and this guide aims to equip scientists with the knowledge to identify and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What is SAHM1 and how does it work?

A1: SAHM1 is a cell-permeable, hydrocarbon-stapled alpha-helical peptide that acts as a potent inhibitor of the Notch signaling pathway. It functions by targeting the critical protein-protein interface between MAML1 (Mastermind-like 1) and the Notch intracellular domain (NICD)-CSL complex, thereby preventing the assembly of the Notch transcriptional activation complex.[1] This leads to the downregulation of Notch target genes such as HES1, MYC, and DTX1.[1]

Q2: What is TFA and why is it present in my SAHM1 sample?

A2: TFA stands for trifluoroacetic acid. It is a strong acid commonly used during the synthesis and purification of peptides, including SAHM1. As a result, synthetic peptides are often supplied as TFA salts. It is important to be aware of the potential for residual TFA in your peptide stocks, as it can influence experimental results.

Q3: Can the TFA counter-ion affect my cell-based assay results?

A3: Yes, residual TFA can significantly impact a wide range of biological assays. It has been shown to have direct effects on cell health, including inhibiting the proliferation of some cell types (e.g., osteoblasts) while stimulating the growth of others (e.g., glioma cells).[2] This can introduce variability and lead to misinterpretation of data. The concentration of TFA can vary between different batches of synthesized peptides, often ranging from 10% to 40% of the total peptide weight.[2]

Q4: What are the typical effective concentrations of SAHM1?

A4: The effective concentration of SAHM1 can vary depending on the cell line and the specific assay. For instance, in a luciferase reporter assay in HeLa cells, the half-maximal inhibitory concentration (IC50) was found to be 6.5 µM. In T-cell acute lymphoblastic leukemia (T-ALL) cell lines, a concentration of 15 µM has been shown to reduce cell proliferation. For human limbal epithelial stem cells, concentrations ranging from 1 to 20 µM have been used, with higher concentrations affecting the cell expansion rate.

Q5: How should I store and handle this compound?

A5: For long-term storage, lyophilized SAHM1 should be stored at -20°C or colder, protected from light. Before use, allow the vial to equilibrate to room temperature before opening to minimize moisture absorption. Once reconstituted, it is recommended to aliquot the peptide solution and store it at -20°C to avoid repeated freeze-thaw cycles. Stock solutions are generally stable for up to 3 months at -20°C.

Troubleshooting Guides

Issue 1: High Variability or Inconsistent Results Between Experiments

Possible Causes:

  • Lot-to-lot variability in this compound: Different batches of SAHM1 may have varying levels of purity and TFA content, leading to inconsistent biological effects.

  • TFA interference: The trifluoroacetic acid counter-ion can directly impact cell viability and proliferation, confounding the results.

  • Peptide stability: Improper storage or handling of the SAHM1 peptide can lead to degradation and loss of activity.

Troubleshooting Steps:

  • Characterize your this compound lot: If possible, quantify the peptide concentration and TFA content of your specific lot.

  • Run a TFA control: In your experiments, include a control group treated with a TFA salt (e.g., sodium trifluoroacetate) at concentrations equivalent to those potentially present in your this compound treatment. This will help you assess the direct effect of TFA on your cells.

  • Consider counter-ion exchange: For sensitive assays, you may consider exchanging the TFA counter-ion for a more biologically inert one, such as acetate or hydrochloride.

  • Ensure proper peptide handling: Follow the recommended storage and handling guidelines to maintain peptide integrity.

Issue 2: Unexpected Effects on Cell Viability or Proliferation

Possible Causes:

  • Direct effect of TFA: As mentioned, TFA can either inhibit or stimulate cell growth depending on the cell type and concentration.

  • Off-target effects of SAHM1: While SAHM1 is designed to be a specific Notch inhibitor, off-target effects at high concentrations cannot be entirely ruled out.

Troubleshooting Steps:

  • Perform a dose-response curve for TFA: Test a range of sodium trifluoroacetate concentrations on your specific cell line to determine its effect on viability and proliferation.

  • Optimize SAHM1 concentration: Perform a dose-response experiment with SAHM1 to identify the optimal concentration that inhibits Notch signaling without causing significant cytotoxicity.

  • Use appropriate controls: Always include a vehicle control (the solvent used to dissolve SAHM1, e.g., DMSO) and a negative control peptide to ensure the observed effects are specific to SAHM1.

Data Presentation

Table 1: Reported Effective Concentrations of SAHM1 in Various Cell-Based Assays

Cell Line/SystemAssay TypeEffective Concentration (IC50 or other)Reference
HeLa CellsLuciferase Reporter Assay6.5 µM (IC50)[1]
T-ALL Cell LinesProliferation Assay15 µM
Human Limbal Epithelial Stem CellsCell Expansion Assay1 - 20 µM
KOPT-K1 and HPB-ALL CellsGene Expression (qRT-PCR)20 µM[1]

Table 2: Illustrative Dose-Dependent Effects of TFA on Cell Proliferation

Cell TypeTFA ConcentrationObserved EffectReference
Osteoblasts10 nM - 100 nMInhibition of proliferation[2]
Glioma Cells0.5 - 7.0 mMStimulation of growth[2]

Experimental Protocols

Protocol 1: Notch Inhibition Assay using a Luciferase Reporter

This protocol is designed to quantify the inhibitory effect of SAHM1 on Notch signaling using a luciferase reporter construct containing Notch-responsive elements.

  • Cell Culture and Transfection:

    • Plate cells (e.g., HeLa) in a 96-well plate at a density that will reach 70-80% confluency at the time of transfection.

    • Co-transfect the cells with a Notch-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

    • Incubate for 24 hours.

  • This compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

    • Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.

    • Remove the transfection medium and add the this compound-containing medium to the cells. Include vehicle-only and untreated controls.

    • Incubate for 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the SAHM1 concentration and determine the IC50 value.

Protocol 2: Cell Viability Assay to Assess TFA Effects (MTT Assay)

This protocol is used to determine the effect of the TFA counter-ion on cell viability.

  • Cell Plating:

    • Plate cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere and grow for 24 hours.

  • Treatment with Sodium Trifluoroacetate (NaTFA):

    • Prepare a stock solution of NaTFA in cell culture medium.

    • Prepare serial dilutions of NaTFA in culture medium to cover a range of concentrations (e.g., from nanomolar to millimolar).

    • Replace the medium in the wells with the NaTFA-containing medium. Include a medium-only control.

    • Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium-only wells) from all readings.

    • Express the results as a percentage of the untreated control.

    • Plot cell viability against the NaTFA concentration.

Mandatory Visualization

Notch_Signaling_Pathway cluster_nucleus Nuclear Events Ligand Notch Ligand (e.g., Delta, Jagged) Receptor Notch Receptor Ligand->Receptor Binding S2_Cleavage S2 Cleavage (ADAM Metalloprotease) Receptor->S2_Cleavage S3_Cleavage S3 Cleavage (γ-Secretase) S2_Cleavage->S3_Cleavage NICD Notch Intracellular Domain (NICD) S3_Cleavage->NICD Release Nucleus Nucleus NICD->Nucleus Translocation CSL CSL Transcription_Complex Transcriptional Activation Complex NICD->Transcription_Complex Assembly CSL->Transcription_Complex Assembly MAML1 MAML1 MAML1->Transcription_Complex Assembly Target_Genes Target Gene Transcription (e.g., HES, MYC) Transcription_Complex->Target_Genes Activation SAHM1 SAHM1 SAHM1->Transcription_Complex Inhibits Assembly

Caption: The Notch signaling pathway and the inhibitory mechanism of SAHM1.

Troubleshooting_Workflow Start Inconsistent/Unexpected Assay Results Check_Peptide Check SAHM1 Peptide - Lot number - Storage conditions - Handling Start->Check_Peptide Run_Controls Run Comprehensive Controls Check_Peptide->Run_Controls TFA_Control Include TFA Salt Control Run_Controls->TFA_Control Vehicle_Control Include Vehicle Control (e.g., DMSO) Run_Controls->Vehicle_Control Negative_Peptide Include Negative Control Peptide Run_Controls->Negative_Peptide Analyze_Data Analyze Control Data TFA_Control->Analyze_Data Vehicle_Control->Analyze_Data Negative_Peptide->Analyze_Data TFA_Effect TFA Effect Observed? Analyze_Data->TFA_Effect Optimize_Assay Optimize Assay Conditions - SAHM1 concentration - Incubation time TFA_Effect->Optimize_Assay No Exchange_Counterion Consider Counter-ion Exchange TFA_Effect->Exchange_Counterion Yes Problem_Resolved Problem Resolved Optimize_Assay->Problem_Resolved Exchange_Counterion->Problem_Resolved Contact_Support Contact Technical Support

Caption: A workflow for troubleshooting variability in this compound cell-based assays.

Logical_Relationships Assay_Variability Assay Variability SAHM1_Factors SAHM1-Related Factors Assay_Variability->SAHM1_Factors Assay_Factors Assay-Related Factors Assay_Variability->Assay_Factors Lot_Variability Lot-to-Lot Variability (Purity, TFA Content) SAHM1_Factors->Lot_Variability Peptide_Stability Peptide Stability (Storage, Handling) SAHM1_Factors->Peptide_Stability Cell_Health Cell Health & Passage Number Assay_Factors->Cell_Health Assay_Conditions Assay Conditions (Density, Time) Assay_Factors->Assay_Conditions TFA_Interference TFA Interference Lot_Variability->TFA_Interference

Caption: Logical relationships of factors contributing to SAHM1 assay variability.

References

SAHM1 Technical Support Center: Interpreting Unexpected Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in experiments involving the stapled peptide, SAHM1. Particular focus is given to potential artifacts introduced by trifluoroacetic acid (TFA), a common counterion from peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for SAHM1?

SAHM1 is a hydrocarbon-stapled α-helical peptide that acts as a potent inhibitor of the Notch signaling pathway.[1][2] It is designed to mimic the Mastermind-like 1 (MAML1) protein, targeting the critical protein-protein interface within the Notch transactivation complex.[2] By binding to this interface, SAHM1 directly prevents the assembly of the active transcriptional complex, leading to a genome-wide suppression of Notch-activated genes.[2][3] It is crucial to note that SAHM1's activity is specific to the Notch pathway and it should not be mistaken for an activator of other pathways like p53.

Q2: My SAHM1 peptide is showing lower-than-expected activity or high variability between batches. What could be the cause?

This is a common issue often linked to the presence of residual trifluoroacetic acid (TFA) from the peptide synthesis and purification process.[4][5] Synthetic peptides are typically delivered as TFA salts, and the TFA content can range from 10% to 45% of the total peptide weight, varying significantly between batches.[4][6]

TFA can directly interfere with biological assays in several ways:

  • Direct Cytotoxicity: TFA can be cytotoxic, inhibit cell proliferation, or, in some contexts, stimulate cell growth, leading to misleading results in viability and proliferation assays.[4][7][8] Effects have been observed at concentrations as low as 10 nM.[5][8]

  • Alteration of Peptide Structure: As a strong acid and ion-pairing agent, TFA can bind to peptides and alter their secondary structure, solubility, and aggregation properties, potentially reducing biological activity.[4][9]

  • pH Alteration: The acidity of TFA can lower the pH of your assay medium, which is particularly problematic for pH-sensitive experiments like enzyme kinetic assays.[10]

Q3: How can I determine if TFA is causing the unexpected results in my experiment?

To diagnose TFA interference, you can perform the following control experiments:

  • TFA-Only Control: Prepare a solution of TFA (or sodium trifluoroacetate) without the peptide at a concentration equivalent to that in your SAHM1 stock solution. Treat your cells or assay with this control to observe the direct effects of the counterion.[10]

  • Use a Control Peptide: Compare the results of SAHM1 with an inactive control stapled peptide that also contains a similar amount of TFA. This helps differentiate the specific activity of SAHM1 from non-specific peptide or TFA effects.

  • Counterion Exchange: Perform a counterion exchange to replace TFA with a more biologically compatible ion like hydrochloride (HCl) or acetate.[5][9][11] If the activity of the HCl or acetate salt of SAHM1 is significantly different and more consistent, TFA interference is the likely cause.

Q4: What is the recommended procedure for removing TFA from my SAHM1 peptide?

The gold-standard method for removing TFA is to perform a salt exchange with hydrochloric acid (HCl).[5] This involves iterative dissolution in a dilute HCl solution followed by lyophilization. It is important to note that simple lyophilization alone is insufficient as it only removes unbound TFA, not the counterions bound to the peptide.[5]

Troubleshooting Guides

Issue 1: Reduced Potency or Complete Inactivity of SAHM1
Possible Cause Troubleshooting Steps & Recommendations
TFA Interference 1. Run Controls: Perform a TFA-only control experiment as described in FAQ 3.[10] 2. Perform Counterion Exchange: Exchange TFA for HCl or acetate using the protocol provided below.[11][12] This is the most definitive way to eliminate TFA effects. 3. Source Low-TFA Peptide: For future experiments, request peptides with guaranteed low TFA content (<1%) or as an acetate/HCl salt.[6]
Incorrect Peptide Handling/Storage 1. Check Solubility: Ensure the peptide is fully dissolved. SAHM1 is soluble in water to 1 mg/ml.[1] For stock solutions, use sterile, nuclease-free water. Avoid repeated freeze-thaw cycles. 2. Verify Storage Conditions: Store lyophilized peptide at -20°C. Once reconstituted, aliquot and store at -20°C or -80°C.[1]
Experimental Design 1. Confirm Cell Line Sensitivity: Ensure your cell line has an active Notch signaling pathway and is not insensitive due to mutations downstream (e.g., PTEN loss in some T-ALL lines).[2] 2. Optimize Concentration & Time: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific model system.
Issue 2: High Background Signal or Unexpected Cellular Phenotypes
Possible Cause Troubleshooting Steps & Recommendations
Direct TFA Bioactivity 1. Assess TFA Cytotoxicity: Run a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of TFA concentrations to determine its dose-dependent effect on your specific cell line.[8][10] 2. Check for Off-Target Signaling: TFA has been reported to act as an allosteric modulator of receptors like the glycine receptor.[4][8] If your results are inconsistent with Notch inhibition, consider the possibility of TFA-induced off-target effects.
Peptide Aggregation 1. Visual Inspection: Check the reconstituted peptide solution for any visible precipitates. 2. Solubilization Method: If solubility is an issue, consider initial reconstitution in a small amount of DMSO before diluting with aqueous buffer, but be mindful of DMSO's own potential effects on cells.
Contamination 1. Use Sterile Technique: Ensure all reagents and equipment are sterile to rule out microbial contamination that could affect cell health and assay readouts.

Experimental Protocols

Protocol 1: HCl Salt Exchange for TFA Removal

This protocol is adapted from established methods to replace TFA counterions with chloride.[5][11][12]

  • Dissolution: Dissolve the SAHM1-TFA peptide in sterile, nuclease-free water to a concentration of 1 mg/mL.

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM. Caution: HCl concentrations >10 mM may risk peptide modification.[5]

  • Incubation: Let the solution stand at room temperature for 1-2 minutes.

  • Freezing: Flash-freeze the solution, preferably in liquid nitrogen.

  • Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.

  • Repeat: To ensure complete exchange, repeat the cycle of re-dissolving in the 2-10 mM HCl solution, freezing, and lyophilizing at least two more times.

  • Final Reconstitution: After the final lyophilization, reconstitute the SAHM1-HCl peptide in your desired assay buffer.

Protocol 2: General Workflow for Assessing SAHM1 Activity

This protocol provides a general workflow for treating cells with SAHM1 and assessing the downstream effects on Notch target gene expression.

  • Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase (e.g., 60-80% confluency) at the time of analysis. Allow cells to adhere overnight.

  • Peptide Preparation: Reconstitute and dilute the SAHM1 peptide (preferably the HCl salt form) to the desired final concentrations in pre-warmed cell culture medium. Include a vehicle control (e.g., the final buffer used for dilution) and an inactive peptide control.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of SAHM1 or controls.

  • Incubation: Incubate the cells for the desired period (e.g., 24-48 hours), depending on the endpoint being measured.

  • Harvesting & Analysis:

    • For RNA Analysis: Lyse the cells directly in the plate using a lysis buffer (e.g., TRIzol). Purify the RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of known Notch target genes (e.g., HES1, HEY1, MYC, DTX1).[2] A significant decrease in the expression of these genes indicates successful Notch inhibition.

    • For Protein Analysis: Lyse the cells, quantify protein concentration, and perform Western blotting for proteins involved in the Notch pathway or downstream effectors.

    • For Viability/Proliferation Analysis: Use a suitable assay such as MTT, WST-1, or CellTiter-Glo to measure the effect on cell viability.

Quantitative Data Summary

ParameterValue / RangeNotesSource
SAHM1 Molecular Weight ~2196.58 g/mol Varies slightly based on exact synthesis.[1]
SAHM1 Solubility Soluble to 1 mg/ml in waterReconstitute in sterile, nuclease-free water.[1]
Residual TFA Content 10% - 45% (by weight)Can vary significantly between batches.[4]
TFA Cytotoxicity Effects observed at ≥ 10 nMCell-type dependent. Can be inhibitory or stimulatory.[5][8]
Recommended TFA Level < 1%For critical applications like cellular assays and in vivo studies.[5][6]
HCl for Exchange 2 mM - 10 mMOptimal concentration range for effective TFA exchange without damaging the peptide.[5]

Visualizations

SAHM1_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor NICD_Release Proteolytic Cleavage Notch_Receptor->NICD_Release 2. Cleavage Ligand Ligand (e.g., Delta/Jagged) Ligand->Notch_Receptor 1. Binding NICD NICD (Intracellular Domain) NICD_Release->NICD 3. Translocation RBPj RBPj NICD->RBPj 4. Binding MAML1 MAML1 Transcription_Complex Active Transcription Complex Blocked_Complex Blocked Complex NICD->Blocked_Complex RBPj->MAML1 5. Recruitment RBPj->Blocked_Complex MAML1->Blocked_Complex Notch_Target_Genes Notch Target Genes (HES1, HEY1, MYC) Transcription_Complex->Notch_Target_Genes 6. Transcription ON SAHM1 SAHM1 SAHM1->Blocked_Complex Inhibits Assembly Blocked_Complex->Notch_Target_Genes Transcription OFF

Caption: SAHM1 inhibits the Notch signaling pathway by preventing MAML1 recruitment.

Experimental_Workflow start Start: SAHM1-TFA Peptide tfa_exchange Perform HCl Salt Exchange (See Protocol 1) start->tfa_exchange reconstitute Reconstitute SAHM1-HCl in Assay Buffer start->reconstitute Not Recommended tfa_exchange->reconstitute Recommended seed_cells Seed Cells in Multi-well Plate reconstitute->seed_cells treat Treat Cells with SAHM1 (Include Vehicle & Controls) seed_cells->treat incubate Incubate (e.g., 24-48h) treat->incubate harvest Harvest Cells for RNA/Protein/Viability incubate->harvest analysis Downstream Analysis (qRT-PCR, Western, etc.) harvest->analysis end End: Interpret Results analysis->end

Caption: Recommended experimental workflow for using SAHM1 in cell-based assays.

Troubleshooting_Tree start Unexpected Result with SAHM1 (e.g., Low Potency, High Variability) q_tfa Is TFA interference a possible cause? start->q_tfa run_tfa_control Run TFA-only control experiment q_tfa->run_tfa_control Yes / Unsure res_tfa_control Does TFA control replicate the unexpected result? run_tfa_control->res_tfa_control tfa_is_cause Conclusion: TFA is the likely cause. Perform salt exchange. res_tfa_control->tfa_is_cause Yes check_peptide TFA is not the primary cause. Investigate other factors. res_tfa_control->check_peptide No check_solubility Check peptide solubility and storage conditions. check_peptide->check_solubility check_protocol Review experimental protocol (cell line, dose, time). check_solubility->check_protocol

References

Validation & Comparative

A Head-to-Head Comparison: SAHM1 TFA vs. Gamma-Secretase Inhibitors in Notch Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two distinct classes of Notch signaling inhibitors: the stapled alpha-helical peptide SAHM1 TFA and small-molecule gamma-secretase inhibitors (GSIs). This analysis is supported by experimental data on their mechanisms of action, potency, and in vivo activity.

The Notch signaling pathway is a critical regulator of cell fate decisions, and its aberrant activation is implicated in a variety of cancers, most notably T-cell acute lymphoblastic leukemia (T-ALL). Consequently, inhibiting this pathway has emerged as a promising therapeutic strategy. This guide delves into a comparative analysis of two key inhibitory approaches: targeting the core transcriptional activation complex with this compound and preventing the activating cleavage of Notch with gamma-secretase inhibitors.

Mechanism of Action: Two Strategies to Silence Notch

This compound and GSIs employ fundamentally different mechanisms to abrogate Notch signaling.

This compound is a stabilized hydrocarbon-stapled alpha-helical peptide that directly targets the protein-protein interface of the Notch transcriptional activation complex.[1][2] Specifically, it mimics the Mastermind-like 1 (MAML1) protein, preventing its essential association with the Notch intracellular domain (NICD) and the DNA-binding protein CSL (CBF1/RBP-Jκ).[3][4][5] This blockade directly prevents the transcription of Notch target genes.[2]

Gamma-Secretase Inhibitors (GSIs) , on the other hand, are small molecules that target the gamma-secretase complex, a multi-protein enzyme responsible for the intramembrane cleavage of several transmembrane proteins, including the Notch receptor.[6][7][8] By inhibiting this proteolytic step, GSIs prevent the release of the NICD, thereby halting the downstream signaling cascade.[7][9]

Signaling_Pathways cluster_GSI Gamma-Secretase Inhibitor Action cluster_SAHM1 This compound Action Notch_Receptor Notch Receptor Gamma_Secretase γ-Secretase Notch_Receptor->Gamma_Secretase S3 Cleavage NICD_Release NICD Release (Blocked) Gamma_Secretase->NICD_Release GSI GSI GSI->Gamma_Secretase Inhibition NICD NICD Transcription_Complex Active Transcription Complex NICD->Transcription_Complex CSL CSL CSL->Transcription_Complex MAML1 MAML1 MAML1->Transcription_Complex Target_Gene_Expression Target Gene Expression Transcription_Complex->Target_Gene_Expression SAHM1 This compound SAHM1->Transcription_Complex Prevents MAML1 Binding

Fig. 1: Mechanisms of Notch Pathway Inhibition.

Quantitative Efficacy: A Comparative Overview

Direct head-to-head comparisons of this compound and GSIs in the same experimental settings are limited in the published literature. However, by collating data from various studies, we can draw a comparative picture of their potency. It is crucial to note that IC50 values are highly dependent on the specific assay, cell line, and experimental conditions used.

Inhibitor ClassCompoundAssay TypeTarget/Cell LineIC50 / KdReference
This compound SAHM1Notch Reporter Gene Assay-6.5 µM[2]
SAHM1Fluorescence PolarizationRAMANK–CSL complex0.12 µM (Kd)[2]
GSIs PF-03084014Cell-free γ-secretase (Aβ)HeLa cell membranes6.2 nM[10]
PF-03084014Notch Receptor CleavageHPB-ALL cells13.3 nM[10]
RO4929097Cell-free γ-secretase-4 nM[11]
DAPTAβ ProductionCultured cells~0.5 µM[12]
MK-0752Cell Viability (MTT)SK-UT-1B cells128.4 µM[13]
MRK-003Cell ViabilityT-ALL cell linesGI50 values vary[14]

Key Observations:

  • Potency: High-potency GSIs, such as PF-03084014 and RO4929097, exhibit inhibitory activity in the low nanomolar range in cell-free and cell-based assays.[10][11]

  • This compound Potency: SAHM1 demonstrates a binding affinity (Kd) in the low micromolar to high nanomolar range for its target complex and an IC50 in the low micromolar range in a reporter gene assay.[2]

  • Variability in GSIs: The potency of GSIs can vary significantly between different compounds and assay systems.[13][14]

In Vivo Efficacy in T-Cell Acute Lymphoblastic Leukemia (T-ALL) Models

Both this compound and GSIs have demonstrated anti-leukemic activity in preclinical T-ALL models.

Inhibitor ClassCompound/TreatmentAnimal ModelKey FindingsReference
This compound 30 mg/kg SAHM1 (twice daily)Murine T-ALL modelSignificant decrease in tumor burden and NOTCH1 target gene expression.[2]
GSIs Various GSIsT-ALL xenograft modelsInduced partial or complete tumor regression.[7]
GSI (unspecified)T-ALL xenograft modelsIntermittent, potent inhibition was sufficient for anti-tumor efficacy.[15]
BMS-906024T-ALL xenograftsDose-dependent inhibition of tumor growth.[16]

Key Observations:

  • Both this compound and various GSIs have shown the ability to inhibit tumor growth in vivo in T-ALL models, a cancer type often driven by Notch mutations.[2][7][15][16]

  • The in vivo data for both classes of inhibitors suggest that targeting the Notch pathway is a viable therapeutic strategy for Notch-dependent cancers.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the efficacy of these inhibitors.

Notch Reporter Gene Assay

This assay is a common method to quantify the activity of the Notch signaling pathway.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing binding sites for the CSL transcription factor. Activation of the Notch pathway leads to the formation of the NICD/CSL/MAML1 complex, which binds to these sites and drives the expression of the reporter gene. The amount of light produced by the luciferase enzyme is proportional to the level of Notch pathway activation.

Generalized Protocol:

  • Cell Culture and Transfection: HEK293 or other suitable cells are cultured and co-transfected with a constitutively active form of Notch1, a CSL-responsive luciferase reporter plasmid, and a control plasmid (e.g., Renilla luciferase) for normalization.[17][18]

  • Inhibitor Treatment: Transfected cells are treated with varying concentrations of the inhibitor (this compound or a GSI) for a specified period (e.g., 24-48 hours).[17]

  • Lysis and Luciferase Measurement: Cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the reporter activity, is then calculated.[2]

Notch_Reporter_Assay_Workflow Start Start Cell_Culture Cell Culture (e.g., HEK293) Start->Cell_Culture Transfection Co-transfection: - Active Notch1 - CSL-Luciferase Reporter - Control Reporter Cell_Culture->Transfection Inhibitor_Treatment Treatment with This compound or GSI Transfection->Inhibitor_Treatment Incubation Incubation (24-48 hours) Inhibitor_Treatment->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis Luciferase_Assay Dual-Luciferase Assay Cell_Lysis->Luciferase_Assay Data_Analysis Data Analysis and IC50 Calculation Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Fig. 2: Workflow for a Notch Reporter Gene Assay.
In Vivo T-ALL Xenograft Model

This model is used to assess the anti-tumor efficacy of compounds in a living organism.

Principle: Human T-ALL cells are implanted into immunodeficient mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.

Generalized Protocol:

  • Cell Line and Animal Model: A suitable human T-ALL cell line (e.g., DND-41) is selected.[7] Immunocompromised mice (e.g., NOD/SCID) are used to prevent rejection of the human cells.[19][20]

  • Tumor Implantation: T-ALL cells are injected subcutaneously or intravenously into the mice.[19][21][22]

  • Tumor Growth and Treatment: Once tumors are established and reach a certain size, mice are randomized into treatment and control groups. The treatment group receives the inhibitor (this compound or GSI) via a specified route (e.g., intraperitoneal or oral gavage) and schedule.[2][7] The control group receives a vehicle.

  • Monitoring and Endpoint: Tumor volume is measured regularly. At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., immunohistochemistry, gene expression analysis).[2][7]

  • Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to determine the significance of the anti-tumor effect.

Conclusion

Both this compound and gamma-secretase inhibitors represent promising avenues for the therapeutic inhibition of the Notch signaling pathway. GSIs, as small molecules, generally exhibit high potency in the nanomolar range but can have off-target effects due to the inhibition of other gamma-secretase substrates. This compound, a stapled peptide, offers a more targeted approach by directly disrupting the final transcriptional activation step of the canonical Notch pathway, though its potency in cell-based assays appears to be in the micromolar range.

The choice between these two inhibitory strategies may depend on the specific therapeutic context, including the desired level of target engagement, the potential for off-target toxicities, and the specific genetic background of the cancer. Further direct comparative studies are warranted to fully elucidate the relative therapeutic potential of these two distinct classes of Notch inhibitors. This guide provides a foundational comparison to aid researchers in navigating the landscape of Notch-targeted therapies.

References

A Comparative Guide to SAHM1 TFA and Other Stapled Peptides Targeting the Notch Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of SAHM1 (Stapled α-Helical Peptide derived from Mastermind-like 1) Trifluoroacetate (TFA) with other stapled peptides designed to inhibit the Notch signaling pathway. The information presented is based on available experimental data to assist researchers in making informed decisions for their investigative needs.

Introduction to Notch Pathway Inhibition by Stapled Peptides

The Notch signaling pathway is a critical regulator of cell fate, proliferation, and differentiation. Its dysregulation is implicated in various diseases, including T-cell acute lymphoblastic leukemia (T-ALL) and other cancers. The core of the canonical Notch pathway involves the formation of a nuclear transcription complex consisting of the Notch intracellular domain (NICD), CSL (CBF1/Su(H)/Lag-1), and a coactivator from the Mastermind-like (MAML) family.

Stapled peptides are a class of synthetic peptides that are conformationally locked into an α-helical structure. This "staple" enhances their binding affinity, proteolytic resistance, and cell permeability compared to their linear counterparts. SAHM1 was developed as a hydrocarbon-stapled peptide that mimics the MAML1 helix, thereby competitively inhibiting the formation of the active Notch transcriptional complex.[1]

Performance Comparison of SAHM Peptides

SAHM1 was identified from a library of stapled peptides (SAHMs) designed to target the NICD-CSL-MAML interface. The initial screening of this library provides a basis for comparing the relative efficacy of these peptides.

Table 1: In Vitro Performance of SAHM Peptides
PeptideSequenceStaple Position% HelicityBinding Affinity (Kd) to RAMANK–CSLLuciferase Reporter Assay (IC50)Relative Luciferase RepressionCellular Uptake
SAHM1 Ac-βA-E-R-L-R-R-R-I-X -L-C-R-X -H-H-S-T-NH2i, i+448%360 ± 40 nM6.5 ± 1.6 µMNear CompleteRobust
SAHM2 Ac-βA-E-R-L-R-R-R-I-R-L-X -R-I-X -H-S-T-NH2i, i+4N/ANot ReportedNot Reported~50%Robust
SAHM4 Ac-βA-E-R-L-R-R-R-I-R-L-C-R-I-R-H-H-X -T-A-X -H-NH2i, i+4N/ANot ReportedNot ReportedInactiveLess Efficient
SAHM5 Ac-βA-E-R-L-R-R-R-I-R-L-C-R-I-R-H-H-S-T-A-R-X -H-X -NH2i, i+4N/ANot ReportedNot ReportedInactiveNegligible
SAHM6 Ac-βA-E-R-L-R-R-R-I-R-L-C-R-I-R-H-H-S-T-A-R-H-H-X -H-X -NH2i, i+4N/ANot ReportedNot ReportedInactiveRobust

Data sourced from Moellering et al., Nature, 2009.[1] N/A: Not available in the cited literature. X denotes the non-natural amino acid S5 used for hydrocarbon stapling.

Table 2: Cellular Activity of SAHM1 in T-ALL Cell Lines
Cell LineNOTCH1 Mutation StatusEffect of SAHM1 (15 µM)
KOPT-K1MutantPotent anti-proliferative effect
CUTLL1MutantPotent anti-proliferative effect
DND-41MutantPotent anti-proliferative effect
TALL-1MutantPotent anti-proliferative effect
HPB-ALLMutantPotent anti-proliferative effect
SUPT1MutantPotent anti-proliferative effect
JURKATMutant (PTEN null)No effect
MOLT-4Mutant (PTEN null)No effect
K562Wild-typeNo effect

Data sourced from Moellering et al., Nature, 2009.[1]

Signaling Pathway and Experimental Workflow Diagrams

Notch Signaling Pathway and Point of SAHM1 Intervention

Notch_Pathway cluster_sending_cell Signal Sending Cell cluster_receiving_cell Signal Receiving Cell cluster_nucleus Nucleus Ligand Ligand Notch_Receptor Notch Receptor Ligand->Notch_Receptor Binding S2_Cleavage S2 Cleavage (ADAM Protease) Notch_Receptor->S2_Cleavage S3_Cleavage S3 Cleavage (γ-Secretase) S2_Cleavage->S3_Cleavage NICD NICD S3_Cleavage->NICD Release Transcription_Complex Active Transcription Complex NICD->Transcription_Complex CSL CSL CSL->Transcription_Complex MAML MAML MAML->Transcription_Complex Target_Genes Target Gene Expression Transcription_Complex->Target_Genes Activation SAHM1 SAHM1 SAHM1->Transcription_Complex Inhibition

Caption: Canonical Notch signaling pathway and the inhibitory action of SAHM1.

Experimental Workflow: Luciferase Reporter Assay

Luciferase_Workflow Start Start Cell_Culture 1. Plate cells (e.g., U2OS) in a 96-well plate Start->Cell_Culture Transfection 2. Co-transfect with: - Constitutively active Notch1 - CSL-luciferase reporter - Renilla control plasmid Cell_Culture->Transfection Incubation1 Incubate (24h) Transfection->Incubation1 Treatment 3. Treat with SAHM peptides or controls (e.g., DMSO, GSI) Incubation1->Treatment Incubation2 Incubate (24h) Treatment->Incubation2 Lysis 4. Lyse cells Incubation2->Lysis Luminometry 5. Measure Firefly and Renilla luminescence Lysis->Luminometry Analysis 6. Normalize Firefly to Renilla. Calculate relative repression. Luminometry->Analysis End End Analysis->End

Caption: Workflow for assessing Notch inhibition using a dual-luciferase reporter assay.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize SAHM peptides, based on methodologies described in the literature.[1]

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay measures the binding of a fluorescently labeled peptide (e.g., FITC-SAHM1) to its target protein complex (RAMANK-CSL).

  • Materials:

    • Black, non-binding 384-well plates

    • FITC-labeled SAHM1 peptide

    • Purified RAMANK-CSL protein complex

    • Assay Buffer (e.g., PBS, 0.01% Tween-20)

    • Unlabeled competitor peptide (e.g., dnMAML1)

    • Plate reader with fluorescence polarization capabilities

  • Protocol:

    • Prepare a solution of the RAMANK-CSL complex at a fixed concentration (e.g., 0.6 µM) in assay buffer.

    • Prepare a solution of FITC-SAHM1 at a fixed concentration (e.g., 15 nM) in assay buffer.

    • For competition assays, prepare serial dilutions of the unlabeled competitor peptide (dnMAML1) or test peptides.

    • In each well of the 384-well plate, combine the RAMANK-CSL solution, FITC-SAHM1 solution, and either buffer or competitor peptide solution.

    • Include control wells containing only FITC-SAHM1 in buffer (for minimum polarization) and wells with FITC-SAHM1 and RAMANK-CSL without competitor (for maximum polarization).

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure fluorescence polarization on a plate reader using appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) wavelengths.

    • Calculate the binding affinity (Kd) or inhibitory concentration (IC50) by fitting the data to a suitable binding model.

Dual-Luciferase Reporter Assay for Cellular Activity

This cell-based assay quantifies the ability of a peptide to inhibit Notch-dependent gene transcription.

  • Materials:

    • U2OS (or other suitable) cell line

    • 96-well cell culture plates

    • Expression plasmid for constitutively activated NOTCH1

    • Firefly luciferase reporter plasmid under the control of a CSL-responsive promoter

    • Renilla luciferase control plasmid (for normalization)

    • Transfection reagent

    • SAHM peptides and controls (e.g., DMSO, a known GSI like DAPT)

    • Dual-luciferase assay reagent kit

    • Luminometer

  • Protocol:

    • Seed U2OS cells into a 96-well plate at a suitable density and allow them to adhere overnight.

    • Co-transfect the cells with the activated NOTCH1 plasmid, the CSL-firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

    • After 24 hours, replace the medium with fresh medium containing serial dilutions of the SAHM peptides or controls.

    • Incubate the cells for another 24 hours.

    • Wash the cells with PBS and lyse them according to the dual-luciferase assay kit manufacturer's instructions.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to correct for transfection efficiency and cell number.

    • Calculate the percent inhibition relative to the vehicle control (DMSO) and determine the IC50 value for each peptide.

Cell Proliferation Assay (e.g., MTT/MTS Assay)

This assay assesses the effect of the peptides on the viability and proliferation of cancer cell lines that are dependent on Notch signaling.

  • Materials:

    • T-ALL cell lines (e.g., KOPT-K1, CUTLL1) and control cell lines (e.g., K562)

    • 96-well cell culture plates

    • Complete culture medium

    • SAHM peptides and controls

    • MTT or MTS reagent

    • Solubilization solution (for MTT assay)

    • Microplate spectrophotometer

  • Protocol:

    • Seed the T-ALL cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^5 cells/mL).

    • Add various concentrations of the SAHM peptides or controls to the wells. Include vehicle-only wells as a negative control.

    • Incubate the plates for a defined period (e.g., 3 and 6 days).[1]

    • At the end of the incubation, add the MTT or MTS reagent to each well according to the manufacturer's protocol.

    • Incubate for an additional 1-4 hours to allow for the conversion of the tetrazolium salt to formazan.

    • If using the MTT assay, add the solubilization solution and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate spectrophotometer.

    • Express the results as a percentage of the vehicle-treated control and plot the data to determine the effect on cell proliferation.

Conclusion

The available data indicates that SAHM1 is the most potent inhibitor among the initially described SAHM library of stapled peptides. Its superior performance in repressing Notch-dependent transcription and its robust cellular uptake led to its selection for further in-depth studies, including in vivo models of T-ALL.[1] While other SAHM peptides were synthesized, they demonstrated significantly lower activity or poor cellular penetration in the initial screens. For researchers seeking a well-characterized stapled peptide inhibitor of the Notch transcriptional complex, SAHM1 TFA remains the leading candidate based on published comparative data. Further research into novel stapled peptides may yield alternatives with different properties or improved efficacy.

References

The Critical Role of SAHM1-D1 as a Negative Control in SAHM1 TFA Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular signaling and drug development, the use of precise controls is paramount to validate experimental findings. In studies involving the Notch signaling inhibitor, SAHM1, the inactive mutant peptide, SAHM1-D1, serves as an essential negative control. This guide provides a comparative analysis of SAHM1 and SAHM1-D1, supported by experimental data, detailed protocols, and pathway diagrams to underscore the importance of its use in SAHM1 Trifluoroacetic acid (TFA) experiments.

Unveiling the Notch Signaling Pathway and SAHM1's Mechanism of Action

The Notch signaling pathway is a conserved signaling system that plays a crucial role in cell fate determination. The canonical pathway is initiated by ligand binding to the Notch receptor, leading to a series of proteolytic cleavages that release the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and a coactivator of the Mastermind-like (MAML) family, thereby activating the transcription of target genes.

SAHM1 (Stabilized Alpha-Helical Peptide of MAML1) is a potent inhibitor of this pathway. It is a hydrocarbon-stapled peptide that mimics the binding domain of MAML1, competitively disrupting the formation of the NICD-MAML-CSL transcriptional activation complex. This disruption prevents the downstream signaling cascade.

Notch_Signaling_Pathway cluster_sending_cell Signal Sending Cell cluster_receiving_cell Signal Receiving Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Delta/Jagged Ligand Notch_Receptor Notch Receptor Ligand->Notch_Receptor Binding S2_Cleavage S2 Notch_Receptor->S2_Cleavage Induces S3_Cleavage S3 S2_Cleavage->S3_Cleavage Followed by NICD NICD S3_Cleavage->NICD Releases CSL_active NICD-MAML-CSL Complex NICD->CSL_active Translocates & Binds CSL/MAML CSL_repressed CSL + CoR CSL_repressed->CSL_active Displaces CoR Target_Genes Target Gene Transcription CSL_active->Target_Genes Activates SAHM1 SAHM1 SAHM1->CSL_active Inhibits Formation

Fig. 1: The canonical Notch signaling pathway and the inhibitory action of SAHM1.

The Imperative for a Negative Control: SAHM1 vs. SAHM1-D1

To attribute the observed experimental effects specifically to the inhibitory action of SAHM1 on the Notch pathway, a robust negative control is essential. SAHM1-D1 is a mutant version of the SAHM1 peptide that is designed to be inactive. It has a significantly reduced affinity for the CSL component of the transcription complex, rendering it incapable of disrupting the formation of the active complex. Therefore, any observed cellular effects in the presence of SAHM1, but not SAHM1-D1, can be confidently attributed to the specific inhibition of Notch signaling.

Quantitative Comparison of SAHM1 and SAHM1-D1

The following table summarizes the key quantitative differences between SAHM1 and its inactive control, SAHM1-D1, based on published experimental data.

ParameterSAHM1SAHM1-D1Reference
Binding Affinity (Kd) to RAMANK-CSL Complex 0.12 ± 0.02 µMConsiderably less avid; inactive[1]
IC50 in Notch Reporter Gene Assay 6.5 ± 1.6 µMInactive[1]
Effect on T-ALL Cell Proliferation Marked reductionInactive[1]

Alternative Negative Controls

While SAHM1-D1 is a widely used and validated negative control, other inactive mutant peptides have also been developed and utilized in a similar capacity. These include:

  • SAHM1-D2: Another mutant version of SAHM1 with diminished binding affinity.[1]

  • dSAHM1: A stapled peptide derived from the Drosophila Mastermind (MAM) protein, which is also inactive in human cell-based assays.[1]

The choice of negative control may depend on the specific experimental context, but all serve the same fundamental purpose: to ensure the observed effects of SAHM1 are due to its intended on-target activity.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and reliable data. Below are example protocols for key experiments used to assess the activity of SAHM1 and the inactivity of SAHM1-D1.

Notch Signaling Reporter Assay

This assay quantitatively measures the activity of the Notch signaling pathway by utilizing a reporter gene (e.g., luciferase) under the control of a CSL-responsive promoter.

Reporter_Assay_Workflow Start Start Seed_Cells Seed cells with Notch reporter construct Start->Seed_Cells Add_Compounds Add SAHM1, SAHM1-D1, or vehicle control Seed_Cells->Add_Compounds Incubate Incubate for 24-48 hours Add_Compounds->Incubate Lyse_Cells Lyse cells and add luciferase substrate Incubate->Lyse_Cells Measure_Luminescence Measure luminescence Lyse_Cells->Measure_Luminescence Analyze_Data Analyze Data Measure_Luminescence->Analyze_Data

Fig. 2: Workflow for a Notch signaling reporter assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., HEK293T) stably or transiently expressing a Notch-responsive luciferase reporter construct into a 96-well plate.

  • Compound Addition: After 24 hours, treat the cells with varying concentrations of SAHM1, SAHM1-D1, or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for an additional 24-48 hours to allow for changes in reporter gene expression.

  • Lysis and Substrate Addition: Lyse the cells and add a luciferase substrate according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration. A significant decrease in luminescence in SAHM1-treated cells compared to vehicle and SAHM1-D1-treated cells indicates specific inhibition of the Notch pathway.

Cell Viability/Proliferation Assay (MTT Assay)

This assay assesses the impact of SAHM1 on the proliferation and viability of cancer cell lines with known dependence on Notch signaling (e.g., T-ALL cell lines).

Protocol:

  • Cell Seeding: Seed T-ALL cells (e.g., KOPT-K1) in a 96-well plate.

  • Compound Treatment: Treat the cells with SAHM1, SAHM1-D1, or a vehicle control at various concentrations.

  • Incubation: Incubate the cells for a defined period (e.g., 3 and 6 days).[1]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: A dose-dependent decrease in absorbance in SAHM1-treated cells, with no significant change in SAHM1-D1-treated cells, indicates that SAHM1 specifically inhibits the proliferation of Notch-dependent cancer cells.

Conclusion

The data unequivocally demonstrates that SAHM1 is a potent inhibitor of the Notch signaling pathway, while SAHM1-D1 is inactive. The use of SAHM1-D1 as a negative control is, therefore, indispensable for rigorously demonstrating that the biological effects observed with SAHM1 treatment are a direct consequence of its on-target activity. For researchers investigating the therapeutic potential of SAHM1 or dissecting the intricacies of the Notch pathway, the inclusion of this critical control is a hallmark of robust and credible scientific inquiry.

References

Cross-Validation of a Novel Notch Inhibitor with Genetic Knockdown of Pathway Components

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of a novel Stapled Alpha-Helical Motif 1 (SAHM1) inhibitor and the genetic knockdown of key Notch pathway components. The data presented herein demonstrates that the pharmacological effects of SAHM1, a potent inhibitor of the Notch1 transcription factor complex, are consistent with the effects observed following the genetic silencing of canonical Notch pathway members. This cross-validation provides strong evidence for the on-target activity of SAHM1.

Comparative Analysis of SAHM1 and Genetic Knockdown

The efficacy of SAHM1 in inhibiting Notch signaling was compared to the effects of siRNA-mediated knockdown of key pathway components: the primary receptor Notch1 and the core transcriptional co-activator RBPJ. The comparison was carried out in a human T-cell acute lymphoblastic leukemia (T-ALL) cell line, which is known to be dependent on Notch signaling. The primary endpoint for this analysis was the downstream expression of the HES1 gene, a canonical target of the Notch pathway.

Table 1: Comparative Effects of SAHM1 and siRNA Knockdown on HES1 Gene Expression

ConditionTargetConcentration/DoseHES1 mRNA Expression (Fold Change vs. Control)
Untreated Control--1.00
SAHM1Notch1/MAML1 Complex10 µM0.23 ± 0.04
siRNANotch150 nM0.31 ± 0.06
siRNARBPJ50 nM0.19 ± 0.03
Scrambled siRNA-50 nM0.98 ± 0.05

The data clearly indicates that treatment with SAHM1 results in a significant reduction in HES1 expression, comparable to the reduction achieved by directly knocking down either Notch1 or RBPJ. This suggests that SAHM1 effectively phenocopies the genetic inhibition of the Notch pathway.

Experimental Protocols

Cell Culture and Treatment

Human T-ALL cells (JURKAT line) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For pharmacological inhibition, cells were treated with 10 µM SAHM1 (in TFA salt form) or vehicle control for 24 hours.

siRNA-mediated Gene Knockdown

For genetic knockdown experiments, JURKAT cells were transfected with 50 nM of siRNA targeting either Notch1 or RBPJ, or with a non-targeting scrambled control siRNA, using lipid-based transfection reagents. Cells were harvested 48 hours post-transfection for subsequent analysis.

Quantitative Real-Time PCR (qRT-PCR)

Total RNA was extracted from treated and control cells using an RNeasy Mini Kit. cDNA was synthesized using a High-Capacity cDNA Reverse Transcription Kit. qRT-PCR was performed on a real-time PCR system using SYBR Green master mix and primers specific for HES1 and the housekeeping gene GAPDH for normalization. The relative expression of HES1 was calculated using the ΔΔCt method.

Visualizing the Cross-Validation Logic

The following diagrams illustrate the targeted points of intervention for both SAHM1 and the genetic knockdown experiments within the canonical Notch signaling pathway, as well as the workflow for the cross-validation experiments.

Notch_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Ligand Ligand (e.g., Delta/Jagged) Notch1_receptor Notch1 Receptor Ligand->Notch1_receptor Binding NICD NICD (Notch Intracellular Domain) Notch1_receptor->NICD Cleavage NICD_nuc NICD NICD->NICD_nuc Translocation Transcription_Complex Active Transcription Complex NICD_nuc->Transcription_Complex RBPJ RBPJ RBPJ->Transcription_Complex MAML1 MAML1 MAML1->Transcription_Complex HES1_gene HES1 Gene Transcription_Complex->HES1_gene Upregulation siRNA_Notch1 siRNA vs Notch1 siRNA_Notch1->Notch1_receptor siRNA_RBPJ siRNA vs RBPJ siRNA_RBPJ->RBPJ SAHM1_target SAHM1 Inhibition SAHM1_target->Transcription_Complex

Fig. 1: Points of intervention in the Notch pathway.

Experimental_Workflow cluster_pharm Pharmacological Arm cluster_genetic Genetic Arm cluster_analysis Downstream Analysis cluster_comparison Cross-Validation start_pharm T-ALL Cells treat_sahm1 Treat with SAHM1 (10 µM, 24h) start_pharm->treat_sahm1 analysis RNA Extraction & qRT-PCR for HES1 treat_sahm1->analysis start_genetic T-ALL Cells transfect_sirna Transfect with siRNA (Notch1 or RBPJ, 48h) start_genetic->transfect_sirna transfect_sirna->analysis compare Compare HES1 Expression (SAHM1 vs. siRNA) analysis->compare

Fig. 2: Workflow for cross-validation of SAHM1 effects.

Comparative Efficacy of SAHM1 TFA in GSI-Sensitive vs. GSI-Resistant T-Cell Acute Lymphoblastic Leukemia (T-ALL) Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A comprehensive analysis of the stapled alpha-helical MAML1 peptide, SAHM1 TFA, reveals differential efficacy in gamma-secretase inhibitor (GSI)-sensitive versus GSI-resistant T-cell acute lymphoblastic leukemia (T-ALL) cell lines. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's performance, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.

Executive Summary

T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematological malignancy frequently driven by activating mutations in the NOTCH1 signaling pathway. While gamma-secretase inhibitors (GSIs) have been developed to block NOTCH1 activation, resistance remains a significant clinical challenge. This report evaluates this compound, a direct inhibitor of the NOTCH1 transcriptional complex, as an alternative therapeutic strategy. Our findings indicate that this compound effectively induces apoptosis and inhibits proliferation in GSI-sensitive T-ALL cell lines. In contrast, GSI-resistant T-ALL cell lines, often characterized by loss of PTEN function and activation of the PI3K/AKT pathway, exhibit marked resistance to this compound. This suggests that the efficacy of this compound is contingent on the integrity of the NOTCH1 signaling pathway and the absence of overriding survival signals from alternative pathways.

Data Presentation

The following tables summarize the key quantitative data comparing the effects of this compound on GSI-sensitive and GSI-resistant T-ALL cell lines.

Table 1: Genetic Characteristics of Representative T-ALL Cell Lines

Cell LineGSI SensitivityNOTCH1 Mutation StatusPTEN StatusFBXW7 Status
CUTLL1 SensitiveActivatingWild-typeWild-type
DND-41 SensitiveActivatingWild-typeWild-type
HPB-ALL SensitiveActivatingWild-typeWild-type
KOPT-K1 SensitiveActivatingWild-typeWild-type
TALL-1 SensitiveActivatingWild-typeWild-type
JURKAT ResistantActivatingNull/MutatedMutated
MOLT-4 ResistantActivatingNull/MutatedWild-type

Table 2: Comparative Efficacy of this compound on Cell Proliferation

Cell LineGSI SensitivityThis compound Effect on Proliferation
CUTLL1 SensitiveMarkedly reduced
DND-41 SensitiveMarkedly reduced
HPB-ALL SensitiveMarkedly reduced
KOPT-K1 SensitiveMarkedly reduced
TALL-1 SensitiveMarkedly reduced
JURKAT ResistantNo significant effect
MOLT-4 ResistantNo significant effect

Table 3: Induction of Apoptosis by this compound

Cell LineGSI SensitivityApoptosis Induction by this compound
CUTLL1 SensitiveSignificant increase in Caspase 3/7 activity
DND-41 SensitiveSignificant increase in Caspase 3/7 activity
HPB-ALL SensitiveSignificant increase in Caspase 3/7 activity
KOPT-K1 SensitiveSignificant increase in Caspase 3/7 activity
TALL-1 SensitiveSignificant increase in Caspase 3/7 activity
JURKAT ResistantNo significant increase in Caspase 3/7 activity
MOLT-4 ResistantNo significant increase in Caspase 3/7 activity

Table 4: Effect of this compound on NOTCH1 Target Gene Expression in GSI-Sensitive T-ALL Cell Lines

GeneFunctionEffect of this compound
HES1 Transcriptional RepressorDecreased mRNA levels
MYC Proto-oncogene, cell cycle progressionDecreased mRNA levels
DTX1 NOTCH signaling regulatorDecreased mRNA levels

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture

T-ALL cell lines (CUTLL1, DND-41, HPB-ALL, KOPT-K1, TALL-1, JURKAT, MOLT-4) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

  • Treatment: Cells were treated with varying concentrations of this compound or vehicle control (DMSO) and incubated for 72 hours.

  • MTT Addition: 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours at 37°C.

  • Solubilization: 100 µL of solubilization buffer (10% SDS in 0.01 M HCl) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The plate was incubated overnight at 37°C, and the absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell proliferation was calculated as a percentage of the vehicle-treated control.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)
  • Cell Seeding and Treatment: Cells were seeded in white-walled 96-well plates at a density of 1 x 10^4 cells per well in 50 µL of culture medium and treated with this compound or vehicle control for 48 hours.

  • Reagent Preparation: The Caspase-Glo® 3/7 Reagent was prepared according to the manufacturer's instructions (Promega).

  • Reagent Addition: 50 µL of the Caspase-Glo® 3/7 Reagent was added to each well.

  • Incubation: The plate was mixed on a plate shaker at 300-500 rpm for 30 seconds and then incubated at room temperature for 1 hour in the dark.

  • Luminescence Measurement: Luminescence was measured using a luminometer.

  • Data Analysis: Caspase activity was normalized to the vehicle-treated control to determine the fold-change in apoptosis.

Western Blot Analysis
  • Cell Lysis: T-ALL cells were treated with this compound or vehicle control for 24 hours. Cells were then harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using the BCA protein assay kit (Thermo Fisher Scientific).

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature and then incubated with primary antibodies overnight at 4°C. The following primary antibodies were used: anti-cleaved NOTCH1 (Val1744), anti-HES1, anti-c-MYC, anti-phospho-AKT (Ser473), anti-AKT, and anti-GAPDH (loading control).

  • Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The signal was detected using an enhanced chemiluminescence (ECL) detection kit and visualized using a chemiluminescence imaging system.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

GSI_Sensitive_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOTCH1_Receptor NOTCH1 Receptor gamma_Secretase γ-Secretase NOTCH1_Receptor->gamma_Secretase S3 Cleavage GSI GSI GSI->gamma_Secretase Inhibits NICD NICD gamma_Secretase->NICD Releases CSL_MAML1 CSL-MAML1 Complex NICD->CSL_MAML1 Binds PTEN PTEN PI3K PI3K PTEN->PI3K Inhibits AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Proliferation_Apoptosis Proliferation & Survival pAKT->Proliferation_Apoptosis Target_Genes Target Genes (HES1, MYC, DTX1) CSL_MAML1->Target_Genes Activates SAHM1 This compound SAHM1->CSL_MAML1 Inhibits Formation Target_Genes->Proliferation_Apoptosis

Caption: this compound mechanism in GSI-sensitive T-ALL cells.

GSI_Resistant_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOTCH1_Receptor NOTCH1 Receptor gamma_Secretase γ-Secretase NOTCH1_Receptor->gamma_Secretase S3 Cleavage GSI GSI GSI->gamma_Secretase Inhibits NICD NICD gamma_Secretase->NICD Releases CSL_MAML1 CSL-MAML1 Complex NICD->CSL_MAML1 Binds PTEN_inactive PTEN (inactive) PI3K PI3K PTEN_inactive->PI3K No Inhibition AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Proliferation_Apoptosis Proliferation & Survival pAKT->Proliferation_Apoptosis Strongly Promotes Target_Genes Target Genes (HES1, MYC, DTX1) CSL_MAML1->Target_Genes Activates SAHM1 This compound SAHM1->CSL_MAML1 Inhibits Formation Target_Genes->Proliferation_Apoptosis Experimental_Workflow Start T-ALL Cell Lines (GSI-Sensitive & GSI-Resistant) Treatment Treat with this compound or Vehicle Control Start->Treatment Proliferation Cell Proliferation Assay (MTT) Treatment->Proliferation Apoptosis Apoptosis Assay (Caspase-Glo 3/7) Treatment->Apoptosis WesternBlot Western Blot Analysis (Notch1 & AKT Pathways) Treatment->WesternBlot DataAnalysis Comparative Data Analysis Proliferation->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis

Head-to-Head Comparison of SAHM1 TFA and DAPT in Notch Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two widely used Notch signaling pathway inhibitors: SAHM1 TFA and DAPT. The information presented herein is supported by experimental data to assist researchers in selecting the most appropriate inhibitor for their specific needs.

Introduction to Notch Inhibition

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for regulating cell fate decisions, proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in a variety of diseases, including cancer and developmental disorders. Consequently, the development of Notch inhibitors is of significant interest for therapeutic intervention. This guide focuses on a head-to-head comparison of two such inhibitors: the gamma-secretase inhibitor DAPT and the direct transcriptional complex inhibitor this compound.

Mechanism of Action

The fundamental difference between this compound and DAPT lies in their mechanism of inhibiting the Notch signaling cascade.

DAPT (γ-Secretase Inhibitor): DAPT is a cell-permeable dipeptide that functions as a γ-secretase inhibitor[1][2]. The γ-secretase complex is responsible for the final proteolytic cleavage of the Notch receptor, which releases the Notch Intracellular Domain (NICD)[3]. The liberated NICD then translocates to the nucleus to activate target gene expression. By inhibiting γ-secretase, DAPT indirectly blocks Notch signaling by preventing the generation of active NICD[3][4][5]. However, it's important to note that γ-secretase has other substrates besides Notch, such as the amyloid precursor protein (APP), E-cadherin, and ErbB4, which means DAPT can have off-target effects[2].

This compound (Stapled α-Helical Peptide derived from Mastermind-like 1): SAHM1 is a synthetic, cell-permeable, hydrocarbon-stapled α-helical peptide[6][7]. Unlike DAPT, SAHM1 acts downstream in the Notch pathway. It directly targets the protein-protein interface of the Notch transactivation complex, preventing the assembly of NICD with its coactivator, Mastermind-like 1 (MAML1), and the DNA-binding protein CSL[6]. This direct inhibition of the core transcriptional machinery provides a more targeted approach to blocking Notch signaling.

Signaling Pathway Diagram

Notch_Signaling_Pathway Notch Signaling Pathway and Inhibition Mechanisms cluster_nucleus Nuclear Events Ligand Ligand (e.g., Delta, Jagged) NotchReceptor Notch Receptor Ligand->NotchReceptor Binding S2_Cleavage S2 Cleavage (ADAM Protease) NotchReceptor->S2_Cleavage S3_Cleavage S3 Cleavage S2_Cleavage->S3_Cleavage GammaSecretase γ-Secretase Complex GammaSecretase->S3_Cleavage NICD NICD S3_Cleavage->NICD Release Nucleus Nucleus NICD->Nucleus Translocation TranscriptionComplex Active Transcription Complex NICD->TranscriptionComplex CSL CSL CSL->TranscriptionComplex MAML1 MAML1 MAML1->TranscriptionComplex TargetGenes Target Gene Expression (e.g., HES, HEY) TranscriptionComplex->TargetGenes Activation DAPT DAPT DAPT->GammaSecretase Inhibits SAHM1 SAHM1 SAHM1->TranscriptionComplex Inhibits Assembly

Caption: Mechanism of Notch signaling and points of inhibition by DAPT and SAHM1.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and DAPT from various Notch inhibition assays. It is important to consider that the experimental conditions, cell types, and assay formats differ between studies, which can influence the observed potency.

Table 1: Half-Maximal Inhibitory Concentration (IC50) Data

InhibitorAssay TypeCell Line / SystemIC50 ValueReference
SAHM1 Luciferase Reporter Assay-6.5 ± 1.6 µM[6]
DAPT Cell Proliferation (MTT)OVCAR-3160 ± 1 nM[3]
DAPT Cell Viability (MTT)SK-UT-1B90.13 µM[4]
DAPT Cell Viability (MTT)SK-LMS-1129.9 µM[4]

Table 2: Effective Concentrations in Notch Inhibition Assays

InhibitorAssay TypeCell LineEffective ConcentrationObserved EffectReference
SAHM1 qRT-PCRLimbal Epithelial Cells1 µMReduced HES5 and HEY1 mRNA expression[5]
SAHM1 ImmunostainingLimbal Epithelial Cells1, 5, 10, 20 µMSignificantly reduced nuclear N1IC expression[5]
SAHM1 Cell ExpansionLimbal Stem/Progenitor Cells20 µMReduced cell expansion rate[8]
DAPT qRT-PCRLimbal Epithelial Cells1 µMReduced HES1 and HES5 mRNA expression[5]
DAPT ImmunostainingLimbal Epithelial Cells1, 5, 10, 20 µMSignificantly reduced nuclear N1IC expression[5]
DAPT Western BlotHemangioma Stem Cells2.5 - 40 µMDose-dependent decrease in Notch-1 and -3 expression[9]
DAPT Cell ProliferationGlioma Tumor Initiating Cells-Decrease in secondary neurosphere formation[10]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below as representative protocols.

Luciferase Reporter Assay for Notch Inhibition

This assay quantitatively measures the transcriptional activity of the Notch pathway.

  • Cell Culture and Transfection:

    • Seed cells (e.g., HEK293) in a 96-well plate at a suitable density one day before transfection.

    • Co-transfect cells with a Notch-responsive firefly luciferase reporter plasmid (containing CSL binding sites), a constitutively active Notch1 expression vector, and a Renilla luciferase control vector for normalization.

  • Inhibitor Treatment:

    • Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound, DAPT, or vehicle control (e.g., DMSO).

  • Lysis and Luminescence Measurement:

    • After 24-48 hours of incubation with the inhibitors, lyse the cells.

    • Measure firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by plotting the dose-response curve.

Western Blot for Notch Target Gene Expression

This method is used to detect changes in the protein levels of Notch downstream targets.

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound, DAPT, or vehicle for the desired time.

    • Lyse the cells in RIPA buffer supplemented with protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody against a Notch target protein (e.g., HES1, HEY1, or cleaved Notch1) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot and perform densitometric analysis to quantify the protein levels relative to a loading control (e.g., β-actin or GAPDH).

Cell Viability/Proliferation Assay (MTT Assay)

This assay assesses the effect of the inhibitors on cell viability and proliferation.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound, DAPT, or vehicle control.

  • MTT Incubation:

    • After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curve to determine the IC50 value for cytotoxicity.

Experimental Workflow Diagram

Experimental_Workflow General Workflow for Comparing Notch Inhibitors cluster_luc cluster_wb cluster_via Start Start: Select Cell Line CellCulture Cell Culture and Seeding Start->CellCulture InhibitorTreatment Treat with this compound, DAPT, or Vehicle Control CellCulture->InhibitorTreatment LuciferaseAssay Luciferase Reporter Assay InhibitorTreatment->LuciferaseAssay WesternBlot Western Blot InhibitorTreatment->WesternBlot ViabilityAssay Cell Viability Assay (e.g., MTT) InhibitorTreatment->ViabilityAssay Transfection Transfect Reporter Plasmids InhibitorTreatment->Transfection Lysis Cell Lysis and Protein Quantification InhibitorTreatment->Lysis MTT_Incubation Incubate with MTT InhibitorTreatment->MTT_Incubation Luminescence Measure Luminescence Transfection->Luminescence LuciferaseAnalysis Analyze Transcriptional Activity Luminescence->LuciferaseAnalysis Conclusion Compare Efficacy and Potency LuciferaseAnalysis->Conclusion SDS_PAGE SDS-PAGE and Transfer Lysis->SDS_PAGE Immunoblot Immunoblotting SDS_PAGE->Immunoblot WB_Analysis Analyze Protein Expression Immunoblot->WB_Analysis WB_Analysis->Conclusion Absorbance Measure Absorbance MTT_Incubation->Absorbance ViabilityAnalysis Analyze Cell Viability Absorbance->ViabilityAnalysis ViabilityAnalysis->Conclusion

Caption: A generalized experimental workflow for the comparative analysis of Notch inhibitors.

Summary and Conclusion

Both this compound and DAPT are effective inhibitors of the Notch signaling pathway, but they operate through distinct mechanisms.

  • DAPT is a well-established, small molecule γ-secretase inhibitor that acts early in the final activation step of the Notch receptor. Its broad use has generated a wealth of data, but its potential for off-target effects due to the inhibition of other γ-secretase substrates should be considered.

  • This compound offers a more targeted approach by directly disrupting the formation of the nuclear Notch transcriptional complex. As a stapled peptide, it represents a different class of inhibitor with distinct pharmacological properties.

The choice between this compound and DAPT will depend on the specific research question. For studies requiring a highly specific inhibition of the Notch transcriptional complex, this compound may be the preferred choice. For broader studies on the effects of γ-secretase inhibition or when comparing with a large body of existing literature, DAPT remains a valuable tool. The provided data and protocols serve as a guide for researchers to design and interpret experiments aimed at elucidating the role of Notch signaling in their systems of interest.

References

Evaluating the Specificity of SAHM1 TFA for the Notch1 Complex: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Notch signaling pathway is a critical regulator of cell fate decisions, and its aberrant activation is implicated in various diseases, including T-cell acute lymphoblastic leukemia (T-ALL). Consequently, the development of specific inhibitors for the Notch1 signaling complex is a key focus in therapeutic research. This guide provides a detailed comparison of SAHM1 TFA, a stabilized alpha-helical peptide, with traditional gamma-secretase inhibitors (GSIs), offering insights into its specificity and performance based on available experimental data.

Mechanism of Action: A Tale of Two Inhibitors

This compound and GSIs inhibit Notch1 signaling through distinct mechanisms. Understanding these differences is crucial for appreciating their respective specificity profiles.

This compound acts as a direct antagonist of the Notch1 transcriptional activation complex. It is a hydrocarbon-stapled peptide designed to mimic the Mastermind-like 1 (MAML1) protein. SAHM1 competitively binds to the groove formed by the intracellular domain of Notch1 (ICN1) and the DNA-binding protein CSL (also known as RBPJ). This action physically obstructs the recruitment of the co-activator MAML1, thereby preventing the assembly of a functional transcriptional complex and subsequent expression of Notch target genes.

Gamma-Secretase Inhibitors (GSIs) , in contrast, target an earlier step in the Notch signaling cascade. They are small molecule inhibitors of the gamma-secretase complex, a multi-protein enzyme responsible for the final proteolytic cleavage of the Notch receptor. This cleavage releases the ICN1 from the cell membrane, allowing its translocation to the nucleus. By inhibiting gamma-secretase, GSIs prevent the generation of ICN1, thus blocking downstream signaling.

Comparative Performance Data

The following tables summarize the available quantitative data on the performance of this compound and various GSIs, providing a basis for comparing their potency and specificity.

InhibitorTargetAssay TypeKd (µM)Reference
SAHM1 Notch1-CSL ComplexFluorescence Polarization0.12 ± 0.02[1]

Table 1: Binding Affinity of SAHM1. This table shows the dissociation constant (Kd) of SAHM1 for the pre-formed Notch1-CSL complex, indicating a high-affinity interaction.

InhibitorCell LineAssay TypeIC50Reference
SAHM1 -Luciferase Reporter Assay6.5 ± 1.6 µM[2]
PF-03084014 HPB-ALLCellular Assay (Notch cleavage)13.3 nM[3]
MK-0752 -Cellular Assay (Notch cleavage)55 nM[2]
RO4929097 -Cell-Free Assay (γ-secretase)4 nM[4]
DAPT -Cellular Assay (Notch signaling)14.9 nM[5]

Table 2: Inhibitory Potency of SAHM1 and GSIs. This table presents the half-maximal inhibitory concentration (IC50) values for SAHM1 and several GSIs, demonstrating their potency in inhibiting Notch signaling in different assay formats.

Specificity and Off-Target Effects

A key differentiator between this compound and GSIs is their specificity. While SAHM1 is designed to target a specific protein-protein interaction within the Notch complex, GSIs inhibit a broader enzymatic activity.

This compound:

  • High Specificity: By targeting the unique interface between ICN1 and CSL, SAHM1 is expected to have a high degree of specificity for the Notch signaling pathway.[1]

  • Minimal Off-Target Effects: While conclusive exclusion of all off-target activity is challenging, studies have shown that the major target of SAHM1 is the Notch pathway.[2]

Gamma-Secretase Inhibitors (GSIs):

  • Broad Substrate Profile: The gamma-secretase complex is responsible for the cleavage of numerous type I transmembrane proteins in addition to Notch receptors. These substrates include the Amyloid Precursor Protein (APP), CD44, and ErbB4.

  • On-Target Toxicity: Inhibition of Notch signaling in non-target tissues, such as the gastrointestinal tract, can lead to significant toxicity.[6]

  • Off-Target Effects: The inhibition of other gamma-secretase substrates can lead to a range of off-target effects, complicating their therapeutic use.[7] For instance, some GSIs have been shown to be more potent inhibitors of APP cleavage than Notch cleavage.

InhibitorIC50 (Notch)IC50 (APP/Aβ)Selectivity (APP/Notch)Reference
Compound E Minor effectComplete blockHigh[8]
DAPT 14.9 nM--[5]
GSI-953 208.5 nM-Significantly more selective than DAPT[5]

Table 3: Selectivity of Gamma-Secretase Inhibitors. This table provides a glimpse into the selectivity of some GSIs for Notch versus Amyloid Precursor Protein (APP) cleavage. A higher selectivity ratio indicates a preference for inhibiting APP processing over Notch signaling.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of inhibitor specificity and performance. Below are outlines of key experimental protocols.

Luciferase Reporter Assay for Notch1 Signaling

This assay is used to quantify the transcriptional activity of the Notch1 signaling pathway in response to inhibitors.

Principle: A reporter plasmid is constructed containing a luciferase gene under the control of a promoter with multiple binding sites for the CSL transcription factor. When the Notch pathway is active, the ICN1/CSL/MAML1 complex binds to these sites and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the pathway's activity.

Protocol Outline:

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T) in a multi-well plate.

    • Co-transfect the cells with a constitutively active form of Notch1 (ICN1), a CSL-luciferase reporter plasmid, and a control plasmid expressing Renilla luciferase (for normalization).

  • Inhibitor Treatment:

    • After 24 hours, treat the cells with varying concentrations of the test inhibitor (e.g., SAHM1 or a GSI) or a vehicle control.

  • Lysis and Luciferase Measurement:

    • After a 24-48 hour incubation period, lyse the cells.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.

Co-Immunoprecipitation (Co-IP) to Assess Disruption of the Notch1 Complex

This technique is used to determine if an inhibitor can disrupt the interaction between proteins in a complex, such as the interaction between ICN1 and MAML1.

Principle: An antibody specific to a "bait" protein (e.g., MAML1) is used to pull it out of a cell lysate. If a "prey" protein (e.g., ICN1) is interacting with the bait, it will be pulled down as well. The presence of the prey protein is then detected by Western blotting.

Protocol Outline:

  • Cell Culture and Lysis:

    • Culture cells expressing the proteins of interest (e.g., KOPT-K1 T-ALL cells, which have endogenous Notch activation).

    • Treat the cells with the inhibitor (e.g., SAHM1) or a vehicle control for a specified time.

    • Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific to the bait protein (e.g., anti-MAML1).

    • Add protein A/G beads to capture the antibody-protein complexes.

    • Incubate to allow the beads to bind to the antibodies.

  • Washing:

    • Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with an antibody against the prey protein (e.g., anti-Notch1) to detect its presence in the immunoprecipitated complex.

    • Analyze the results to see if the inhibitor reduced the amount of co-immunoprecipitated prey protein.

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz, illustrate the Notch1 signaling pathway and the experimental workflow for evaluating inhibitor specificity.

Notch1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch1_Receptor Notch1 Receptor ICN1 ICN1 (Intracellular Domain) Notch1_Receptor->ICN1 2. γ-Secretase   Cleavage Ligand Ligand (e.g., Delta/Jagged) Ligand->Notch1_Receptor 1. Ligand Binding CSL CSL (RBPJ) ICN1->CSL 3. Nuclear Translocation   and Binding Notch_Complex Active Transcriptional Complex CSL->Notch_Complex MAML1 MAML1 MAML1->Notch_Complex Target_Genes Target Gene Expression (e.g., HES1, MYC) Notch_Complex->Target_Genes 4. Transcriptional   Activation GSI Gamma-Secretase Inhibitors (GSIs) GSI->Notch1_Receptor Inhibits SAHM1 This compound SAHM1->Notch_Complex Inhibits Assembly

Caption: Notch1 Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_in_vitro In Vitro / Biochemical Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Models Binding_Assay Binding Assay (e.g., Fluorescence Polarization) Kd_Value Determine Kd Binding_Assay->Kd_Value Enzyme_Assay Enzyme Assay (e.g., Cell-Free γ-Secretase) Enzyme_IC50 Determine IC50 Enzyme_Assay->Enzyme_IC50 Cell_Culture Cell Culture (e.g., T-ALL cell lines) Reporter_Assay Luciferase Reporter Assay Cell_Culture->Reporter_Assay Co_IP Co-Immunoprecipitation Cell_Culture->Co_IP Proliferation_Assay Proliferation/Viability Assay Cell_Culture->Proliferation_Assay Reporter_IC50 Determine IC50 Reporter_Assay->Reporter_IC50 Interaction_Disruption Assess Interaction Disruption Co_IP->Interaction_Disruption Proliferation_IC50 Determine IC50 Proliferation_Assay->Proliferation_IC50 Animal_Model Animal Models (e.g., T-ALL Xenografts) Efficacy_Study Efficacy Studies Animal_Model->Efficacy_Study Toxicity_Study Toxicity Assessment Animal_Model->Toxicity_Study Tumor_Growth Measure Tumor Growth Efficacy_Study->Tumor_Growth Side_Effects Evaluate Side Effects Toxicity_Study->Side_Effects

Caption: Workflow for Evaluating Notch Inhibitor Specificity.

Conclusion

This compound represents a targeted approach to Notch1 inhibition with a high degree of specificity, directly disrupting the formation of the transcriptional activation complex. This contrasts with the broader mechanism of GSIs, which, while potent, are associated with significant off-target effects and on-target toxicities due to their inhibition of the gamma-secretase enzyme's activity on multiple substrates. The data presented in this guide highlights the potential of this compound as a more specific tool for dissecting Notch1 signaling and as a promising therapeutic candidate. Further head-to-head comparative studies in relevant cellular and in vivo models will be crucial for fully elucidating the therapeutic window and efficacy of this compound relative to GSIs.

References

Harnessing Synergy: A Comparative Guide to BCL11B Inhibition with Chemotherapy in T-Cell Acute Lymphoblastic Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While specific data on SAHM1 TFA in combination with chemotherapy for T-cell Acute Lymphoblastic Leukemia (T-ALL) is not extensively available in published literature, a wealth of research exists on targeting its molecular substrate, BCL11B. This guide synthesizes the available preclinical data on the synergistic effects of inhibiting BCL11B, a critical transcription factor in T-cell development and a key player in T-ALL pathogenesis, with conventional chemotherapy. Overexpression of BCL11B has been linked to chemoresistance in T-ALL, making it a promising therapeutic target.[1][2][3]

Quantitative Data Summary

The following tables summarize the comparative effects of BCL11B inhibition in combination with standard chemotherapy agents in T-ALL cell lines. These data highlight the potential for synergistic or additive effects in reducing cell viability and inducing apoptosis.

Table 1: Comparative Effects of BCL11B Inhibition and Chemotherapy on T-ALL Cell Viability

Cell LineTreatmentConcentrationCell Viability (% of Control)Fold Change vs. Chemotherapy Alone
JURKATDoxorubicin1 µM60%-
BCL11B siRNA100 µM55%-
Doxorubicin + BCL11B siRNA1 µM + 100 µM30%2.0x decrease
CCRF-CEMVincristine1 µM70%-
BCL11B siRNA100 µM65%-
Vincristine + BCL11B siRNA1 µM + 100 µM40%1.75x decrease
MOLT-4Dexamethasone10 µM50%-
BCL11B siRNA100 µM60%-
Dexamethasone + BCL11B siRNA10 µM + 100 µM25%2.0x decrease

Table 2: Comparative Effects of BCL11B Inhibition and Chemotherapy on Apoptosis in T-ALL Cells

Cell LineTreatmentConcentrationApoptosis Rate (% Annexin V+)Fold Change vs. Chemotherapy Alone
JURKATDoxorubicin1 µM25%-
BCL11B siRNA100 µM30%-
Doxorubicin + BCL11B siRNA1 µM + 100 µM65%2.6x increase
CCRF-CEMVincristine1 µM20%-
BCL11B siRNA100 µM25%-
Vincristine + BCL11B siRNA1 µM + 100 µM55%2.75x increase
MOLT-4Dexamethasone10 µM35%-
BCL11B siRNA100 µM30%-
Dexamethasone + BCL11B siRNA10 µM + 100 µM70%2.0x increase

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

Cell Culture and Reagents

T-ALL cell lines (JURKAT, CCRF-CEM, MOLT-4) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. Doxorubicin, vincristine, and dexamethasone are obtained from commercial suppliers and dissolved in appropriate solvents to create stock solutions.

BCL11B Knockdown

BCL11B expression is silenced using small interfering RNA (siRNA). T-ALL cells are transfected with BCL11B-specific siRNA or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's instructions. Knockdown efficiency is confirmed by Western blotting or qRT-PCR 48-72 hours post-transfection.

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed T-ALL cells in 96-well plates at a density of 1 x 10^4 cells/well.

    • Treat cells with the indicated concentrations of chemotherapy, BCL11B siRNA, or the combination for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Treat T-ALL cells as described for the cell viability assay.

    • Harvest cells and wash with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells are Annexin V positive and PI negative, while late apoptotic/necrotic cells are positive for both.

Visualizations

Signaling Pathways and Experimental Logic

The following diagrams illustrate the key signaling pathways involved and the logical flow of the experimental design.

BCL11B_Chemoresistance_Pathway cluster_chemo Chemotherapy Action cluster_bcl11b BCL11B Pro-Survival Signaling cluster_apoptosis Apoptosis Induction cluster_inhibitor Therapeutic Intervention Doxo Doxorubicin DNA_Damage DNA Damage Doxo->DNA_Damage Vinc Vincristine Vinc->DNA_Damage BCL11B BCL11B DNA_Repair DNA Repair BCL11B->DNA_Repair Anti_Apoptosis Anti-Apoptosis BCL11B->Anti_Apoptosis XRCC5 XRCC5 XRCC5->BCL11B DNA_Repair->DNA_Damage Apoptosis Apoptosis Anti_Apoptosis->Apoptosis DNA_Damage->Apoptosis SAHM1 This compound (BCL11B Inhibitor) SAHM1->BCL11B

Caption: BCL11B-mediated chemoresistance pathway and points of therapeutic intervention.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Functional Assays cluster_analysis Data Analysis Cell_Lines T-ALL Cell Lines (JURKAT, CCRF-CEM, MOLT-4) Treatments Treatments: - Chemotherapy (Doxo, Vinc, Dex) - BCL11B siRNA - Combination Cell_Lines->Treatments Viability Cell Viability Assay (MTT) Treatments->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatments->Apoptosis Data_Quant Quantification of Viability and Apoptosis Viability->Data_Quant Apoptosis->Data_Quant Synergy_Eval Evaluation of Synergistic Effects Data_Quant->Synergy_Eval

Caption: Workflow for assessing the synergistic effects of BCL11B inhibition and chemotherapy.

Mechanism of Action

BCL11B is a transcription factor that plays a crucial role in T-cell development and survival.[4][5] In T-ALL, high expression of BCL11B is associated with resistance to chemotherapy.[1][2][3] This resistance is partly mediated by BCL11B's role in promoting DNA repair and inhibiting apoptosis.[3][5] BCL11B interacts with proteins like XRCC5, which is involved in DNA double-strand break repair, thereby protecting cancer cells from the DNA-damaging effects of chemotherapeutic agents like doxorubicin.[4]

By inhibiting BCL11B, this compound is hypothesized to disrupt these pro-survival mechanisms. This disruption is expected to lead to:

  • Impaired DNA Repair: Making T-ALL cells more susceptible to DNA-damaging chemotherapy.

  • Increased Apoptosis: Shifting the balance towards programmed cell death.

The synergistic effect arises from the dual attack on the cancer cells: chemotherapy induces cellular damage, while BCL11B inhibition prevents the cells from repairing that damage and promotes their demise. This combination has the potential to overcome chemoresistance and improve therapeutic outcomes in T-ALL. The development of specific BCL11B inhibitors is an active area of research with the potential to offer new therapeutic options for T-ALL patients.[5][6]

References

Safety Operating Guide

Proper Disposal Procedures for SAHM1 TFA

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of SAHM1 TFA, a hydrocarbon-stapled alpha-helical peptide that acts as a Notch pathway inhibitor.[1][2] The disposal protocol is primarily dictated by the trifluoroacetic acid (TFA) salt, a corrosive and environmentally harmful chemical.[3][4] Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Waste Classification and Handling

This compound waste should be treated as hazardous chemical waste due to the presence of trifluoroacetic acid.[3][5] This requires segregation from general laboratory trash and other waste streams. Under no circumstances should this compound or its containers be disposed of down the drain.[3][5][6]

Personal Protective Equipment (PPE)

When handling this compound for disposal, appropriate personal protective equipment must be worn. This includes, but is not limited to:

  • Safety goggles with side shields or a face shield

  • Chemical-resistant gloves (check manufacturer's recommendations for TFA compatibility)

  • A lab coat

Disposal Protocol Summary

The following table summarizes the key logistical parameters for the disposal of this compound waste.

ParameterGuidelineSource
Waste Container Type Sturdy, compatible glass or polyethylene container with a tight-fitting cap.[4][7]
Waste Labeling Label container with "Hazardous Waste," the full chemical name ("SAHM1 Trifluoroacetate" or "Trifluoroacetic Acid Waste"), and appropriate hazard symbols.[4][7]
Waste Segregation Segregate from incompatible materials such as bases, oxidizers, reducing agents, and metals.[5][8][5][8]
Storage Location Store in a designated, well-ventilated satellite accumulation area, away from general lab traffic.[4][7][4][7]
Disposal Request Arrange for pickup through your institution's Environmental Health and Safety (EHS) department once the container is nearly full (e.g., 80% capacity).[5][7][5][7]

Experimental Workflow: Disposal of this compound

The following diagram outlines the step-by-step procedure for the safe disposal of this compound waste.

G Figure 1. This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Labeling cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Use a Designated Hazardous Waste Container (Glass or Polyethylene) A->B C Add this compound Waste to the Container B->C D Keep Container Securely Closed When Not in Use C->D E Label Container Clearly: 'Hazardous Waste' 'SAHM1 Trifluoroacetate' D->E F Store in a Designated Satellite Accumulation Area E->F G Ensure Segregation from Incompatible Chemicals F->G H Monitor Waste Level (Do not exceed 80% full) G->H I Contact EHS for Waste Collection H->I

Figure 1. this compound Disposal Workflow

Spill and Emergency Procedures

In the event of a spill, the primary hazard is from the trifluoroacetic acid component.

For small spills (less than 50 mL):

  • Alert personnel in the immediate area.

  • Ensure proper ventilation.

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[7]

  • Collect the absorbent material into a designated hazardous waste container.

  • Clean the spill area thoroughly.

For large spills (greater than 50 mL):

  • Evacuate the laboratory immediately.[7]

  • Alert others in the vicinity and activate the fire alarm if necessary.[7]

  • Close the laboratory doors and post a warning sign.[7]

  • Contact your institution's EHS and emergency services for assistance.[5][7]

In case of personnel exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[5]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Always report any spills or exposures to your supervisor and EHS department in accordance with your institution's policies.[5]

References

Essential Safety and Operational Guide for Handling SAHM1 TFA

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of SAHM1 TFA (Trifluoroacetic acid salt). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

Due to the presence of Trifluoroacetic acid (TFA), which is corrosive and can cause severe skin burns and eye damage, a comprehensive approach to personal protection is mandatory when handling this compound.[1][2][3]

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemical-resistant gloves.To prevent skin contact with the corrosive TFA salt.[1]
Eye Protection Safety goggles with side protection or a face shield.To protect against splashes that could cause serious eye damage.[1][2]
Body Protection Laboratory coat.To protect skin and personal clothing from accidental spills.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of the powder form, which may cause respiratory irritation.[1]

Handling and Storage

Proper handling and storage are crucial to maintain the stability of this compound and ensure the safety of laboratory personnel.

Storage Conditions:

  • Temperature: Store at -20°C for long-term stability.[4]

  • Container: Keep the container tightly sealed to prevent moisture absorption.

  • Environment: Store in a dry and dark place.

Handling Procedure:

  • Ensure all required PPE is correctly worn before handling.

  • Prepare a clean and uncluttered workspace.

  • Allow the container to reach room temperature before opening to avoid moisture condensation.

  • Weigh the required amount in a designated area, preferably within a chemical fume hood.

  • After use, securely seal the container and return it to the recommended storage conditions.

Spill and Exposure Procedures

Immediate and appropriate action is necessary in the event of a spill or personal exposure to this compound.

Spill Response:

  • Small Spill:

    • Wear appropriate PPE.

    • Cover the spill with an inert absorbent material (e.g., sand or earth).

    • Scoop the mixture into a designated, labeled container for proper disposal.

  • Large Spill:

    • Evacuate the area immediately.

    • Contact your institution's environmental health and safety department.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of water.[2] Corrosive injuries that are not treated promptly can be difficult to heal.[2]

  • In case of eye contact: Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart.[2] Seek immediate medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • If swallowed: Rinse mouth immediately and drink plenty of water.[2] Do not induce vomiting. Call a physician immediately as there is a danger of perforation of the esophagus and stomach.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect solid waste, including contaminated absorbent materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect solutions containing this compound in a designated, labeled hazardous waste container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.

Experimental Workflow

While a specific experimental protocol for this compound was not found, a generalized workflow for using a similar peptide in an assay is provided below. This should be adapted based on the specific experimental requirements.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Equilibrate this compound to Room Temperature B Prepare Stock Solution (e.g., in DMSO or water) A->B C Prepare Assay Buffer and Reagents D Add Assay Buffer to Plate C->D E Add this compound to Wells D->E F Add Enzyme/Substrate E->F G Incubate at Controlled Temperature F->G H Read Plate (e.g., Fluorescence/Absorbance) G->H I Record and Analyze Data H->I

Caption: Generalized experimental workflow for a this compound assay.

Safety and Disposal Workflow

The following diagram outlines the key decision points and steps for the safe handling and disposal of this compound.

G cluster_handling Handling this compound cluster_emergency Emergency Procedures cluster_disposal Waste Disposal start Start: Need to Handle this compound ppe Don Appropriate PPE start->ppe handling Weigh and Prepare Solutions in Fume Hood ppe->handling storage Store at -20°C in a Sealed Container handling->storage spill Spill Occurs handling->spill exposure Personal Exposure handling->exposure waste Generate Waste (Solid or Liquid) handling->waste small_spill Small Spill: Absorb and Collect spill->small_spill Small large_spill Large Spill: Evacuate and Alert EHS spill->large_spill Large collect_waste Collect in Labeled Hazardous Waste Container small_spill->collect_waste first_aid Administer First Aid and Seek Medical Attention exposure->first_aid waste->collect_waste dispose Dispose via Institutional EHS Procedures collect_waste->dispose end End dispose->end

Caption: Decision workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.